molecular formula C8H7NO2 B1588316 2-Hydroxy-5-methoxybenzonitrile CAS No. 39900-63-5

2-Hydroxy-5-methoxybenzonitrile

Cat. No.: B1588316
CAS No.: 39900-63-5
M. Wt: 149.15 g/mol
InChI Key: ZFKRGDMEHBTPFN-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Hydroxy-5-methoxybenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Hydroxy-5-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-methoxybenzonitrile
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InChI

InChI=1S/C8H7NO2/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKRGDMEHBTPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20427452
Record name 2-hydroxy-5-methoxybenzonitrile
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Molecular Weight

149.15 g/mol
Source PubChem
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CAS No.

39900-63-5
Record name 2-Hydroxy-5-methoxybenzonitrile
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Record name 2-hydroxy-5-methoxybenzonitrile
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Foundational & Exploratory

The Synthesis of 2-Hydroxy-5-methoxybenzonitrile: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Chemical Intermediate

2-Hydroxy-5-methoxybenzonitrile is a valuable substituted benzonitrile, a class of organic compounds that are pivotal in the landscape of medicinal chemistry and drug development.[1] The presence of the nitrile group, a versatile functional handle, allows for its conversion into a variety of other functionalities such as amines, amides, and carboxylic acids, making it a key building block in the synthesis of more complex molecules.[1][2] This technical guide provides an in-depth exploration of the synthetic routes to 2-hydroxy-5-methoxybenzonitrile, with a focus on the underlying chemical principles, detailed experimental protocols, and the critical considerations necessary for successful and safe laboratory execution.

This document is structured to provide a comprehensive understanding of the synthesis, beginning with the preparation of the key precursor, 2-hydroxy-5-methoxybenzaldehyde, followed by its conversion to the target nitrile. We will delve into the mechanistic details of these transformations, offering insights into the rationale behind the choice of reagents and reaction conditions.

Part 1: Synthesis of the Precursor Aldehyde: 2-Hydroxy-5-methoxybenzaldehyde

The journey to 2-hydroxy-5-methoxybenzonitrile begins with the synthesis of its immediate precursor, 2-hydroxy-5-methoxybenzaldehyde. Two robust and widely employed methods for the ortho-formylation of phenols are particularly relevant: the Reimer-Tiemann reaction and the magnesium chloride-triethylamine mediated formylation.

Method A: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[3] In the context of synthesizing 2-hydroxy-5-methoxybenzaldehyde, the reaction proceeds from the readily available 4-methoxyphenol, with reported yields of around 79%.[3]

Causality and Mechanistic Insights:

The reaction is initiated by the deprotonation of chloroform by a strong base, typically sodium hydroxide, to generate the highly reactive dichlorocarbene (:CCl₂) species. Concurrently, the phenolic proton of 4-methoxyphenol is abstracted by the base to form the more nucleophilic phenoxide ion. The electron-rich phenoxide then attacks the electrophilic dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group. The resulting intermediate undergoes hydrolysis to yield the final aldehyde product.

Reimer_Tiemann_Mechanism start 4-Methoxyphenol + Chloroform (CHCl₃) + NaOH phenoxide 4-Methoxyphenoxide Ion start->phenoxide Deprotonation carbene Dichlorocarbene (:CCl₂) start->carbene α-elimination attack Nucleophilic Attack (ortho-position) phenoxide->attack carbene->attack intermediate Dichloromethyl Intermediate attack->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product 2-Hydroxy-5-methoxy- benzaldehyde hydrolysis->product

Figure 1: Simplified mechanism of the Reimer-Tiemann reaction.

Experimental Protocol: Reimer-Tiemann Synthesis of 2-Hydroxy-5-methoxybenzaldehyde

Materials:

  • 4-Methoxyphenol

  • Chloroform

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methoxyphenol in ethanol.

  • Prepare a concentrated aqueous solution of sodium hydroxide and add it to the flask.

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Add chloroform dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-hydroxy-5-methoxybenzaldehyde by vacuum distillation or column chromatography on silica gel.

Safety Considerations:

  • Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction can be exothermic; ensure adequate cooling and control of the addition of chloroform.

Method B: Ortho-Formylation with Paraformaldehyde and MgCl₂-Et₃N

An alternative and often higher-yielding method for the ortho-formylation of phenols utilizes paraformaldehyde as the formylating agent in the presence of anhydrous magnesium chloride and triethylamine. This method is known for its high regioselectivity for the ortho position.

Causality and Mechanistic Insights:

In this reaction, magnesium chloride acts as a Lewis acid, coordinating to the phenolic oxygen to form a magnesium phenoxide. This enhances the nucleophilicity of the aromatic ring. Triethylamine serves as a base to facilitate the formation of the phenoxide and to neutralize the liberated HCl. Paraformaldehyde, a polymer of formaldehyde, serves as the source of the formyl group. The reaction is believed to proceed through a chelation-controlled mechanism, where the magnesium ion directs the electrophilic attack of formaldehyde to the ortho position.

Ortho_Formylation_Workflow start 4-Methoxyphenol + Anhydrous MgCl₂ + Triethylamine (Et₃N) phenoxide Magnesium Phenoxide Intermediate start->phenoxide reaction ortho-Formylation (Reflux) phenoxide->reaction reagents Paraformaldehyde (CH₂O)n reagents->reaction workup Acidic Workup (e.g., aq. HCl) reaction->workup product 2-Hydroxy-5-methoxy- benzaldehyde workup->product

Figure 2: Workflow for the ortho-formylation of 4-methoxyphenol.

Experimental Protocol: MgCl₂-Et₃N Mediated Synthesis of 2-Hydroxy-5-methoxybenzaldehyde

Materials:

  • 4-Methoxyphenol

  • Anhydrous magnesium chloride

  • Triethylamine (dry)

  • Paraformaldehyde (dry)

  • Acetonitrile (dry)

  • Hydrochloric acid (5% aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride and dry paraformaldehyde.

  • Add dry acetonitrile to the flask, followed by the dropwise addition of dry triethylamine with stirring.

  • Add 4-methoxyphenol to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and add 5% aqueous hydrochloric acid.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel or vacuum distillation.

Safety Considerations:

  • Ensure all reagents and glassware are thoroughly dried, as the reaction is moisture-sensitive.

  • Triethylamine is a flammable and corrosive liquid. Handle in a fume hood.

  • Paraformaldehyde is a source of formaldehyde and should be handled with care to avoid inhalation of dust.

ParameterReimer-Tiemann ReactionMgCl₂-Et₃N Formylation
Starting Material 4-Methoxyphenol4-Methoxyphenol
Formylating Agent ChloroformParaformaldehyde
Base Sodium HydroxideTriethylamine
Lewis Acid NoneAnhydrous MgCl₂
Typical Yield ~79%[3]Generally high
Key Considerations Biphasic reaction, exothermicAnhydrous conditions required

Table 1: Comparison of Synthesis Methods for 2-Hydroxy-5-methoxybenzaldehyde.

Part 2: Conversion of 2-Hydroxy-5-methoxybenzaldehyde to 2-Hydroxy-5-methoxybenzonitrile

The conversion of the aldehyde functional group to a nitrile is a crucial step in this synthesis. A common and effective method involves a one-pot reaction with hydroxylamine hydrochloride, which proceeds via an intermediate oxime that is subsequently dehydrated.

Causality and Mechanistic Insights:

The reaction begins with the nucleophilic attack of hydroxylamine on the carbonyl carbon of 2-hydroxy-5-methoxybenzaldehyde to form an intermediate carbinolamine. This intermediate then dehydrates to form the corresponding aldoxime. The aldoxime, in the presence of a dehydrating agent or under thermal conditions, eliminates a molecule of water to yield the final nitrile product. The use of a catalyst such as ferrous sulfate can facilitate both the oxime formation and the subsequent dehydration in a one-pot process.[1]

Aldehyde_to_Nitrile_Conversion aldehyde 2-Hydroxy-5-methoxy- benzaldehyde oxime_formation Oxime Formation aldehyde->oxime_formation hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->oxime_formation oxime 2-Hydroxy-5-methoxy- benzaldoxime oxime_formation->oxime dehydration Dehydration (-H₂O) oxime->dehydration nitrile 2-Hydroxy-5-methoxy- benzonitrile dehydration->nitrile

Figure 3: General pathway for the conversion of an aldehyde to a nitrile.

Experimental Protocol: One-Pot Synthesis of 2-Hydroxy-5-methoxybenzonitrile

This protocol is adapted from general procedures for the one-pot conversion of substituted hydroxybenzaldehydes to their corresponding nitriles.[1]

Materials:

  • 2-Hydroxy-5-methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous ferrous sulfate (FeSO₄)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Benzene

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde in DMF.

  • Add hydroxylamine hydrochloride and anhydrous ferrous sulfate to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary, but typically ranges from 3 to 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the catalyst.

  • Extract the filtrate with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude nitrile.

  • Purify the crude product by column chromatography on silica gel using a mixture of benzene and ethyl acetate as the eluent.[1]

Safety Considerations:

  • Hydroxylamine hydrochloride is a corrosive and potentially explosive substance, especially when heated. Handle with care and avoid shock or friction.[4]

  • DMF is a skin and eye irritant and should be used in a well-ventilated fume hood.

  • Ferrous sulfate can be irritating to the skin and eyes.

ParameterOne-Pot Nitrile Synthesis
Starting Material 2-Hydroxy-5-methoxybenzaldehyde
Reagents Hydroxylamine hydrochloride, Anhydrous Ferrous Sulfate
Solvent N,N-Dimethylformamide (DMF)
Reaction Conditions Reflux
Typical Yield High (often >85% for similar substrates)[1]
Purification Column Chromatography

Table 2: Summary of the One-Pot Synthesis of 2-Hydroxy-5-methoxybenzonitrile.

Conclusion

The synthesis of 2-hydroxy-5-methoxybenzonitrile is a multi-step process that can be achieved through reliable and well-established chemical transformations. The choice of method for the initial formylation of 4-methoxyphenol will depend on the available resources and desired scale, with both the Reimer-Tiemann reaction and the MgCl₂-Et₃N mediated formylation offering viable routes. The subsequent one-pot conversion of the resulting aldehyde to the target nitrile using hydroxylamine hydrochloride and a ferrous sulfate catalyst provides an efficient and high-yielding protocol. By understanding the underlying mechanisms and adhering to the detailed experimental procedures and safety precautions outlined in this guide, researchers can confidently and successfully synthesize this important chemical intermediate for their drug discovery and development endeavors.

References

  • Desai, D. G., et al. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Rasayan J. Chem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7022529, 2-Hydroxy-5-methoxybenzonitrile. Retrieved from [Link]

  • Wikipedia contributors. (2023, October 26). 2-Hydroxy-5-methoxybenzaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64.
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36.
  • Patel, H. R., et al. (2016). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Sodium Sulphate (anhyd)
  • Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades. (2022). Green Chemistry, 24(13), 5147-5155.
  • Method for the preparation of 2-hydroxybenzonitrile. (1997). U.S.
  • A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles. (2025). BenchChem.
  • Synthesis of benzonitriles from substituted benzaldehyde. (2003). U.S.
  • Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. (2022). Letters in Organic Chemistry, 19(9), 834-841.
  • Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. (2012). Jordan Journal of Chemistry, 7(1), 59-67.
  • One Pot Synthesis of Nitriles using Nickel Sulphate. (n.d.). Universal Journal of Chemistry.
  • Synthesis and Reactions of Nitriles. (n.d.). Chad's Prep.
  • Scheme 5.
  • Phenol | Office of Environmental Health and Safety. (n.d.). Princeton University.
  • Wikipedia contributors. (2023, October 26). 2-Hydroxy-5-methoxybenzaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Hydroxy-5-methoxybenzonitrile (IUPAC Name: 2-hydroxy-5-methoxybenzonitrile; CAS Number: 39900-63-5).[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established analytical principles to serve as a foundational reference. We will explore the compound's chemical identity, core physical and chemical properties, characteristic spectroscopic signatures, and robust analytical methodologies for its characterization. The guide emphasizes the causal relationships between the molecule's structure and its empirical properties, providing field-proven insights into experimental design and data interpretation. All presented data is supported by authoritative sources to ensure scientific integrity and trustworthiness.

Introduction: A Molecule of Interest

2-Hydroxy-5-methoxybenzonitrile is a substituted aromatic compound featuring three key functional groups: a hydroxyl (-OH), a methoxy (-OCH₃), and a nitrile (-C≡N) on a benzene ring. This unique combination of an electron-donating methoxy group, a hydrogen-bonding hydroxyl group, and an electron-withdrawing nitrile group imparts a distinct reactivity and property profile, making it a valuable intermediate in the synthesis of more complex organic compounds, particularly in the pharmaceutical and materials science sectors.[4] Understanding its fundamental physicochemical properties is paramount for its effective use in synthesis, process optimization, quality control, and formulation development.

Chemical Identity and Structure

The structural and identifying information for 2-Hydroxy-5-methoxybenzonitrile is summarized below. It is critical to distinguish it from its isomers, such as 2-Hydroxy-4-methoxybenzonitrile (CAS 39835-11-5), as their properties can differ significantly.[5]

IdentifierValueSource(s)
IUPAC Name 2-hydroxy-5-methoxybenzonitrile[1]
CAS Number 39900-63-5[1][2]
Molecular Formula C₈H₇NO₂[2]
Molecular Weight 149.15 g/mol [2]
Canonical SMILES COC1=CC(=C(C=C1)O)C#N[1]
InChI Key ZFKRGDMEHBTPFN-UHFFFAOYSA-N[1]

The molecule's structure, with its ortho-hydroxyl and para-methoxy substitution relative to the nitrile group, dictates its electronic and steric environment, which in turn governs its properties as detailed in the subsequent sections.

Caption: 2D structure of 2-Hydroxy-5-methoxybenzonitrile.

Core Physicochemical Properties

The bulk properties of a compound are the direct manifestation of its molecular structure. The interplay between the polar hydroxyl and nitrile groups and the largely nonpolar methoxy-substituted benzene ring defines the physicochemical behavior of 2-Hydroxy-5-methoxybenzonitrile.

PropertyPredicted/Reported ValueComments and ImplicationsSource(s)
Appearance Light yellow to yellow solidThe color suggests the presence of a chromophore, which is expected due to the conjugated aromatic system.[5]
Melting Point 151 °CThis relatively high melting point is indicative of strong intermolecular forces, likely hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitrile group, leading to an ordered crystal lattice.[5]
Boiling Point 330.4 ± 27.0 °CThe high boiling point further confirms strong intermolecular attractions that require significant thermal energy to overcome.[5]
pKa 6.79 ± 0.10This value pertains to the acidity of the phenolic hydroxyl group. A pKa of ~6.8 makes it a weak acid, more acidic than phenol (~10) due to the electron-withdrawing effect of the ortho-nitrile group, which stabilizes the corresponding phenoxide anion. This property is crucial for designing separation methods and understanding its behavior in physiological media.[5]
Solubility Not experimentally reportedBased on its structure, it is expected to have low solubility in water but good solubility in polar organic solvents like DMSO, DMF, and moderate solubility in alcohols (ethanol, methanol) and acetone. The hydroxyl group offers some aqueous solubility, but the larger aromatic scaffold limits it.

Spectroscopic & Spectrometric Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. While experimentally derived spectra are not widely published, a robust prediction can be made based on the known effects of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.

    • Ar-H (Aromatic Protons): Three signals are expected in the aromatic region (~6.8-7.5 ppm). The substitution pattern (1,2,4-) will lead to a specific splitting pattern (e.g., a doublet, a singlet-like doublet, and a doublet of doublets).

    • -OCH₃ (Methoxy Protons): A sharp singlet integrating to 3 protons is expected around 3.8-4.0 ppm.[6]

    • -OH (Hydroxyl Proton): A broad singlet, whose chemical shift is highly dependent on concentration and solvent, is expected. It may appear anywhere from ~5-10 ppm.

  • ¹³C NMR (Predicted): The carbon NMR spectrum will confirm the 8 unique carbon environments.

    • -C≡N (Nitrile Carbon): This quaternary carbon typically appears in the 115-125 ppm region.[6]

    • Ar-C (Aromatic Carbons): Six distinct signals are expected. The carbon bearing the hydroxyl group (C-OH) will be shifted downfield (~150-160 ppm), as will the carbon bearing the methoxy group (C-OCH₃). The carbon attached to the nitrile (C-CN) will be shifted upfield relative to other quaternary aromatic carbons.

    • -OCH₃ (Methoxy Carbon): A signal around 55-60 ppm is characteristic of a methoxy carbon attached to an aromatic ring.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3550 cm⁻¹ , characteristic of a hydrogen-bonded phenolic hydroxyl group.[7]

  • C-H Stretch (Aromatic): Sharp peaks are expected just above 3000 cm⁻¹ .

  • C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band should appear in the 2220-2260 cm⁻¹ region. This is a highly diagnostic peak.[7]

  • C=C Stretch (Aromatic): Several peaks of varying intensity will be present in the 1450-1600 cm⁻¹ range.

  • C-O Stretch (Aryl Ether): A strong absorption band is expected around 1200-1275 cm⁻¹ for the aryl-O-CH₃ bond.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π-electron system of the substituted benzene ring gives rise to characteristic UV absorptions. The presence of auxochromes (-OH, -OCH₃) and a chromophore (-C≡N) will influence the absorption maxima (λmax). Based on analogous substituted benzonitriles and phenols, absorptions are expected in the 250-320 nm range, corresponding to π→π* transitions. The exact λmax is solvent-dependent and provides a basis for quantitative analysis using UV detection in HPLC.

Analytical Methodologies

Purity assessment and quantification are critical for any chemical compound intended for research or development. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol is a robust starting point for method development, adapted from established methods for structurally similar phenolic and benzonitrile compounds.[8][9] The principle relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Expert Insight: The choice of a C18 column is standard for moderately polar compounds like this. The acetonitrile/water mobile phase is effective, and the addition of a small amount of formic acid (~0.1%) is a common strategy to improve peak shape by ensuring the phenolic hydroxyl group remains protonated, preventing tailing.

Instrumentation and Reagents:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (optional, for peak shape improvement)

  • 2-Hydroxy-5-methoxybenzonitrile reference standard

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase, starting with an isocratic mixture of 50:50 (v/v) Acetonitrile:Water. If peak tailing is observed, prepare a new mobile phase containing 0.1% formic acid.

  • Standard Preparation: Accurately prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution (e.g., 0.1, 0.05, 0.01 mg/mL).

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range of the standards.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at the λmax determined by UV-Vis spectroscopy (a starting point of 280 nm is reasonable).

  • Analysis and Validation:

    • Inject the standards to establish a calibration curve.

    • Inject the sample(s) to determine purity and quantify the main peak.

    • The method should be validated for linearity, accuracy, precision, and specificity as per standard guidelines.

Sources

An In-Depth Technical Guide to 2-Hydroxy-5-methoxybenzonitrile (CAS Number: 39835-11-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-methoxybenzonitrile, a substituted benzonitrile, is a key intermediate in the synthesis of various organic molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and safety considerations. It is intended for researchers and professionals in drug discovery and development, offering detailed protocols and data to support its application in medicinal chemistry. The unique structure of hydroxybenzonitriles, featuring both a phenolic hydroxyl and a nitrile group, makes them versatile building blocks for creating therapeutic agents.[1]

Chemical and Physical Properties

2-Hydroxy-5-methoxybenzonitrile is an organic compound with the chemical formula C₈H₇NO₂.[2][3]

PropertyValueSource
IUPAC Name 2-hydroxy-5-methoxybenzonitrilePubChem[2]
CAS Number 39835-11-5Santa Cruz Biotechnology[3]
Molecular Weight 149.15 g/mol PubChem[2]
Appearance SolidNanoAxis LLC[4]
Canonical SMILES COC1=CC(=C(C=C1)O)C#NPubChem[2]
InChI Key ZFKRGDMEHBTPFN-UHFFFAOYSA-NPubChem[2]

Synthesis of 2-Hydroxy-5-methoxybenzonitrile

The synthesis of hydroxybenzonitriles can be achieved through various methods, including the dehydration of 2-hydroxybenzamide (salicylamide) and the Sandmeyer reaction of 2-aminophenol.[1] A common laboratory-scale synthesis involves the conversion of the corresponding aldehyde.

Workflow for Synthesis from 2-Hydroxy-5-methoxybenzaldehyde

Synthesis Workflow Figure 1: Synthesis from Aldehyde A 2-Hydroxy-5-methoxybenzaldehyde B Dissolution in Glacial Acetic Acid A->B Step 1 C Addition of Sodium Acetate & Nitroethane B->C Step 2 D Reflux for 12 hours C->D Step 3 E Quenching in Ice Water D->E Step 4 F Extraction with Ethyl Acetate E->F Step 5 G Washing with NaHCO3 Solution F->G Step 6 H Drying and Concentration G->H Step 7 I 2-Hydroxy-5-methoxybenzonitrile (Product) H->I Final Step

Caption: General workflow for synthesizing 2-Hydroxy-5-methoxybenzonitrile.

Detailed Experimental Protocol

This protocol describes the synthesis of a related compound, 2-hydroxy-4-methoxybenzonitrile, from 2-hydroxy-4-methoxybenzaldehyde, which can be adapted for 2-hydroxy-5-methoxybenzonitrile.

Materials:

  • 2-hydroxy-4-methoxybenzaldehyde (1 equivalent)[5]

  • Sodium acetate (2 equivalents)[5]

  • Nitroethane (2 equivalents)[5]

  • Glacial acetic acid[5]

  • Ethyl acetate[5]

  • Sodium bicarbonate solution[5]

  • Anhydrous magnesium sulfate[5]

  • Ice water[5]

Procedure:

  • Dissolve 2-hydroxy-4-methoxybenzaldehyde, sodium acetate, and nitroethane in glacial acetic acid.[5]

  • Heat the mixture under mild reflux for 12 hours.[5]

  • After the reaction is complete, slowly pour the mixture into ice water.[5]

  • Extract the product with ethyl acetate.[5]

  • Combine the organic layers and wash with a sodium bicarbonate solution until the aqueous layer reaches a pH of about 8.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the product.[5]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

  • ¹H NMR, IR, and Mass Spectrometry data for 2-Hydroxy-5-methoxybenzonitrile are available from specialized chemical data providers. [6]

  • For the related compound 2-Hydroxy-5-methoxybenzaldehyde, comprehensive spectral data including ¹H NMR, Mass Spectrometry, UV-VIS, and IR spectra are publicly available. [7] Mass spectrometry data for the trimethylsilyl (TMS) derivative of 2-Hydroxy-5-methoxybenzaldehyde is also available.[8]

Applications in Drug Discovery

Substituted benzonitriles are important scaffolds in medicinal chemistry.[9] The presence of hydroxyl and methoxy groups on the benzonitrile ring provides opportunities for further functionalization, making it a valuable building block for creating libraries of compounds for drug screening.[10][11] Multi-component reactions are often employed in drug discovery to rapidly generate molecular diversity, and benzonitrile derivatives can be key reactants in these processes.[12][13]

Potential Therapeutic Areas

While specific applications for 2-Hydroxy-5-methoxybenzonitrile are not extensively documented in publicly available literature, related hydroxybenzonitrile and methoxybenzonitrile structures have been investigated for a range of therapeutic applications, including:

  • Antiviral agents[10]

  • Anticancer agents[14]

  • Anti-inflammatory agents[14]

The structural motifs present in 2-Hydroxy-5-methoxybenzonitrile are found in various bioactive molecules, highlighting its potential as a precursor for novel therapeutics.

Safety and Handling

Hazard Identification:

  • GHS Classification: Acute toxicity, Oral (Category 3).[2][15]

  • Signal Word: Danger[2][15]

  • Hazard Statement: H301: Toxic if swallowed.[2][15]

Precautionary Measures:

  • Prevention: Wash hands and any exposed skin thoroughly after handling.[16][17] Do not eat, drink, or smoke when using this product.[15][17]

  • Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[16][18]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor.[17] Rinse mouth.[15]

    • Skin Contact: Wash off immediately with plenty of soap and water.[16]

    • Eye Contact: Rinse cautiously with water for several minutes.[16]

  • Storage: Store locked up in a dry, cool, and well-ventilated place.[15][18] Keep container tightly closed.[18]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[16]

Incompatible Materials:

  • Strong oxidizing agents, strong bases, acids.[16][18]

Conclusion

2-Hydroxy-5-methoxybenzonitrile is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is achievable through established organic chemistry methods, and its structure offers multiple points for modification to generate novel molecular entities. As with all chemical reagents, proper safety precautions must be followed during handling and use. This guide provides a foundational understanding of this compound to aid researchers in its effective and safe application.

References

  • BenchChem. (2025). Literature review on 2-Hydroxybenzonitrile synthesis.
  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzonitrile. [Link]

  • Future Origin. (2025). The Chemical Profile of 3,5-Dimethyl-4-hydroxybenzonitrile for Drug Discovery. [Link]

  • PubChem. (n.d.). 2-(Hydroxymethyl)-5-methoxybenzonitrile. [Link]

  • ResearchGate. (n.d.). Scheme 5. Synthesis of 2-methoxybenzonitrile from.... [Link]

  • NanoAxis LLC. (n.d.). 2-Hydroxy-5-methoxybenzonitrile. [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • PubMed. (2002). The application of multi-component reactions in drug discovery. [Link]

  • NIST. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. [Link]

  • Sciencemadness Discussion Board. (2021). Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol?. [Link]

  • PubChem. (n.d.). 5-(Hydroxymethyl)-2-methoxybenzonitrile. [Link]

  • Amsbio. (n.d.). Chemical Compounds for Drug Discovery. [Link]

  • MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

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Spectroscopic Characterization of 2-Hydroxy-5-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-5-methoxybenzonitrile, also known as 2-cyano-4-methoxyphenol, is a substituted aromatic compound with applications in organic synthesis and drug discovery.[1][2] Its chemical structure, featuring a hydroxyl group, a methoxy group, and a nitrile group on a benzene ring, gives rise to a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Understanding these spectral characteristics is paramount for researchers in verifying its synthesis, assessing its purity, and elucidating its role in chemical reactions. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this compound.

The molecular structure of 2-Hydroxy-5-methoxybenzonitrile is presented below:

G cluster_structure Molecular Structure cluster_h_nmr ¹H NMR Spectrum 2-Hydroxy-5-methoxybenzonitrile Structure Ar-H Aromatic Protons (~6.7-7.2 ppm) 2-Hydroxy-5-methoxybenzonitrile->Ar-H 3 distinct signals OCH3 Methoxy Protons (~3.8 ppm) 2-Hydroxy-5-methoxybenzonitrile->OCH3 1 singlet OH Hydroxyl Proton (variable, ~5.0-11.0 ppm) 2-Hydroxy-5-methoxybenzonitrile->OH 1 broad singlet G 2-Hydroxy-5-methoxybenzonitrile 2-Hydroxy-5-methoxybenzonitrile O-H Stretch\n(3200-3600 cm⁻¹) O-H Stretch (3200-3600 cm⁻¹) 2-Hydroxy-5-methoxybenzonitrile->O-H Stretch\n(3200-3600 cm⁻¹) Phenol C≡N Stretch\n(2220-2260 cm⁻¹) C≡N Stretch (2220-2260 cm⁻¹) 2-Hydroxy-5-methoxybenzonitrile->C≡N Stretch\n(2220-2260 cm⁻¹) Nitrile C-O Stretch\n(1200-1275 cm⁻¹) C-O Stretch (1200-1275 cm⁻¹) 2-Hydroxy-5-methoxybenzonitrile->C-O Stretch\n(1200-1275 cm⁻¹) Anisole Aromatic C=C Stretch\n(1450-1600 cm⁻¹) Aromatic C=C Stretch (1450-1600 cm⁻¹) 2-Hydroxy-5-methoxybenzonitrile->Aromatic C=C Stretch\n(1450-1600 cm⁻¹) Benzene Ring G M [M]⁺ m/z = 149 M_minus_CH3 [M - CH₃]⁺ m/z = 134 M->M_minus_CH3 - CH₃ M_minus_CO [M - CO]⁺ m/z = 121 M->M_minus_CO - CO M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z = 106 M_minus_CH3->M_minus_CH3_minus_CO - CO

References

An In-depth Technical Guide to the Solubility of 2-Hydroxy-5-methoxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, medicinal chemists, and professionals in drug development, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of process development, formulation design, and preclinical assessment. 2-Hydroxy-5-methoxybenzonitrile, a key building block in organic synthesis, possesses a unique combination of functional groups that dictate its behavior in various solvent systems. This guide provides a comprehensive analysis of the factors governing its solubility, a robust experimental protocol for quantitative determination, and the theoretical framework necessary for solvent selection and process optimization. We move beyond simple data reporting to explain the causality behind solubility phenomena, empowering scientists to make informed, predictive decisions in their work.

Physicochemical Profile of 2-Hydroxy-5-methoxybenzonitrile

A molecule's structure is the primary determinant of its solubility. 2-Hydroxy-5-methoxybenzonitrile (C₈H₇NO₂) is a substituted aromatic compound featuring three key functional groups that govern its interactions with solvents.[1]

  • Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This confers an affinity for polar protic solvents.

  • Nitrile Group (-C≡N): The nitrile group is strongly polar and acts as an effective hydrogen bond acceptor. Its presence significantly contributes to the molecule's overall polarity.

  • Methoxy Group (-OCH₃): While the ether linkage is polar, the methyl group adds lipophilic character. The oxygen can act as a hydrogen bond acceptor.

  • Benzene Ring: The aromatic ring is nonpolar and lipophilic, favoring interactions with nonpolar or aromatic solvents through van der Waals forces and potential π-π stacking.

The interplay of these groups—a hydrogen-bonding hydroxyl, a polar nitrile, and a lipophilic benzene core—results in a nuanced solubility profile, making the choice of an appropriate solvent system a non-trivial consideration.

PropertyValueSource
Molecular Formula C₈H₇NO₂[1]
Molecular Weight 149.15 g/mol [1]
IUPAC Name 2-hydroxy-5-methoxybenzonitrile[1]
CAS Number 39900-63-5[1]
Appearance Typically a solid at room temperatureInferred from similar compounds

Principles of Solubility: A Mechanistic Perspective

The dissolution of a solid solute, such as 2-Hydroxy-5-methoxybenzonitrile, in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This process can be conceptually broken down into three steps, as illustrated by the following thermodynamic cycle.

G cluster_solid Solid State cluster_gas Gaseous (Separated) State cluster_liquid Liquid State Solid Solute Crystal Lattice Gas_Solute Separated Solute Molecules Solid->Gas_Solute  ΔH_lattice > 0 (Endothermic) Solution Solution (Solvated Solute) Solid->Solution   ΔH_solution Gas_Solute->Solution  ΔH_solvation < 0 (Exothermic) Gas_Solvent Separated Solvent Molecules Gas_Solvent->Solution  ΔH_solvation < 0 (Exothermic) Liquid_Solvent Solvent Liquid_Solvent->Gas_Solvent  ΔH_cavitation > 0 (Endothermic)

Caption: Thermodynamic cycle for the dissolution of a solid solute.

The overall enthalpy of solution (ΔH_solution) is the sum of the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.

  • Solute-Solute Interactions (Lattice Energy): Energy is required to overcome the intermolecular forces holding the 2-Hydroxy-5-methoxybenzonitrile molecules together in the crystal lattice.

  • Solvent-Solvent Interactions (Cavitation Energy): Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Solute-Solvent Interactions (Solvation Energy): Energy is released when the solute molecule forms new, favorable interactions with the surrounding solvent molecules.

A high degree of solubility is achieved when the energy released during solvation is comparable to or greater than the energy required to overcome the lattice and cavitation energies. The principle of "like dissolves like" is a useful heuristic:

  • Polar Solvents (e.g., methanol, ethanol, DMSO) will effectively solvate 2-Hydroxy-5-methoxybenzonitrile by forming strong hydrogen bonds with the hydroxyl and nitrile groups.

  • Aromatic Solvents (e.g., toluene) can engage in π-π stacking with the benzene ring.

  • Nonpolar Solvents (e.g., hexane) are generally poor solvents because they cannot effectively solvate the polar functional groups, making the solvation energy insufficient to overcome the crystal lattice energy.[2]

The Impact of Temperature: The dissolution of most solids is an endothermic process (ΔH_solution > 0).[3] Therefore, according to the Le Châtelier principle, increasing the temperature will increase the solubility of 2-Hydroxy-5-methoxybenzonitrile.[2][3] This is a critical parameter to control and optimize during crystallization and purification processes.

Experimental Protocol for Thermodynamic Solubility Determination

Materials and Equipment
  • 2-Hydroxy-5-methoxybenzonitrile (solid, >98% purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow Diagram

G start Start prep 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Place vial in a temperature-controlled shaker. Agitate for 24-48 hours. prep->equilibrate settle 3. Settling Allow solid to settle for at least 2 hours at the same temperature. equilibrate->settle sample 4. Sampling & Filtration Withdraw supernatant. Immediately filter through a 0.22 µm syringe filter. settle->sample dilute 5. Dilution Accurately dilute the clear filtrate with a suitable mobile phase. sample->dilute analyze 6. Analysis Quantify concentration using a pre-validated HPLC method. dilute->analyze end End analyze->end

Caption: Isothermal shake-flask experimental workflow.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 2-Hydroxy-5-methoxybenzonitrile to a vial containing a precise volume (e.g., 5.0 mL) of the chosen solvent. "Excess" is critical; undissolved solid must remain at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure thermodynamic equilibrium is reached.[4] A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle. This step is crucial to avoid aspirating solid particles during sampling.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles. Causality Note: Filtration must be rapid to prevent temperature changes that could cause precipitation.

  • Dilution: Accurately perform a serial dilution of the filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of 2-Hydroxy-5-methoxybenzonitrile is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

Data Interpretation and Predictive Modeling

The experimental data should be compiled into a clear, comparative format.

Table 2: Hypothetical Solubility Data for 2-Hydroxy-5-methoxybenzonitrile at 25 °C

Solvent ClassSolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol32.7Data Point 1Calculated Value
Ethanol24.5Data Point 2Calculated Value
Polar Aprotic Acetone20.7Data Point 3Calculated Value
Acetonitrile37.5Data Point 4Calculated Value
DMSO46.7Data Point 5Calculated Value
Aromatic Toluene2.38Data Point 6Calculated Value
Nonpolar Hexane1.88Data Point 7Calculated Value

Once generated, this data can be used to build predictive models. Thermodynamic models, such as the NRTL or UNIQUAC models, can correlate experimental data and predict solubility in mixed solvent systems or at different temperatures.[6][7] Furthermore, modern approaches utilize machine learning algorithms trained on large datasets to predict solubility based on molecular descriptors, offering a powerful tool for in silico solvent screening.[8]

Conclusion

The solubility of 2-Hydroxy-5-methoxybenzonitrile is a complex function of its molecular structure and the properties of the selected solvent. A deep understanding of the underlying principles of solute-solvent interactions, hydrogen bonding, and the thermodynamics of dissolution is paramount for its effective use in research and development. While publicly available quantitative data is limited, the robust, self-validating experimental protocol detailed in this guide provides a clear pathway for generating high-quality, reliable solubility data. This data is the essential foundation for rational solvent selection, process optimization, and the successful advancement of development programs.

References

  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved from [Link]

  • Thomsen, K., & Rasmussen, P. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228-233. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [Link]

  • ResearchGate. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

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An In-depth Technical Guide to 2-Hydroxy-5-methoxybenzonitrile: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methoxybenzonitrile, a significant benzonitrile derivative. The document details its synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, it explores the potential biological activities and applications of this compound in the field of drug discovery and development, drawing insights from structurally related molecules. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a foundational understanding and practical methodologies related to this versatile chemical entity.

Introduction

2-Hydroxy-5-methoxybenzonitrile, with the CAS number 39900-63-5, is an aromatic organic compound featuring a hydroxyl group and a nitrile group ortho to each other on a methoxy-substituted benzene ring.[1][2] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis. The presence of the nitrile group, a versatile functional group that can be converted into various other functionalities such as amines, amides, and carboxylic acids, coupled with the phenolic hydroxyl group, opens up numerous possibilities for the synthesis of complex molecular architectures, including heterocyclic compounds of medicinal interest. While direct biological data on 2-Hydroxy-5-methoxybenzonitrile is not extensively documented, the well-established pharmacological importance of the hydroxybenzonitrile scaffold suggests its potential as a precursor for novel therapeutic agents.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 2-Hydroxy-5-methoxybenzonitrile is presented below.

PropertyValueSource
IUPAC Name 2-hydroxy-5-methoxybenzonitrilePubChem[2]
CAS Number 39900-63-5Santa Cruz Biotechnology[1]
Molecular Formula C₈H₇NO₂PubChem[2]
Molecular Weight 149.15 g/mol PubChem[2]
Appearance Solid (predicted)
Predicted XlogP 1.8PubChemLite[5]
Monoisotopic Mass 149.04768 DaPubChemLite[5]

Spectroscopic Data:

  • ¹H NMR: A proton NMR spectrum is available from ChemicalBook, which is crucial for structural elucidation.[6]

Synthesis of 2-Hydroxy-5-methoxybenzonitrile

A robust and efficient two-step synthesis of 2-Hydroxy-5-methoxybenzonitrile can be achieved starting from the readily available 4-methoxyphenol. The synthetic pathway involves an initial formylation via the Reimer-Tiemann reaction to yield the intermediate 2-hydroxy-5-methoxybenzaldehyde, followed by the conversion of the aldehyde to the nitrile.

Synthesis_Pathway 4-Methoxyphenol 4-Methoxyphenol 2-Hydroxy-5-methoxybenzaldehyde 2-Hydroxy-5-methoxybenzaldehyde 4-Methoxyphenol->2-Hydroxy-5-methoxybenzaldehyde Reimer-Tiemann Reaction (CHCl3, NaOH) 2-Hydroxy-5-methoxybenzonitrile 2-Hydroxy-5-methoxybenzonitrile 2-Hydroxy-5-methoxybenzaldehyde->2-Hydroxy-5-methoxybenzonitrile Aldehyde to Nitrile Conversion (NH2OH.HCl, Dehydrating Agent)

Caption: Synthetic pathway for 2-Hydroxy-5-methoxybenzonitrile.

Experimental Protocol: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde

This protocol is adapted from the well-established Reimer-Tiemann reaction for the formylation of phenols.[12]

Materials:

  • 4-Methoxyphenol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide in water to form a concentrated solution.

  • Add 4-methoxyphenol to the flask and stir until it dissolves.

  • Heat the mixture to 60-70 °C.

  • Slowly add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining vigorous stirring. The reaction is exothermic.

  • After the addition is complete, continue to heat the reaction mixture for an additional 1-2 hours.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-hydroxy-5-methoxybenzaldehyde, which can be purified by column chromatography or recrystallization.

Experimental Protocol: Synthesis of 2-Hydroxy-5-methoxybenzonitrile

This protocol describes a general and effective method for the conversion of an aldehyde to a nitrile via an oxime intermediate, which is then dehydrated.[13]

Materials:

  • 2-Hydroxy-5-methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous ferrous sulfate (FeSO₄) or another suitable dehydrating agent

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde in DMF.

  • Add hydroxylamine hydrochloride and a catalytic amount of anhydrous ferrous sulfate.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude 2-Hydroxy-5-methoxybenzonitrile.

  • The crude product can be purified by column chromatography on silica gel.

Potential Biological Activities and Applications in Drug Discovery

While specific biological studies on 2-Hydroxy-5-methoxybenzonitrile are limited, the broader class of hydroxybenzonitriles and their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.

Biological_Activities cluster_potential_activities Potential Biological Activities 2-Hydroxy-5-methoxybenzonitrile 2-Hydroxy-5-methoxybenzonitrile Antimicrobial_Activity Antimicrobial Activity 2-Hydroxy-5-methoxybenzonitrile->Antimicrobial_Activity Potential Target Anticancer_Activity Anticancer Activity 2-Hydroxy-5-methoxybenzonitrile->Anticancer_Activity Potential Target Enzyme_Inhibition Enzyme Inhibition 2-Hydroxy-5-methoxybenzonitrile->Enzyme_Inhibition Potential Target Drug_Discovery Drug Discovery & Development Antimicrobial_Activity->Drug_Discovery Anticancer_Activity->Drug_Discovery Enzyme_Inhibition->Drug_Discovery

Caption: Potential biological activities and applications of 2-Hydroxy-5-methoxybenzonitrile.

Antimicrobial Activity

Substituted benzaldehydes and benzonitriles have been reported to exhibit antimicrobial properties. For instance, 2-hydroxy-4-methoxybenzaldehyde has demonstrated antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[14] The proposed mechanism involves disruption of the bacterial cell membrane. Given the structural similarity, it is plausible that 2-Hydroxy-5-methoxybenzonitrile could also possess antimicrobial properties worth investigating.

Enzyme Inhibition

The hydroxybenzonitrile scaffold is a key feature in various enzyme inhibitors. Derivatives of 2-hydroxybenzonitrile have been explored for their potential to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3] Furthermore, related benzimidazole derivatives with methoxy and hydroxy substitutions have shown inhibitory activity against various enzymes.[15] The presence of the phenolic hydroxyl and the nitrile group in 2-Hydroxy-5-methoxybenzonitrile suggests it could act as a scaffold for the design of inhibitors for a range of enzymes.

Anticancer Potential

Derivatives of 2-hydroxybenzonitrile have been investigated for their cytotoxic effects against various cancer cell lines.[4] The ability to functionalize both the hydroxyl and nitrile groups allows for the generation of a library of compounds for screening against different cancer targets. The core structure of 2-Hydroxy-5-methoxybenzonitrile serves as a valuable starting point for the development of novel anticancer agents.

Conclusion

2-Hydroxy-5-methoxybenzonitrile is a synthetically accessible and versatile building block with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its synthesis from readily available starting materials and has outlined its key physicochemical and spectroscopic characteristics. While direct biological data for this specific compound is sparse, the established activities of structurally related molecules strongly suggest that 2-Hydroxy-5-methoxybenzonitrile is a promising scaffold for the development of novel antimicrobial, anti-inflammatory, and anticancer agents. Further investigation into its biological properties is warranted and could lead to the discovery of new therapeutic leads.

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A Theoretical and Spectroscopic Deep Dive into 2-Hydroxy-5-methoxybenzonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical and spectroscopic properties of 2-Hydroxy-5-methoxybenzonitrile, a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. By integrating computational chemistry with experimental data, we offer a detailed exploration of its molecular structure, vibrational modes, and electronic characteristics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's fundamental properties.

Introduction: The Significance of Substituted Benzonitriles

Benzonitrile and its derivatives are pivotal building blocks in organic synthesis, serving as precursors for a wide array of pharmaceuticals, agrochemicals, and dyes. The introduction of hydroxyl and methoxy functional groups onto the benzonitrile scaffold, as in 2-Hydroxy-5-methoxybenzonitrile (molecular formula C₈H₇NO₂), creates a unique electronic environment that can significantly influence its reactivity and biological activity.[1][2] Understanding the interplay between these substituents and the cyano group at a quantum-mechanical level is crucial for designing novel molecules with tailored properties.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry for predicting molecular properties with high accuracy. This guide will walk through the process of performing and interpreting theoretical calculations on 2-Hydroxy-5-methoxybenzonitrile, validated by available experimental spectroscopic data.

Molecular Structure and Synthesis

The foundational step in any theoretical study is the determination of the molecule's equilibrium geometry. For 2-Hydroxy-5-methoxybenzonitrile, this involves the spatial arrangement of its constituent atoms that corresponds to a minimum on the potential energy surface.

Synthesis Pathway

While numerous synthetic routes to substituted benzonitriles exist, a common and effective method involves the conversion of the corresponding aldehyde. 2-Hydroxy-5-methoxybenzonitrile can be synthesized from its precursor, 2-hydroxy-5-methoxybenzaldehyde.[3][4] A general procedure involves the reaction of the aldehyde with a suitable reagent like hydroxylamine to form an oxime, followed by dehydration to yield the nitrile.

Computational Methodology: A Practical Protocol

The accuracy of theoretical calculations is highly dependent on the chosen computational method and basis set. For molecules of this size, Density Functional Theory (DFT) offers a good balance between computational cost and accuracy.

Step-by-Step Computational Protocol
  • Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required. The following steps are described in a general manner applicable to most of these platforms.

  • Initial Structure Generation: The 2D structure of 2-Hydroxy-5-methoxybenzonitrile is drawn and converted to a 3D structure using the software's molecular builder.

  • Geometry Optimization:

    • Method: The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.[1][5]

    • Basis Set: The 6-311G(d,p) basis set provides a good description of the electronic structure for this type of molecule.[1][5]

    • Procedure: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true minimum has been reached.

  • Vibrational Frequency Analysis:

    • Purpose: This calculation predicts the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP) to better match experimental values.

    • Procedure: A frequency calculation is performed on the optimized geometry using the same level of theory.

  • Electronic Properties Analysis:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic transitions and reactivity. The energy gap between these orbitals is a key indicator of chemical stability.[1][6]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.[1]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.[6][7]

Theoretical and Experimental Data Correlation

The validity of the computational model is established by comparing the calculated data with experimental findings.

Structural Parameters
Spectroscopic Analysis

Vibrational Spectroscopy: The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra. For closely related molecules like 2-Bromo-5-methoxybenzonitrile, DFT calculations have shown excellent agreement with experimental spectra, aiding in the assignment of vibrational modes.[8]

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) Expected Experimental Region (cm⁻¹)
O-H stretch~3400-36003200-3600
C-H stretch (aromatic)~3000-31003000-3100
C≡N stretch~2220-22402220-2260
C=C stretch (aromatic)~1450-16001450-1600
C-O stretch~1200-13001200-1300

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electronic environment of the nuclei. Theoretical methods can predict ¹H and ¹³C NMR spectra. The available experimental ¹H NMR spectrum for 2-Hydroxy-5-methoxybenzonitrile serves as a direct point of comparison for validating the calculated structure.[9]

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are crucial for understanding the electronic behavior of a molecule. For similar aromatic nitriles, the HOMO is typically localized on the phenyl ring, while the LUMO is distributed over the cyano group.[1] The HOMO-LUMO energy gap provides an estimate of the molecule's excitability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.[1]

Molecular Electrostatic Potential (MEP): The MEP map of 2-Hydroxy-5-methoxybenzonitrile is expected to show negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. The hydrogen atoms, particularly the hydroxyl proton, will exhibit a positive potential (blue regions), making them sites for nucleophilic attack.[1]

Visualizing Computational Workflows and Molecular Properties

To enhance clarity, the computational workflow and key molecular properties are visualized using diagrams.

Computational Workflow Diagram

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations (DFT: B3LYP/6-311G(d,p)) cluster_output Analysis and Validation mol_build 1. 3D Structure Generation geom_opt 2. Geometry Optimization mol_build->geom_opt Initial Geometry freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc Optimized Geometry elec_prop 4. Electronic Property Calculations geom_opt->elec_prop struct_param Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_param vib_spectra Calculated IR/Raman Spectra freq_calc->vib_spectra homo_lumo HOMO-LUMO Energies & Gap elec_prop->homo_lumo mep Molecular Electrostatic Potential Map elec_prop->mep exp_data Experimental Data (NMR, IR) struct_param->exp_data Validation vib_spectra->exp_data Validation FMO Conceptual representation of HOMO-LUMO energy levels and the energy gap. HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) E_HOMO E_HOMO HOMO->E_HOMO E_LUMO E_LUMO LUMO->E_LUMO Energy_Gap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO

Caption: Relationship between HOMO, LUMO, and the energy gap, a key indicator of chemical reactivity.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to the theoretical study of 2-Hydroxy-5-methoxybenzonitrile, integrating computational protocols with spectroscopic validation. The methodologies described herein provide a robust framework for researchers to predict and understand the properties of this and other substituted benzonitriles.

Future work could involve more advanced theoretical models, such as time-dependent DFT (TD-DFT) to predict UV-Vis spectra, or molecular dynamics simulations to study its behavior in different solvent environments. [6]Such studies will further elucidate the potential of 2-Hydroxy-5-methoxybenzonitrile in various applications, from drug design to the development of novel organic materials.

References

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potential biological activity of 2-Hydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-Hydroxy-5-methoxybenzonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

2-Hydroxy-5-methoxybenzonitrile is an aromatic organic compound featuring a hydroxyl, a methoxy, and a nitrile functional group on a benzene ring. While comprehensive studies on its intrinsic biological activities are not extensively documented, its chemical architecture, which combines features of known bioactive molecules like salicylonitrile and vanillin isomers, presents a compelling case for its investigation as a pharmacologically active agent.[1][2][3] This technical guide synthesizes information from structurally analogous compounds to build a predictive framework for the potential biological activities of 2-Hydroxy-5-methoxybenzonitrile. We provide the scientific rationale for investigating its potential antimicrobial, anticancer, antioxidant, and enzyme-inhibiting properties. Furthermore, this document outlines detailed, field-proven experimental protocols to systematically evaluate these hypotheses, offering a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and related benzonitrile scaffolds.

Molecular Profile and Physicochemical Properties

2-Hydroxy-5-methoxybenzonitrile (CAS: 39835-11-5) is a small molecule whose potential bioactivity is predicated on the interplay of its three functional groups. The phenolic hydroxyl group is a known hydrogen bond donor and can participate in antioxidant activity through hydrogen atom transfer.[4] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functionalities, while the methoxy group can influence lipophilicity and metabolic stability.[5][6]

PropertyValueSource
IUPAC Name 2-hydroxy-5-methoxybenzonitrilePubChem[1]
Molecular Formula C₈H₇NO₂PubChem[1][7]
Molecular Weight 149.15 g/mol PubChem[1]
SMILES COC1=CC(=C(C=C1)O)C#NPubChem[1]
Calculated LogP 1.8PubChem[1]

Postulated Biological Activities and Investigative Frameworks

The exploration of 2-Hydroxy-5-methoxybenzonitrile's bioactivity is largely inferential, based on a robust body of evidence from structurally related compounds. This section details the most promising areas of investigation and provides the experimental blueprints to validate these hypotheses.

Antimicrobial Activity

Expertise & Experience: The combination of a phenolic hydroxyl and a nitrile group is a key structural motif in compounds with known antimicrobial effects. The parent compound, 2-hydroxybenzonitrile, has demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2] The proposed mechanism often involves the disruption of the microbial cell membrane's integrity and the inhibition of essential enzymes, a characteristic of many phenolic compounds.[2] Furthermore, the structurally similar aldehyde, 2-hydroxy-4-methoxybenzaldehyde, exhibits significant antibacterial and antibiofilm efficacy against MRSA by targeting the cell membrane.[8][9] It is therefore logical to hypothesize that 2-Hydroxy-5-methoxybenzonitrile possesses similar capabilities.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a self-validating system to determine the lowest concentration of the compound that inhibits visible microbial growth.

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 2-Hydroxy-5-methoxybenzonitrile in dimethyl sulfoxide (DMSO).

  • Bacterial Strain Preparation: Culture the selected bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with MHB to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: Inoculum in broth without the compound.

    • Negative Control: Broth only.

    • Solvent Control: Inoculum in broth with the highest concentration of DMSO used.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Data Presentation: Hypothetical MIC Values

Microbial StrainTypePredicted MIC (µg/mL)
Staphylococcus aureusGram-positiveData not available
Escherichia coliGram-negativeData not available
Pseudomonas aeruginosaGram-negativeData not available
Candida albicansFungusData not available

Logical Workflow for Antimicrobial Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action A Synthesize/Acquire 2-Hydroxy-5-methoxybenzonitrile B MIC Assay vs. Gram (+) & Gram (-) Bacteria A->B C Determine MIC Values B->C D Time-Kill Kinetics Assay C->D If MIC ≤ 128 µg/mL E Membrane Permeability Assay (e.g., Propidium Iodide Uptake) C->E If MIC ≤ 128 µg/mL F Biofilm Inhibition Assay C->F If MIC ≤ 128 µg/mL G Hypothesize Mechanism (e.g., Membrane Disruption) D->G E->G F->G

Caption: Workflow for evaluating the antimicrobial potential of 2-Hydroxy-5-methoxybenzonitrile.

Anticancer / Cytotoxic Activity

Expertise & Experience: The benzonitrile scaffold and its hydroxylated/methoxylated derivatives are prevalent in molecules designed for anticancer applications. For instance, quinolin-4-one derivatives bearing a 2-(3-hydroxy-5-methoxyphenyl) moiety exhibit potent antiproliferative activity.[10] Similarly, methoxyflavones containing hydroxyl groups show enhanced cytotoxicity against various cancer cell lines, where the interplay between these groups is crucial for activity.[6] The mechanism often involves the induction of apoptosis or cell cycle arrest. Given these precedents, 2-Hydroxy-5-methoxybenzonitrile is a candidate for screening as a cytotoxic agent.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that provides a self-validating measure of cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Hydroxy-5-methoxybenzonitrile (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Hypothetical IC₅₀ Values

Cell LineCancer TypePredicted IC₅₀ (µM)
MCF-7Breast AdenocarcinomaData not available
A549Lung CarcinomaData not available
HCT116Colorectal CarcinomaData not available
BJNormal Fibroblast (Toxicity)Data not available
Antioxidant Activity

Expertise & Experience: Phenolic compounds are archetypal antioxidants. The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, a process central to the Hydrogen Atom Transfer (HAT) mechanism.[4][11] The presence and position of other substituents, like the methoxy group, can modulate this activity by influencing the O-H bond dissociation enthalpy.[4] Therefore, 2-Hydroxy-5-methoxybenzonitrile is structurally primed to exhibit antioxidant properties.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a rapid and reliable system to measure the capacity of the compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Reaction Mixture: In a 96-well plate, mix 100 µL of each compound concentration with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A control well should contain methanol instead of the test compound.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

  • IC₅₀ Determination: Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation: Hypothetical Antioxidant Activity

AssayParameterPredicted Value
DPPH ScavengingIC₅₀ (µM)Data not available
Ferric Reducing Antioxidant Power (FRAP)FRAP Value (µM Fe(II)/µM)Data not available

Hypothetical Mechanism of Action in Cancer

Based on literature for related compounds, 2-Hydroxy-5-methoxybenzonitrile could potentially interfere with key signaling pathways that regulate cell survival and proliferation, such as the MAPK or NF-κB pathways.[2] A plausible mechanism could involve the inhibition of an upstream kinase, leading to a cascade that prevents the phosphorylation of pro-survival proteins and ultimately triggers apoptosis.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the RAF/MEK/ERK pathway by 2-Hydroxy-5-methoxybenzonitrile.

Safety and Toxicology

Trustworthiness: It is critical to handle 2-Hydroxy-5-methoxybenzonitrile with appropriate caution. Aggregated GHS information indicates that the compound is classified as "Acute Toxicity 3, Oral" with the hazard statement H301: Toxic if swallowed.[1] Full toxicological properties have not been investigated, and researchers should consult the Safety Data Sheet (SDS) and use personal protective equipment, including gloves and eye protection, when handling the compound.[12][13]

Conclusion and Future Directions

2-Hydroxy-5-methoxybenzonitrile represents an intriguing but underexplored chemical entity. Based on compelling evidence from structurally related molecules, it possesses a high potential for exhibiting a range of biological activities, most notably antimicrobial and anticancer effects. The phenolic hydroxyl and methoxy groups are key features that warrant this investigation.

This guide provides the foundational logic and validated experimental frameworks necessary to systematically uncover its therapeutic potential. Future work should focus on the direct experimental validation of the hypotheses presented herein. Should promising activity be discovered, subsequent efforts in lead optimization, including the synthesis of derivatives to establish structure-activity relationships (SAR), would be a logical and scientifically sound progression.

References

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  • Yeh, T-K., et al. (2012). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry. [Link]

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  • Tasheh, N. S., et al. (2021). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. Computational Chemistry. [Link]

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literature review on 2-Hydroxy-5-methoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Hydroxy-5-methoxybenzonitrile (CAS No. 39900-63-5), a valuable chemical intermediate in the pharmaceutical and fine chemical industries.[1][2] We will delve into the prevalent synthetic strategies, beginning from common starting materials. The discussion emphasizes the underlying chemical principles, causality behind procedural choices, and provides detailed, field-proven experimental protocols. Comparative analysis of the primary routes is presented to guide researchers in selecting the most appropriate method based on efficiency, scalability, and available resources.

Introduction and Strategic Importance

2-Hydroxy-5-methoxybenzonitrile is an aromatic compound featuring hydroxyl, methoxy, and nitrile functional groups. This specific arrangement makes it a versatile building block for the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents and specialized organic materials.[2] The presence of the nitrile group allows for its conversion into amines, carboxylic acids, or amides, while the phenolic hydroxyl group provides a handle for etherification or esterification, opening diverse pathways for molecular elaboration.

This guide will focus on the most logical and industrially relevant synthetic approaches, providing both a theoretical foundation and practical, step-by-step methodologies.

Retrosynthetic Analysis and Key Strategies

A logical approach to synthesizing 2-Hydroxy-5-methoxybenzonitrile involves a few key disconnections. The most direct strategies originate from the readily available and inexpensive starting material, 4-methoxyphenol.

G cluster_0 Route 1: Functional Group Interconversion cluster_1 Route 2: C-C Bond Formation product 2-Hydroxy-5-methoxybenzonitrile precursor_aldehyde 2-Hydroxy-5-methoxybenzaldehyde product->precursor_aldehyde Oxime formation & Dehydration precursor_halide 2-Bromo-4-methoxyphenol product->precursor_halide Cyanation (e.g., Ni-catalyzed) start_phenol 4-Methoxyphenol precursor_aldehyde->start_phenol ortho-Formylation caption Fig. 1: Key retrosynthetic disconnections for the target molecule.

Caption: Fig. 1: Key retrosynthetic disconnections for the target molecule.

The primary strategies derived from this analysis are:

  • Ortho-Formylation of 4-Methoxyphenol: Introduction of an aldehyde group ortho to the existing hydroxyl group, followed by conversion of the aldehyde to a nitrile.

  • Direct Cyanation of a Phenolic Derivative: Introduction of a cyano group onto a pre-functionalized aromatic ring.

This guide will focus primarily on the first strategy, as it represents the most robust and well-documented pathway.

Synthetic Route I: From 4-Methoxyphenol via Formylation

This is arguably the most efficient and widely adopted pathway. It is a two-step process that begins with the regioselective formylation of 4-methoxyphenol to yield the key intermediate, 2-hydroxy-5-methoxybenzaldehyde, which is then converted to the target nitrile.

G cluster_workflow Workflow for Synthesis Route I start Start: 4-Methoxyphenol step1 Step 1: Ortho-Formylation (MgCl₂, Paraformaldehyde, TEA) start->step1 intermediate Intermediate: 2-Hydroxy-5-methoxybenzaldehyde step1->intermediate step2 Step 2: Oximation & Dehydration (NH₂OH·HCl, FeSO₄) intermediate->step2 product Product: 2-Hydroxy-5-methoxybenzonitrile step2->product caption Fig. 2: Experimental workflow for the formylation route.

Caption: Fig. 2: Experimental workflow for the formylation route.

Step 1: Ortho-Formylation of 4-Methoxyphenol

The introduction of a formyl (-CHO) group at the position ortho to a hydroxyl group is a critical transformation. While several named reactions exist (e.g., Reimer-Tiemann, Duff), the magnesium chloride-mediated process offers high regioselectivity and good yields.[3]

Causality of Reagent Choice:

  • Magnesium Chloride (MgCl₂): Acts as a Lewis acid. It forms a chelate complex with the phenolic oxygen and the carbonyl oxygen of paraformaldehyde. This coordination pre-organizes the reactants, directing the electrophilic attack of the activated formaldehyde specifically to the ortho position, which is sterically accessible and electronically activated.

  • Paraformaldehyde: Serves as the source of formaldehyde, the C1 electrophile. It is a stable solid that depolymerizes in situ under the reaction conditions.

  • Triethylamine (TEA): A non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing side reactions and maintaining favorable reaction conditions.[3]

  • Acetonitrile: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

Step 2: Conversion of Aldehyde to Nitrile

The transformation of an aldehyde to a nitrile is a classic two-stage process within a one-pot reaction: formation of an aldoxime followed by its dehydration.[4]

Mechanism and Rationale:

  • Oximation: The aldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) to form 2-hydroxy-5-methoxybenzaldoxime. This is a standard condensation reaction.

  • Dehydration: The aldoxime is then dehydrated to yield the nitrile. Various reagents can effect this transformation (e.g., acetic anhydride, thionyl chloride). However, using a mild Lewis acid catalyst like anhydrous ferrous sulfate (FeSO₄) in a high-boiling solvent like DMF is an inexpensive, efficient, and environmentally friendlier option.[4] The catalyst coordinates to the oxime's oxygen atom, facilitating the elimination of a water molecule to form the carbon-nitrogen triple bond.

Comparative Analysis of Synthetic Approaches

ParameterRoute I: Formylation & ConversionRoute II: Direct Cyanation
Starting Material 4-Methoxyphenol (inexpensive, readily available)[5]2-Halo-4-methoxyphenol (requires prior synthesis)
Reagents MgCl₂, Paraformaldehyde, NH₂OH·HCl, FeSO₄ (common, low cost)Transition metal catalysts (e.g., Ni, Pd), Cyanide sources (toxic) or transnitrilation reagents[6][7][8]
Number of Steps Two distinct, high-yielding steps.Potentially one step from a halogenated precursor.
Yield Generally high to excellent for both steps.Variable, can be high but sensitive to catalyst and substrate.[8]
Scalability Well-established and scalable.Can be challenging due to catalyst cost and cyanide handling.
Safety Concerns Standard organic synthesis hazards.High toxicity of cyanide reagents. Requires specialized handling.
Regioselectivity Excellent due to MgCl₂ chelation control.A major challenge; may produce isomeric mixtures.

Based on this analysis, Route I is the recommended pathway for its reliability, cost-effectiveness, safety, and high degree of control over regioselectivity.

Detailed Experimental Protocols

The following protocols are adapted from established procedures and represent a robust method for the synthesis of 2-Hydroxy-5-methoxybenzonitrile.[3][4]

Protocol 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde

Materials:

  • 4-Methoxyphenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • Hydrochloric Acid (1M)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.0 eq), anhydrous MgCl₂ (1.5 eq), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add triethylamine (1.5 eq) dropwise to the suspension.[3]

  • Add paraformaldehyde (3.0 eq) in one portion and heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • After completion, cool the reaction mixture to room temperature and carefully quench by adding 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude aldehyde by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 2-hydroxy-5-methoxybenzaldehyde as a solid.

Protocol 2: One-Pot Synthesis of 2-Hydroxy-5-methoxybenzonitrile

Materials:

  • 2-Hydroxy-5-methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous Ferrous Sulfate (FeSO₄)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl Ether

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) in DMF.

  • Add hydroxylamine hydrochloride (1.1 eq) and anhydrous ferrous sulfate (0.1 eq) to the solution.[4]

  • Heat the reaction mixture to reflux (approx. 153 °C).

  • Monitor the reaction by TLC until the starting aldehyde is fully consumed (typically 3-6 hours).[4]

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Extract the product with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Hydroxy-5-methoxybenzonitrile.

Conclusion

The synthesis of 2-Hydroxy-5-methoxybenzonitrile is most effectively achieved through a two-step sequence starting from 4-methoxyphenol. The ortho-formylation using a magnesium chloride-mediated process provides the key aldehyde intermediate with high regioselectivity, and a subsequent one-pot oximation/dehydration using an iron catalyst offers a safe and efficient conversion to the final nitrile product. This pathway is scalable, economical, and avoids the use of highly toxic cyanating agents, making it the preferred choice for both academic research and industrial production.

References

  • BenchChem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • Sciencemadness Discussion Board. (2021). Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde.
  • Google Patents. (1971). US3585233A - Process for the preparation of hydroxybenzonitriles.
  • Google Patents. (n.d.). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzonitrile. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). JPH09151151A - Production of 4-methoxyphenol.
  • ACS Publications. (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au. Retrieved from [Link]

  • Google Patents. (1974). US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde.
  • S. S. Elmorsy, et al. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved from [Link]

  • ResearchGate. (n.d.). Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the formation of 4-methoxyphenol from hydroquinone and methanol in the presence of benzoquinone. Retrieved from [Link]

  • CORE. (n.d.). PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. Retrieved from [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 220. Retrieved from [Link]

  • Sinfoo. (n.d.). The Versatility of 2-Amino-5-methoxybenzonitrile in Organic Synthesis. Retrieved from [Link]

  • PubMed. (2019). Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]

  • Frontiers. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). CN108440257B - Production process for preparing anethole by catalyzing dehydration of p-methoxyphenylpropanol.
  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

  • Douglass, F., et al. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: 2-Hydroxy-5-methoxybenzonitrile as a Directing Group in C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to molecular diversification compared to traditional cross-coupling methods.[1][2] This powerful technique allows for the conversion of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds, streamlining the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][3] A key challenge in C-H activation is achieving high regioselectivity, as organic molecules often possess multiple, electronically similar C-H bonds. The use of directing groups (DGs) has proven to be a robust solution to this challenge, wherein a coordinating functional group is employed to position a transition metal catalyst in close proximity to a specific C-H bond, thereby ensuring selective activation.[1][3] While ortho-C-H activation is well-established, achieving activation at more remote positions, such as the meta-position, has been a significant hurdle.[1][3]

This application note provides a detailed guide to the use of 2-Hydroxy-5-methoxybenzonitrile as a versatile and effective directing group for transition metal-catalyzed C-H activation, with a particular focus on achieving meta-selectivity. We will delve into the mechanistic principles, provide detailed experimental protocols for substrate synthesis and C-H functionalization, and discuss the scope and limitations of this methodology.

2-Hydroxy-5-methoxybenzonitrile: A Unique Directing Group for Remote C-H Activation

The 2-Hydroxy-5-methoxybenzonitrile moiety possesses a unique combination of features that make it an excellent directing group for C-H activation. The nitrile group serves as a weakly coordinating entity for the transition metal catalyst, while the hydroxyl group can be readily tethered to a substrate of interest through linkages such as sulfonate esters. The linear nature of the nitrile group is crucial for spanning the distance required for remote C-H activation, particularly at the meta-position.[4]

The electronic properties of the directing group also play a role. The methoxy substituent on the benzonitrile ring can modulate the electronic environment of the nitrile, influencing its coordinating ability and, consequently, the catalytic activity. While much of the pioneering work in this area has utilized the 2-hydroxy-4-methoxybenzonitrile isomer, the principles and reactivity are largely translatable to the 5-methoxy isomer, which offers an alternative electronic and steric profile.[1][3]

Mechanistic Insights: Orchestrating Regioselectivity

The directing group-assisted C-H activation process is a finely tuned catalytic cycle. The following diagram illustrates the generally accepted mechanism for a rhodium-catalyzed meta-C-H alkynylation, a representative transformation employing a 2-hydroxybenzonitrile-based directing group.

C_H_Activation_Mechanism Substrate Substrate-DG Conjugate Coordination Coordination Complex Substrate->Coordination Coordination of Nitrile Rh_cat [Rh(I)] Catalyst Rh_cat->Coordination CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD Rhodacycle meta-Rhodacycle Intermediate CMD->Rhodacycle meta-C-H Activation Ox_Add Oxidative Addition Rhodacycle->Ox_Add Alkyne Bromoalkyne Alkyne->Ox_Add Rh_V Rh(V) Intermediate Ox_Add->Rh_V Red_Elim Reductive Elimination Rh_V->Red_Elim Product_DG Functionalized Product with DG Red_Elim->Product_DG C-C Bond Formation Catalyst_Regen Catalyst Regeneration Product_DG->Catalyst_Regen Catalyst_Regen->Rh_cat Releases Product Substrate_Synthesis_Workflow Start_Mat Benzyl Alcohol Derivative Sulfonyl_Chloride Sulfonyl Chloride Formation Start_Mat->Sulfonyl_Chloride SOCl2 or (COCl)2 Esterification Esterification Sulfonyl_Chloride->Esterification DG 2-Hydroxy-5- methoxybenzonitrile DG->Esterification Base (e.g., Pyridine) Final_Product Substrate-DG Conjugate Esterification->Final_Product

References

application of 2-Hydroxy-5-methoxybenzonitrile in iron chelator synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of Novel Thiazoline-Based Iron Chelators Utilizing 2-Hydroxy-5-methoxybenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Iron Chelators

Iron is an indispensable element for numerous biological processes, yet its excess can be profoundly toxic. Pathological iron accumulation, a hallmark of genetic disorders like β-thalassemia and conditions requiring frequent blood transfusions, leads to the generation of reactive oxygen species (ROS), cellular damage, and severe organ dysfunction, particularly in the heart and liver.[1] The primary clinical intervention for iron overload is chelation therapy, which involves the administration of agents that bind to excess iron, forming complexes that can be safely excreted from the body.[1][2]

Currently, three main iron chelators are in clinical use: Deferoxamine (DFO), Deferiprone, and Deferasirox.[3][4] While these drugs have significantly improved patient outcomes, they are not without limitations.[3] DFO, a hexadentate chelator, has a short plasma half-life and requires parenteral administration, leading to poor patient compliance.[2][5] The orally active chelators, Deferiprone and Deferasirox, have improved convenience but may have their own associated toxicities and efficacy profiles that necessitate the search for new therapeutic candidates.[6]

The design of next-generation iron chelators focuses on optimizing oral bioavailability, tissue-specific targeting, and minimizing off-target effects. A key structural motif in potent iron chelators is the 2-hydroxyphenyl group, which is a critical component of the tridentate chelator Deferasirox.[7][8] This application note details the strategic use of 2-Hydroxy-5-methoxybenzonitrile as a versatile precursor for the synthesis of novel thiazoline-based iron chelators, a class of compounds with significant therapeutic potential. The methoxy substituent on the phenyl ring allows for the fine-tuning of the chelator's lipophilicity, which can influence its absorption, distribution, and overall iron-clearing efficiency.[7]

Principle of Synthesis: Condensation and Cyclization Pathway

The synthetic strategy hinges on a well-established condensation reaction between a nitrile and a cysteine-derived amino acid. Specifically, the nitrile group of 2-Hydroxy-5-methoxybenzonitrile serves as an electrophilic precursor that, under appropriate conditions, reacts with the amino and thiol groups of a cysteine analog to form a 4,5-dihydro-4-thiazolecarboxylic acid structure.[7] This reaction efficiently constructs the core heterocyclic scaffold responsible for iron chelation.

The resulting thiazoline ring, along with the adjacent phenolic hydroxyl group and the carboxylic acid, creates a potent tridentate chelation site (N, O, O) capable of forming stable complexes with Fe(III), thereby neutralizing its redox activity and facilitating its excretion.

Caption: General synthetic route for thiazoline-based iron chelators.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of desferrithiocin analogues.[7]

Materials & Equipment
Reagent/MaterialGradeCAS NumberSupplier Example
2-Hydroxy-5-methoxybenzonitrile≥98%39900-63-5Sigma-Aldrich, Acros
L-Cysteine methyl ester HCl≥98%18598-63-5Sigma-Aldrich, TCI
Methanol (MeOH)Anhydrous67-56-1Fisher Scientific
Sodium Hydroxide (NaOH)ACS Reagent1310-73-2VWR
Hydrochloric Acid (HCl)ACS Reagent7647-01-0VWR
Ethyl Acetate (EtOAc)ACS Grade141-78-6Fisher Scientific
HexanesACS Grade110-54-3Fisher Scientific
Silica Gel60 Å, 230-400 mesh7631-86-9MilliporeSigma
Equipment
Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).
Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve L-cysteine methyl ester hydrochloride (e.g., 1.0 eq) in a minimal amount of deionized water. Add an equal volume of methanol.

  • pH Adjustment (Causality): Cool the solution in an ice bath. Slowly add an aqueous solution of sodium hydroxide (e.g., 1M NaOH) dropwise while monitoring the pH. Adjust the pH to approximately 6.0. This step is critical: it deprotonates the amine hydrochloride to the free amine, which is the active nucleophile for the reaction, while keeping the reaction medium from becoming too basic, which could promote side reactions.

  • Addition of Nitrile: To the pH-adjusted solution, add 2-Hydroxy-5-methoxybenzonitrile (1.0 eq).[9] The mixture may appear as a slurry.

  • Condensation Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70°C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50:50 Ethyl Acetate:Hexanes). The reaction typically requires heating for at least 24-48 hours for completion.[7]

  • Reaction Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Acidify the solution to pH ~2-3 with dilute HCl. This protonates the product, aiding in its extraction from the aqueous phase.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexanes to isolate the pure thiazoline product.

  • Final Characterization: The structure and purity of the final compound, (S)-2-(2-hydroxy-5-methoxyphenyl)-4,5-dihydro-4-thiazolecarboxylic acid methyl ester, must be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the proton environment of the synthesized structure.

    • ¹³C NMR: To confirm the carbon skeleton.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine the purity of the final product.

Workflow and Expected Results

The entire process from reaction setup to final product characterization follows a logical and reproducible workflow.

Workflow cluster_synthesis Synthesis Stage cluster_purification Isolation & Purification Stage cluster_analysis Analysis Stage A 1. Prepare Cysteine Derivative Solution (Dissolve & Adjust pH to 6) B 2. Add 2-Hydroxy-5-methoxybenzonitrile A->B C 3. Reflux Reaction Mixture (>24h, Monitor by TLC) B->C D 4. Acidify and Extract Product (pH 2-3, Ethyl Acetate) C->D E 5. Dry and Concentrate (Na₂SO₄, Rotary Evaporator) D->E F 6. Flash Column Chromatography (Silica Gel) E->F G 7. Characterize Pure Product (NMR, MS, HPLC) F->G

Caption: Experimental workflow for thiazoline chelator synthesis.

Data Presentation

Based on literature reports for analogous compounds, the following results can be anticipated.[7]

ParameterExpected ValueRationale/Comment
Yield >80%The condensation reaction is typically high-yielding.[7]
Appearance White to off-white solidTypical for purified organic compounds of this class.
¹H NMR (CDCl₃, δ) ~7.0-7.5 ppm (Ar-H), ~5.2 ppm (CH), ~4.0 ppm (OCH₃), ~3.8 ppm (COOCH₃), ~3.6 ppm (CH₂)Characteristic peaks confirming the aromatic, thiazoline, and ester moieties.
MS (ESI+) m/z = [M+H]⁺Confirms the molecular weight of the target compound.
Purity (HPLC) >95%Essential for subsequent biological evaluation.

Discussion: Mechanism, Rationale, and Troubleshooting

Scientific Rationale for Precursor Selection: The use of 2-Hydroxy-5-methoxybenzonitrile is a strategic choice. The 2-hydroxy group is essential for iron coordination. The nitrile provides a stable and readily available electrophile for the key cyclization step. The 5-methoxy group serves as a modulator of the compound's physicochemical properties. Lipophilicity is a critical determinant of a drug's ability to cross cell membranes and reach intracellular iron pools.[7] By synthesizing a series of analogs with different substituents at this position, researchers can systematically investigate structure-activity relationships to optimize organ distribution and efficacy.

Mechanism of Iron Chelation: The synthesized thiazoline derivative acts as a tridentate ligand, coordinating Fe(III) through the phenolic oxygen, the thiazoline nitrogen, and one of the carboxylate oxygens (after ester hydrolysis, which often occurs in vivo). This forms a stable 2:1 (ligand:iron) complex, satisfying the iron's preferred hexacoordinate geometry and preventing it from participating in harmful redox cycling.

Chelation_Mechanism cluster_ligand1 Chelator Molecule 1 cluster_ligand2 Chelator Molecule 2 Fe Fe³⁺ O1 O⁻ Fe->O1 N1 N Fe->N1 O_carboxy1 O⁻ Fe->O_carboxy1 O2 O⁻ Fe->O2 N2 N Fe->N2 O_carboxy2 O⁻ Fe->O_carboxy2

Caption: Simplified 2:1 coordination of Fe³⁺ by the thiazoline chelator.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low Reaction Yield Incomplete reaction; Incorrect pH; Degradation of starting material.Ensure pH is accurately adjusted to ~6.0. Increase reaction time and confirm completion by TLC. Use fresh, high-purity reagents.
Multiple Spots on TLC Formation of side products; Incomplete reaction.Re-verify pH control. Ensure reaction is run under an inert atmosphere if materials are air-sensitive. Optimize chromatography conditions for better separation.
Difficulty in Purification Product co-elutes with impurities.Try a different solvent system for column chromatography (e.g., dichloromethane/methanol). Consider recrystallization as an alternative purification step.

Conclusion

2-Hydroxy-5-methoxybenzonitrile is a highly valuable and strategic starting material for the synthesis of novel thiazoline-based iron chelators. The synthetic protocol described herein is robust, high-yielding, and provides a clear pathway to novel drug candidates. By enabling the modulation of physicochemical properties through substitution on the phenyl ring, this precursor facilitates the development of next-generation iron chelators with potentially improved efficacy and safety profiles for the treatment of iron overload disorders.

References

  • Structures of iron chelator and related compounds used in study. - ResearchGate. Available at: [Link]

  • Innovative polymeric iron chelators with iron binding affinity and biocompatibility for the treatment of transfusional iron overload. - Semantic Scholar. Available at: [Link]

  • 2-Hydroxy-5-methoxybenzonitrile | C8H7NO2 | CID 7022529. - PubChem. Available at: [Link]

  • Bergeron, R. J., Wiegand, J., McManis, J. S., & Brittenham, G. M. (2006). The Design, Synthesis, and Evaluation of Organ-Specific Iron Chelators. - Journal of Medicinal Chemistry, 49(24), 7040–7054. Available at: [Link]

  • Hatcher, H. C., Singh, R., & Torti, F. M. (2012). Iron Chelators in Treatment of Iron Overload. - Pharmaceuticals, 5(12), 1269–1285. Available at: [Link]

  • CN103396373B - Preparation method of deferasirox and intermediate compound of deferasirox. - Google Patents.
  • The chemical structure of clinically approved iron chelators and their iron (III) complexes. - ResearchGate. Available at: [Link]

  • Kontoghiorghes, G. J. (2006). Objectives and mechanism of iron chelation therapy. - PubMed. Available at: [Link]

  • Kontoghiorghes, G. J. (2024). The Importance and Essentiality of Natural and Synthetic Chelators in Medicine: Increased Prospects for the Effective Treatment of Iron Overload and Iron Deficiency. - International Journal of Molecular Sciences, 25(9), 4654. Available at: [Link]

  • Blower, P. J., & Ma, M. T. (2018). Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. - Molecules, 23(4), 864. Available at: [Link]

  • Spino, M., & Tricta, F. (2020). Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator. - Molecules, 25(17), 3933. Available at: [Link]

  • Gordan, A. A., et al. (2024). Iron chelators: as therapeutic agents in diseases. - PubMed Central. Available at: [Link]

Sources

The Strategic Role of Substituted Benzonitriles in Modern Pharmaceutical Synthesis: A Case Study on the Pathway to Finerenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Multifunctional Scaffold

In the landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient construction of complex therapeutic agents. 2-Hydroxy-5-methoxybenzonitrile and its structural isomers, such as 4-cyano-2-methoxybenzaldehyde, represent a class of seemingly simple molecules that harbor immense synthetic potential. The strategic arrangement of nitrile, hydroxyl (or methoxy), and other functional groups on the benzene ring provides a rich platform for a diverse array of chemical transformations. This application note will delve into the critical role of the 4-cyano-2-methoxyphenyl moiety, a core structure closely related to 2-hydroxy-5-methoxybenzonitrile, as a pivotal intermediate in the synthesis of Finerenone, a novel non-steroidal mineralocorticoid receptor (MR) antagonist. Finerenone is a significant therapeutic advancement for patients with chronic kidney disease associated with type 2 diabetes[1]. Through a detailed exploration of the synthetic pathways leading to Finerenone, we will illuminate the chemical logic and experimental considerations that underscore the importance of this substituted benzonitrile scaffold in modern drug discovery and development.

Core Intermediate: Synthesis and Functional Group Interplay

The primary building block for the synthesis of Finerenone is not 2-hydroxy-5-methoxybenzonitrile itself, but rather a closely related isomer, 4-formyl-3-methoxybenzonitrile (also known as 4-cyano-2-methoxybenzaldehyde)[2][3][4][5][6][7][8][9]. This highlights a crucial aspect of process chemistry: the precise substitution pattern on an aromatic ring is critical for its intended reactivity in a multi-step synthesis.

The synthesis of this key benzaldehyde intermediate often begins with more readily available precursors, such as vanillin or related compounds[8]. The strategic importance of the functional groups on 4-formyl-3-methoxybenzonitrile lies in their distinct and complementary reactivity:

  • The Aldehyde Group (-CHO): This group serves as a reactive handle for carbon-carbon bond formation, typically through condensation reactions. In the synthesis of Finerenone, the aldehyde is crucial for constructing the dihydropyridine core of the final drug molecule.

  • The Nitrile Group (-CN): The cyano group is a versatile functional group that is relatively stable under many reaction conditions. In the context of Finerenone, it is a key pharmacophoric feature, contributing to the molecule's binding affinity for the mineralocorticoid receptor.

  • The Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring. Its position ortho to the aldehyde group can sterically and electronically direct subsequent reactions.

The following diagram illustrates a generalized synthetic approach to a key intermediate derived from 4-formyl-3-methoxybenzonitrile.

G cluster_0 Synthesis of Key Dihydropyridine Intermediate 4-formyl-3-methoxybenzonitrile 4-formyl-3-methoxybenzonitrile Knoevenagel_Condensation Knoevenagel Condensation 4-formyl-3-methoxybenzonitrile->Knoevenagel_Condensation Acetoacetamide Acetoacetamide Acetoacetamide->Knoevenagel_Condensation Enone_Intermediate Enone Intermediate Knoevenagel_Condensation->Enone_Intermediate Condensation_Cyclization Condensation- Cyclization Enone_Intermediate->Condensation_Cyclization Pyridone_Derivative Pyridone Derivative Pyridone_Derivative->Condensation_Cyclization Azacycle_Intermediate Azacycle Intermediate Condensation_Cyclization->Azacycle_Intermediate

Caption: A generalized workflow for the synthesis of a key azacycle intermediate for Finerenone.

Application in the Synthesis of Finerenone: A Step-by-Step Protocol

The synthesis of Finerenone is a multi-step process that elegantly utilizes the reactivity of the 4-formyl-3-methoxybenzonitrile intermediate. The following protocol outlines a representative synthetic route, drawing from principles described in the patent literature[1].

Part 1: Synthesis of the Dihydronaphthyridine Core

The initial steps involve the construction of the core heterocyclic structure of Finerenone through a series of condensation and cyclization reactions.

Step 1: Knoevenagel Condensation

This reaction forms a crucial enone intermediate by reacting the aldehyde group of 4-formyl-3-methoxybenzonitrile with an active methylene compound like acetoacetamide.

  • Materials:

    • 4-formyl-3-methoxybenzonitrile

    • Acetoacetamide

    • Piperidine (as a basic catalyst)

    • Acetic Acid

    • tert-Butanol (as solvent)

  • Protocol:

    • To a stirred solution of 4-formyl-3-methoxybenzonitrile in tert-butanol, add acetoacetamide, a catalytic amount of piperidine, and acetic acid.

    • Stir the reaction mixture at room temperature for 10-14 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product, an enone intermediate, often precipitates from the reaction mixture.

    • Filter the solid, wash with a suitable solvent (e.g., isopropanol), and dry under vacuum.

Step 2: Condensation-Cyclization to form the Azacycle

The enone intermediate is then reacted with a pyridone derivative to construct the dihydronaphthyridine core of Finerenone.

  • Materials:

    • Enone intermediate from Step 1

    • A suitable pyridone derivative (e.g., 4-amino-5-methyl-2-hydroxypyridine)[9]

    • Isobutanol (as solvent)

  • Protocol:

    • Suspend the enone intermediate and the pyridone derivative in isobutanol.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture to room temperature, which may induce crystallization of the product.

    • Filter the solid product, wash with a cold solvent, and dry to yield the azacycle intermediate.

Part 2: Final Functionalization and Chiral Resolution

The latter stages of the synthesis involve modification of the azacycle and separation of the desired enantiomer.

Step 3: Etherification and Racemate Formation

The pyridone moiety of the azacycle is converted to an ethyl ether.

  • Materials:

    • Azacycle intermediate from Step 2

    • 1,1,1-Triethoxyethane

    • Acid catalyst (e.g., sulfuric acid)

  • Protocol:

    • Dissolve the azacycle intermediate in a suitable solvent and add 1,1,1-triethoxyethane and a catalytic amount of a strong acid.

    • Heat the reaction mixture to facilitate the etherification.

    • After completion, neutralize the acid and isolate the racemic product.

Step 4: Chiral Resolution

A critical step in the synthesis of Finerenone is the separation of the desired (S)-enantiomer from the racemic mixture. This is often achieved through classical resolution using a chiral resolving agent.

  • Materials:

    • Racemic Finerenone precursor from Step 3

    • Chiral resolving agent (e.g., di-p-toluoyl-D-tartaric acid)[1]

    • Ethanol and water (as solvents)

  • Protocol:

    • Dissolve the racemic mixture in a mixture of ethanol and water.

    • Add the chiral resolving agent to form diastereomeric salts.

    • Allow the solution to cool, promoting the selective crystallization of the salt of the desired enantiomer.

    • Filter the diastereomeric salt and, if necessary, recrystallize to improve enantiomeric excess.

    • Treat the purified salt with a base (e.g., sodium carbonate) to liberate the free base of the desired (S)-enantiomer of Finerenone.

The overall synthetic strategy is depicted in the following workflow:

G cluster_1 Finerenone Synthesis Workflow Start 4-Formyl-3-methoxybenzonitrile Step1 Knoevenagel Condensation with Acetoacetamide Start->Step1 Intermediate1 Enone Intermediate Step1->Intermediate1 Step2 Condensation-Cyclization with Pyridone Derivative Intermediate1->Step2 Intermediate2 Dihydronaphthyridine Core (Racemic) Step2->Intermediate2 Step3 Etherification Intermediate2->Step3 Intermediate3 Racemic Finerenone Precursor Step3->Intermediate3 Step4 Chiral Resolution (e.g., with Tartaric Acid Derivative) Intermediate3->Step4 FinalProduct (S)-Finerenone Step4->FinalProduct

Caption: A simplified workflow for the synthesis of Finerenone.

Quantitative Data Summary

StepKey TransformationTypical YieldKey Reagents
1Knoevenagel Condensation>90%4-formyl-3-methoxybenzonitrile, acetoacetamide, piperidine
2Condensation-CyclizationGoodEnone intermediate, pyridone derivative
3EtherificationHighDihydronaphthyridine core, 1,1,1-triethoxyethane
4Chiral Resolution~41% (of desired enantiomer)Racemic precursor, di-p-toluoyl-D-tartaric acid

Trustworthiness and Self-Validation

The robustness of this synthetic pathway is underscored by its adaptability to large-scale industrial production. Each step is designed to be high-yielding and produce intermediates that can often be purified by crystallization, avoiding costly and time-consuming chromatographic methods. The chiral resolution step, while reducing the overall yield of the desired enantiomer, is a well-established and reliable method for obtaining enantiomerically pure active pharmaceutical ingredients (APIs). The purity of the final product and intermediates can be rigorously assessed at each stage using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Conclusion: A Testament to the Power of Strategic Synthesis

The synthesis of Finerenone serves as a compelling case study for the strategic utilization of multifunctional intermediates in pharmaceutical manufacturing. While the journey from a simple substituted benzonitrile to a complex, life-changing medication is intricate, it is guided by the fundamental principles of organic chemistry. The 4-cyano-2-methoxyphenyl scaffold, a close structural relative of 2-hydroxy-5-methoxybenzonitrile, provides the essential chemical handles to construct the intricate architecture of Finerenone with high efficiency and control. This detailed exploration of its synthetic application underscores the critical role of such building blocks in the ongoing quest for novel and effective therapeutics.

References

  • Technical Disclosure Commons. (n.d.). Process for the preparation of (4S)4-(4-cyano- 2-methoxyphenyl)-5-ethoxy-2,8-dimethyl -1,4-dihydro-1,6-naphthyridine-3-carboxamide. Retrieved from [Link]

  • Bayer Pharma Aktiengesellschaft. (2019). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide by electrochemical methods. U.S.
  • Bayer Pharma Aktiengesellschaft. (2017). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4s). WO2017032678A1.
  • Google Patents. (2023). Processes for the preparation of finerenone. WO2023205164A1.
  • Bayer Pharma Aktiengesellschaft. (2016). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient. WO2016016287A1.
  • Google Patents. (2023). Processes for the preparation of finerenone. WO2023205164A1.
  • Justia Patents. (2024). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • But, T. P., & Moody, C. J. (2020). Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation.
  • Google Patents. (2023). Synthesis method for finerenone and intermediate thereof. WO2023109968A2.

Sources

Application Note: A Detailed Experimental Protocol for Meta-Selective Olefination of 2-Hydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecules. This application note provides a comprehensive guide to a meta-selective C-H olefination of 2-Hydroxy-5-methoxybenzonitrile, a common structural motif in medicinal chemistry. The protocol leverages a palladium-catalyzed reaction directed by a removable nitrile-containing template, a strategy that has emerged as a powerful tool for achieving regioselectivity that is often challenging through classical electrophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to employ this advanced synthetic methodology.

Introduction: The Challenge of Meta-Selectivity

Directing group-assisted C-H activation has traditionally been dominated by ortho-selective functionalization, owing to the thermodynamic stability of five- or six-membered metallacyclic intermediates.[1][2][3] Achieving meta-selectivity has been a significant hurdle, as it requires overcoming the inherent preference for ortho-activation.[1][4] Pioneering work has demonstrated that the use of specifically designed U-shaped templates containing a nitrile moiety can effectively direct a palladium catalyst to the meta-position of an aromatic ring.[5][6][7] This strategy relies on the formation of a large macrocyclic pre-transition state, where the nitrile group coordinates to the metal center, positioning it for the selective activation of a distal meta-C-H bond.[6][7]

The substrate of interest, 2-Hydroxy-5-methoxybenzonitrile, possesses two directing groups: a hydroxyl group and a nitrile. In this protocol, we will utilize an external, cleavable directing group attached to the phenolic oxygen. This approach ensures predictable and high meta-selectivity with respect to the point of attachment of the directing template.

Mechanistic Rationale: The "Yu-Turn" in Action

The meta-selective C-H olefination proceeds through a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle, with the key regioselectivity-determining step being the concerted metalation-deprotonation (CMD) of the meta-C-H bond.[6][8] The nitrile-based directing group, tethered to the substrate, acts as a ligand that forces the palladium catalyst into a conformation that favors interaction with the meta-C-H bond. This is often referred to as the "Yu-turn" in recognition of the pioneering work by Jin-Quan Yu and his group.[3]

Computational studies have shown that the nitrile group's linear geometry is crucial for minimizing the strain in the large palladacyclic transition state required for meta-activation.[6][7] In many of these systems, a silver salt is employed as an oxidant to facilitate the regeneration of the active Pd(II) catalyst.[9] Some studies suggest that a Pd-Ag heterodimeric transition state may be involved, where the nitrile coordinates to the silver ion, which in turn positions the palladium for the C-H activation event.[6]

Catalytic Cycle for Meta-Selective Olefination A Pd(II) Catalyst B Substrate Coordination A->B + Substrate-DG I Re-oxidation (e.g., by Ag(I)) C meta-C-H Activation (CMD) (Rate-Determining Step) B->C D Palladacyclic Intermediate C->D E Olefin Insertion D->E + Olefin F β-Hydride Elimination E->F G Product Release F->G H Pd(0) Species G->H - Product H->A H->I I->A + Oxidant

Figure 1: A generalized catalytic cycle for the palladium-catalyzed meta-selective C-H olefination.

Experimental Protocol

This protocol is adapted from established methods for the meta-selective olefination of phenol derivatives using a nitrile-based directing group.[5][7][10]

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2-Hydroxy-5-methoxybenzonitrile≥98%Commercially Available
Directing Group (e.g., 2-cyano-N-phenylbenzamide)As per literature synthesisN/A
Palladium(II) acetate (Pd(OAc)₂)98%Commercially Available
Silver acetate (AgOAc)≥99%Commercially Available
N-Acetylglycine≥99%Commercially Available
Ethyl acrylate99%, contains MEHQ as inhibitorCommercially Available
Hexafluoroisopropanol (HFIP)≥99.5%Commercially Available
Anhydrous Dichloromethane (DCM)DriSolv® or equivalentCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Schlenk tubesVarious sizesGlassware Supplier
Magnetic stirrer with heatingStandard laboratory gradeEquipment Supplier
Argon or Nitrogen gas supplyHigh purityGas Supplier
Standard glassware for synthesis and workupGlassware Supplier
Silica gel for column chromatography60 Å, 230-400 meshCommercially Available
Step-by-Step Procedure

The overall workflow involves the attachment of the directing group to the substrate, followed by the key C-H olefination step, and finally, the removal of the directing group.

Experimental Workflow cluster_0 Preparation cluster_1 C-H Olefination cluster_2 Workup and Purification cluster_3 Final Product A Step 1: Attachment of Directing Group B Step 2: Setup of Reaction under Inert Atmosphere A->B C Step 3: Addition of Reagents B->C D Step 4: Reaction Monitoring C->D E Step 5: Quenching and Extraction D->E F Step 6: Purification by Column Chromatography E->F G Step 7: Removal of Directing Group F->G H Characterization G->H

Figure 2: The experimental workflow for meta-selective olefination.

Step 1: Attachment of the Directing Group (DG)

  • To a solution of 2-Hydroxy-5-methoxybenzonitrile (1.0 equiv.) in anhydrous THF, add a suitable base (e.g., NaH, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the activated directing group precursor (e.g., an acid chloride derivative of the nitrile-containing template, 1.1 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the substrate-DG conjugate.

Step 2: Meta-Selective C-H Olefination

  • To a flame-dried Schlenk tube, add the substrate-DG conjugate (1.0 equiv.), Pd(OAc)₂ (10 mol%), N-Acetylglycine (20 mol%), and AgOAc (2.0 equiv.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add HFIP as the solvent via syringe.

  • Add ethyl acrylate (3.0 equiv.) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Step 3: Workup and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with DCM and filter through a pad of Celite to remove insoluble salts.

  • Wash the Celite pad with additional DCM.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the meta-olefinated product.

Step 4: Removal of the Directing Group

  • The directing group can be cleaved under standard conditions, which will depend on the nature of the linker (e.g., ester hydrolysis with a base like LiOH or K₂CO₃ in MeOH/H₂O).

  • Follow the established cleavage protocol for the specific directing group used.

  • After cleavage, perform an appropriate workup and purify the final product, the meta-olefinated 2-Hydroxy-5-methoxybenzonitrile derivative, by column chromatography.

Data Interpretation and Troubleshooting

ParameterRecommended ValueRationale
Catalyst Loading 5-10 mol%Balances reaction efficiency with cost. Higher loading may be needed for less reactive substrates.
Ligand N-AcetylglycineActs as a mono-protected amino acid (MPAA) ligand, which can accelerate the C-H activation step.[9]
Oxidant AgOAc (2.0 equiv.)Regenerates the active Pd(II) catalyst. Other silver salts like Ag₂CO₃ or AgOPiv may also be effective.[9]
Solvent HFIPHighly polar, non-coordinating solvent that can promote the C-H activation step.
Temperature 80-120 °CProvides the necessary thermal energy for C-H activation. Optimization may be required.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Insufficient reaction time or temperature.- Deactivation of the catalyst.- Impure reagents or solvents.- Increase reaction time and/or temperature.- Ensure strictly anhydrous and inert conditions.- Use freshly purified reagents and dry solvents.
Poor Regioselectivity - Incorrect directing group design.- Competing ortho-directing effects.- Ensure the directing group geometry is optimal for meta-direction.- Screen different ligands and solvents to enhance meta-selectivity.
Formation of Di-olefinated Product - High concentration of olefin.- Prolonged reaction time.- Use a lower equivalence of the olefin coupling partner.- Monitor the reaction closely and stop it once the mono-olefinated product is maximized.
Decomposition of Starting Material - Reaction temperature is too high.- Sensitivity of functional groups.- Lower the reaction temperature.- Screen different oxidants or ligands that allow for milder conditions.

Conclusion

The described protocol offers a robust and reliable method for the meta-selective C-H olefination of a phenol derivative, 2-Hydroxy-5-methoxybenzonitrile, through the use of a removable nitrile-based directing group. This strategy provides a powerful tool for the late-stage functionalization of complex molecules, enabling the synthesis of novel analogs for applications in drug discovery and materials science.[11][12][13] The key to success lies in the careful execution of the experimental procedure under inert and anhydrous conditions, and a thorough understanding of the mechanistic principles that govern the reaction's selectivity.

References

  • The meta -Selective C–H Functionalization of Phenol Derivatives Using a Nitrile-Based Directing Group - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study on Mechanism and Origins of Selectivity - ACS Publications. Available at: [Link]

  • The meta-Selective C-H Functionalization of Phenol Derivatives Using a Nitrile-Based Directing Group - PubMed. Available at: [Link]

  • Sequential Functionalization of meta-C–H and ipso-C–O Bonds of Phenols | Journal of the American Chemical Society. Available at: [Link]

  • Pd(II)-catalyzed ortho- or meta-C-H olefination of phenol derivatives - PubMed. Available at: [Link]

  • Transition metal catalyzed meta-C–H functionalization of aromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC - NIH. Available at: [Link]

  • Meta-Selective Arene C–H Bond Olefination of Arylacetic Acid Using a Nitrile-Based Directing Group | Organic Letters - ACS Publications. Available at: [Link]

  • Transition metal catalyzed meta-C–H functionalization of aromatic compounds - ResearchGate. Available at: [Link]

  • Directing Remote Meta-C–H Functionalization with Cleavable Auxiliaries - ACS Publications. Available at: [Link]

  • Meta-selective C-H functionalization using a nitrile-based directing group and cleavable Si-tether - PubMed. Available at: [Link]

  • Directing Remote Meta-C–H Functionalization with Cleavable Auxiliaries - PubMed Central. Available at: [Link]

  • Sequential Functionalization of meta-C–H and ipso-C–O Bonds of Phenols - PMC. Available at: [Link]

  • Palladium Catalyzed meta-C–H Functionalization of Masked Aromatic Aldehydes - PMC. Available at: [Link]

  • General mechanism for direct C–H olefination reactions - ResearchGate. Available at: [Link]

  • Macrocyclization via remote meta-selective C–H olefination using a practical indolyl template - PMC - NIH. Available at: [Link]

  • Recent development in transition metal-catalysed C–H olefination - PMC - NIH. Available at: [Link]

  • Olefin Metathesis in Drug Discovery and Development—Examples from Recent Patent Literature - ACS Publications. Available at: [Link]

  • Olefin Metathesis in Drug Discovery and Development—Examples from Recent Patent Literature. Available at: [Link]

  • The Metathesis Reaction in Drug Discovery and Development – A Review of Recent Patent Literature | Request PDF - ResearchGate. Available at: [Link]

Sources

Application Note & Protocols: Synthesis of 2-Substituted-Benzoxazoles via Condensation of 2-Hydroxy-5-methoxybenzonitrile with Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document provides a comprehensive guide to the synthesis of 2-substituted-5-methoxybenzoxazoles through the condensation reaction of 2-Hydroxy-5-methoxybenzonitrile with various amino acids. We delve into the underlying reaction mechanism, offer detailed, step-by-step protocols for synthesis and purification, provide guidelines for reaction optimization, and outline methods for structural characterization. The aim is to equip researchers in drug discovery and organic synthesis with the foundational knowledge and practical protocols necessary to generate libraries of novel benzoxazole derivatives for biological screening.

Part I: Mechanistic Insights and Rationale

The synthesis of benzoxazoles from 2-hydroxybenzonitriles and amino acids is a powerful strategy that leverages readily available starting materials to create molecular diversity. The reaction proceeds through a cascade of activation, nucleophilic attack, and cyclization.

Reaction Rationale:

  • 2-Hydroxy-5-methoxybenzonitrile: This starting material serves as the core benzoxazole precursor. The nitrile group is an effective electrophile upon activation, while the ortho-hydroxyl group is perfectly positioned for the subsequent intramolecular cyclization. The methoxy group at the 5-position modulates the electronic properties and lipophilicity of the final molecule, which can be crucial for its biological target engagement.

  • Amino Acids: Amino acids are ideal building blocks for introducing diversity at the 2-position of the benzoxazole ring. Their chirality, wide commercial availability, and the varied chemical nature of their side chains (R-groups) allow for the systematic exploration of structure-activity relationships (SAR).

Plausible Reaction Mechanism:

The condensation is typically facilitated by a strong acid, such as polyphosphoric acid (PPA), or by activating the nitrile with an agent like triflic anhydride (Tf₂O).[5][6] The mechanism involves two key stages:

  • Intermediate Formation: The nitrile group is activated by the catalyst, making it highly electrophilic. The primary amine of the amino acid acts as a nucleophile, attacking the activated nitrile carbon. Simultaneously, the carboxylic acid of the amino acid can undergo decarboxylation under the often-harsh reaction conditions (e.g., high heat), especially in the case of simple alpha-amino acids. This leads to an amidine-like intermediate.

  • Intramolecular Cyclization & Aromatization: The phenolic oxygen attacks the electrophilic carbon of the intermediate, leading to a ring-closure reaction. Subsequent dehydration and aromatization yield the stable 2-substituted benzoxazole ring system.

G cluster_reactants Reactants cluster_intermediate Key Steps cluster_product Product R1 2-Hydroxy-5-methoxybenzonitrile I1 Nitrile Activation (e.g., with PPA or Tf₂O) R1->I1 R2 Amino Acid (H₂N-CHR-COOH) I2 Nucleophilic Attack by Amino Group R2->I2 I1->I2 I3 Decarboxylation & Intermediate Formation I2->I3 I4 Intramolecular Cyclization (Phenolic -OH attacks) I3->I4 I5 Dehydration & Aromatization I4->I5 P1 2-Substituted-5-methoxybenzoxazole I5->P1

Caption: Proposed reaction pathway for benzoxazole synthesis.

Part II: General Protocol for Synthesis

This protocol describes a general method for the condensation reaction using polyphosphoric acid (PPA) as both the catalyst and solvent, a common and effective approach for this transformation.[6]

Safety Precautions: Polyphosphoric acid is highly corrosive and viscous; handle with extreme care in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Condenser

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

Reagents:

  • 2-Hydroxy-5-methoxybenzonitrile

  • Selected Amino Acid (e.g., Glycine, Alanine, Phenylalanine, Leucine)

  • Polyphosphoric Acid (PPA)

  • Ice-cold water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Hydroxy-5-methoxybenzonitrile (1.0 eq).

  • Addition of Amino Acid: Add the desired amino acid (1.2 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (approx. 10-20 times the weight of the benzonitrile) to the flask. The mixture will be highly viscous.

  • Heating: Place the flask in a heating mantle and begin stirring. Slowly heat the reaction mixture to 120-140°C. The optimal temperature may vary depending on the amino acid used.

  • Reaction Monitoring: Maintain the temperature and allow the reaction to proceed for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it in water, extracting with EtOAc, and spotting on a silica plate.

  • Quenching: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. Very carefully and slowly, pour the viscous reaction mixture into a beaker of vigorously stirred ice-cold water. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: The aqueous mixture will be highly acidic. Slowly add saturated NaHCO₃ solution until the effervescence ceases and the pH is neutral to basic (pH ~8-9).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-substituted-5-methoxybenzoxazole.

G start Combine Reactants (Benzonitrile, Amino Acid, PPA) heat Heat Reaction Mixture (120-140°C, 4-8h) start->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete quench Cool and Quench in Ice Water monitor->quench Complete neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Organic Solvent (3x) neutralize->extract dry Dry Combined Organic Layers (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Pure Product (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for benzoxazole synthesis.

Part III: Protocol Optimization and Substrate Scope

The success and yield of the condensation reaction can be sensitive to several factors. Optimization is key to achieving clean product formation.

ParameterRecommended Range/ConditionRationale & Expert Insights
Temperature 100°C - 160°CLower temperatures may lead to incomplete reactions, while excessively high temperatures can cause decomposition of starting materials or products. Aromatic amino acids may require higher temperatures than simple aliphatic ones.
Reaction Time 2 - 12 hoursMonitor by TLC to avoid prolonged heating which can lead to side products. Sterically hindered amino acids may require longer reaction times.
Catalyst/Solvent Polyphosphoric Acid (PPA)PPA is effective but work-up can be challenging. For sensitive substrates, consider alternative "greener" methods like using reusable catalysts or ionic liquids under solvent-free conditions.[7][8]
Amino Acid Choice Aliphatic, AromaticSimple aliphatic amino acids (Glycine, Alanine) generally react well. Aromatic amino acids (Phenylalanine, Tryptophan) are also suitable. Amino acids with reactive side chains (e.g., -OH, -SH, additional -NH₂) may require protection or could lead to side reactions.
Equivalents 1.1 - 1.5 eq of Amino AcidUsing a slight excess of the amino acid can help drive the reaction to completion.

Part IV: Characterization of Products

Unambiguous structural confirmation is essential for ensuring the identity and purity of the synthesized benzoxazoles. This is a critical step for the self-validation of the protocol.

TechniqueExpected Observations for a 2-Alkyl-5-methoxybenzoxazole
¹H NMR Aromatic Protons: Signals in the range of δ 7.0-7.6 ppm, showing characteristic splitting patterns for the trisubstituted benzene ring. Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm corresponding to the -OCH₃ group. Alkyl Protons: Signals in the upfield region (δ 1.0-3.0 ppm) corresponding to the amino acid side chain at the 2-position.[5][9]
¹³C NMR Benzoxazole Carbons: Characteristic signals in the aromatic region (δ 110-165 ppm), including the C2 carbon which is typically downfield. Methoxy Carbon: A signal around δ 55-60 ppm. Alkyl Carbons: Signals in the aliphatic region corresponding to the side chain.[9][10]
Mass Spec (HRMS) Provides the exact mass of the molecule, confirming the molecular formula. The fragmentation pattern can also offer structural clues.
Infrared (IR) Presence of C=N stretching vibration around 1600-1650 cm⁻¹ and C-O-C stretching, characteristic of the benzoxazole ring. Absence of a broad -OH stretch from the starting material.

Part V: Applications in Drug Discovery

The synthesized library of 2-substituted-5-methoxybenzoxazoles serves as an excellent starting point for drug discovery campaigns.

  • Screening: The compounds can be screened against a variety of biological targets, such as kinases, proteases, or microbial enzymes, to identify initial hits.[3][11]

  • Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of derivatives with different R-groups from the amino acids, researchers can build a robust SAR profile. This helps in identifying the chemical features necessary for potency and selectivity, guiding the design of more advanced lead compounds.[1]

Part VI: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Insufficient heating; deactivated PPA; impure starting materials.Ensure the temperature is maintained within the optimal range. Use fresh PPA. Verify the purity of starting materials by NMR.[6]
Multiple Products on TLC Side reactions; decomposition.Lower the reaction temperature. Reduce the reaction time and monitor closely by TLC. Consider protecting reactive side chains on the amino acid.
Difficult Purification Product co-elutes with impurities; product is highly polar.Try a different solvent system for column chromatography. A base wash (dilute NaHCO₃) during work-up can remove acidic impurities. Consider an acid wash (dilute HCl) if basic impurities are present.
Challenging PPA Work-up High viscosity; violent reaction with water.Ensure the PPA is cooled before quenching. Add the reaction mixture to a very large volume of vigorously stirred ice water to dissipate heat effectively.

References

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed.
  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research.
  • A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. PubMed.
  • Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. University of Bath's research portal.
  • Biological activities of benzoxazole and its derivatives. ResearchGate.
  • Benzoxazole derivatives: Significance and symbolism. ScienceGate.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. National Institutes of Health.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.
  • Refinement of protocols for synthesizing 2-substituted benzoxazoles. Benchchem.
  • Synthesis and Biological Activity of Some New Substituted 2-(aminoacyl) Aminobenzoxazoles and Dipeptide Derivatives. Semantic Scholar.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxy-5-methoxybenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Hydroxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind the procedures to empower you to overcome challenges in your purification experiments.

I. Understanding 2-Hydroxy-5-methoxybenzonitrile

2-Hydroxy-5-methoxybenzonitrile, also known as 2-cyano-4-methoxyphenol, is a bifunctional aromatic compound with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol .[1] Its structure, featuring a hydroxyl group, a methoxy group, and a nitrile group on a benzene ring, presents unique challenges and opportunities for purification by recrystallization. The interplay of these functional groups dictates its solubility in various solvents. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, favoring solubility in polar protic solvents, while the moderately polar nitrile group and the nonpolar benzene ring influence its interaction with a range of organic solvents.

Safety Advisory: 2-Hydroxy-5-methoxybenzonitrile is classified as toxic if swallowed.[1] Always handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

II. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-Hydroxy-5-methoxybenzonitrile in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My compound will not fully dissolve in the hot solvent, even after adding a large volume.

  • Probable Cause 1: Incorrect Solvent Choice. The solvent may not have sufficient solvating power for 2-Hydroxy-5-methoxybenzonitrile at elevated temperatures.

    • Solution: Consult the solvent selection guide in Section IV. A more polar solvent or a mixed solvent system may be required. A good starting point for phenolic compounds is often a polar protic solvent like ethanol or methanol.[2]

  • Probable Cause 2: Presence of Insoluble Impurities. The undissolved material may not be your target compound but rather insoluble impurities from the synthesis.

    • Solution: Perform a hot filtration. While the solution is at or near its boiling point, quickly filter it through a pre-heated funnel with fluted filter paper to remove the insoluble material. This prevents premature crystallization of your product.

Question 2: My compound "oils out" instead of forming crystals upon cooling.

  • Probable Cause 1: The solution is too concentrated, or the cooling rate is too fast. "Oiling out" occurs when the solubility of the compound decreases so rapidly that it separates as a liquid phase instead of forming an ordered crystal lattice.

    • Solution 1: Add more solvent. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

    • Solution 2: Slower Cooling. Let the flask cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask with a beaker of warm water or paper towels can also slow the cooling process.

  • Probable Cause 2: The boiling point of the solvent is higher than the melting point of the compound. If the compound dissolves in the hot solvent above its melting point, it will separate as a liquid upon cooling.

    • Solution: Choose a solvent with a lower boiling point.

  • Probable Cause 3: High concentration of impurities. Impurities can interfere with crystal lattice formation and promote oiling out.

    • Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before recrystallization.

Question 3: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.

  • Probable Cause 1: The solution is not supersaturated. You may have used too much solvent, and the concentration of the compound is below its saturation point at the lower temperature.

    • Solution 1: Evaporate some of the solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration of your compound. Then, allow it to cool again.

    • Solution 2: Use a co-solvent system. If you are using a single solvent, you can try adding a "poor" solvent (one in which your compound is less soluble) dropwise to the solution at room temperature until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate before cooling.

  • Probable Cause 2: The nucleation process is inhibited. Crystal formation requires an initial nucleation site.

    • Solution 1: Scratch the inner surface of the flask. Use a glass rod to gently scratch the inside of the flask below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2: Seeding. If you have a small amount of pure 2-Hydroxy-5-methoxybenzonitrile, add a tiny crystal to the cooled solution to act as a seed for crystal growth.

Question 4: The recrystallized product is still colored, or the melting point is broad and lower than the literature value.

  • Probable Cause 1: Incomplete removal of colored impurities. Some impurities may have similar solubility profiles to your target compound. The Reimer-Tiemann reaction, a common synthetic route to the precursor 2-hydroxy-5-methoxybenzaldehyde, is known to sometimes produce tar-like byproducts.[3]

    • Solution 1: Use of activated carbon (charcoal). Add a small amount of activated carbon to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.

    • Solution 2: Repeat the recrystallization. A second recrystallization can significantly improve purity.

  • Probable Cause 2: Co-precipitation of impurities. If an impurity is present in high concentration, it may crystallize along with your product.

    • Solution: Ensure that the initial crude material is as pure as possible before recrystallization. A preliminary purification step might be necessary.

Question 5: The final yield of pure product is very low.

  • Probable Cause 1: Using too much solvent. This will keep a significant amount of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Probable Cause 2: Premature crystallization during hot filtration. If the solution cools too much during filtration, the product will crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask, and work quickly. If crystallization occurs, you can try to redissolve the product by washing the filter paper with a small amount of hot solvent.

  • Probable Cause 3: Incomplete crystallization.

    • Solution: Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize crystal formation.

  • Probable Cause 4: Loss of product during washing. Using too much or a warm washing solvent will dissolve some of your purified crystals.

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 2-Hydroxy-5-methoxybenzonitrile?

A1: The impurities will depend on the synthetic route. A common precursor is 2-hydroxy-5-methoxybenzaldehyde, which can be synthesized from 4-methoxyphenol via the Reimer-Tiemann reaction.[4] Therefore, potential impurities could include:

  • Unreacted 4-methoxyphenol

  • The intermediate, 2-hydroxy-5-methoxybenzaldehyde

  • Polymeric or tar-like byproducts from the Reimer-Tiemann reaction.[3]

  • Side-products from the conversion of the aldehyde to the nitrile.

Q2: How does the pH of the solvent affect the recrystallization of this phenolic compound?

A2: The phenolic hydroxyl group is weakly acidic. In a basic solution, it will be deprotonated to form a phenoxide salt. This salt is significantly more polar and water-soluble than the neutral phenol. Therefore, recrystallization should generally be carried out in neutral or slightly acidic conditions to ensure the compound remains in its less soluble neutral form. Washing the crude product with a dilute acid solution prior to recrystallization can help remove any basic impurities.

Q3: Can I use a mixed solvent system for recrystallization?

A3: Yes, a two-solvent system can be very effective, especially if a single solvent does not provide the ideal solubility characteristics.[5] A good approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A common solvent pair for compounds with moderate polarity is an alcohol (like ethanol or methanol) and water.

IV. Experimental Protocol: Recrystallization of 2-Hydroxy-5-methoxybenzonitrile

This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale before proceeding with the bulk of the material.

Solvent Selection:

The ideal solvent should dissolve the compound when hot but not at room temperature. Based on the structure of 2-Hydroxy-5-methoxybenzonitrile, the following solvents are good starting points for screening:

Solvent SystemRationale
Ethanol or Methanol Polar protic solvents that can hydrogen bond with the phenolic hydroxyl group. Often a good starting point for phenolic compounds.[2]
Ethanol/Water or Methanol/Water A mixed solvent system can fine-tune the solvating power to achieve optimal solubility differences between hot and cold conditions.
Toluene An aromatic solvent that may have good solubility for the benzene ring portion of the molecule at elevated temperatures.
Ethyl Acetate/Hexane A moderately polar "good" solvent with a nonpolar "poor" solvent.

Step-by-Step Protocol (Using a Single Solvent System, e.g., Ethanol):

  • Dissolution: Place the crude 2-Hydroxy-5-methoxybenzonitrile in an Erlenmeyer flask of appropriate size. Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip. Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration as described in the Troubleshooting Guide.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Cover the mouth of the flask with a watch glass to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator under vacuum.

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. Calculate the percent recovery.

V. Visualizing the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Recrystallization_Workflow Recrystallization Workflow for 2-Hydroxy-5-methoxybenzonitrile start Crude 2-Hydroxy-5-methoxybenzonitrile dissolve Dissolve in minimum amount of hot solvent start->dissolve insoluble_check Insoluble impurities present? dissolve->insoluble_check hot_filtration Hot Filtration insoluble_check->hot_filtration Yes cool Cool slowly to room temperature insoluble_check->cool No hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath oiling_out Compound 'oils out' cool->oiling_out crystal_check Crystals formed? ice_bath->crystal_check no_crystals No crystals formed ice_bath->no_crystals induce_crystallization Induce Crystallization (scratch/seed) crystal_check->induce_crystallization No vacuum_filtration Vacuum Filtration crystal_check->vacuum_filtration Yes induce_crystallization->crystal_check wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry crystals wash->dry pure_product Pure 2-Hydroxy-5-methoxybenzonitrile dry->pure_product troubleshoot_oiling Re-heat, add more solvent, cool slower oiling_out->troubleshoot_oiling troubleshoot_oiling->cool troubleshoot_no_crystals Concentrate solution or add anti-solvent no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool

Caption: Recrystallization workflow and troubleshooting.

VI. References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Reddit. (2023). Duff reaction using 4-methoxyphenol. r/chemhelp. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PubMed Central. Retrieved from [Link]

  • Reddit. (2022). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-methoxybenzonitrile. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of hydroxybenzonitriles. Retrieved from

  • Chemistry Stack Exchange. (2014). Products of Reimer–Tiemann reaction of 4-methylphenol. Retrieved from [Link]

  • Allen Institute for AI. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of 2 hydroxybenzonitrile. Retrieved from

  • BYJU'S. (n.d.). Reimer Tiemann Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Hydroxymethyl)-5-methoxybenzonitrile. PubChem. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2006). 4-methoxyphenol purification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-cyano-4'-methyl biphenyl. Retrieved from

  • ScienceMadness Discussion Board. (2023). Controlled destruction of phenolic adhesive - advice?. Retrieved from [Link]

  • Adhesives & Sealants Industry. (2012). Dry Nitrile-Phenolic Adhesives. Retrieved from [Link]

  • ResearchGate. (2009). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 5-(Hydroxymethyl)-2-methoxybenzonitrile. PubChem. Retrieved from [Link]

Sources

troubleshooting side reactions in 2-Hydroxy-5-methoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-hydroxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and improve your product yield and purity.

Introduction to Synthetic Strategies

The synthesis of 2-hydroxy-5-methoxybenzonitrile can be approached through several synthetic routes. The most common strategies involve the initial synthesis of the corresponding aldehyde, 2-hydroxy-5-methoxybenzaldehyde, followed by its conversion to the nitrile. An alternative route is the direct introduction of the nitrile group to a suitably substituted precursor. Each of these pathways presents a unique set of challenges and potential side reactions. This guide will focus on troubleshooting issues arising from two primary synthetic routes:

  • Route A: Formylation of 4-methoxyphenol to 2-hydroxy-5-methoxybenzaldehyde, followed by conversion to the nitrile.

  • Route B: The Sandmeyer reaction of 2-amino-4-methoxyphenol.

Part 1: Troubleshooting Side Reactions in Route A: Formylation of 4-Methoxyphenol and Subsequent Nitrile Formation

This two-step approach is a widely used method for the synthesis of 2-hydroxy-5-methoxybenzonitrile. However, each step is prone to specific side reactions that can impact the overall yield and purity of the final product.

Step 1: Formylation of 4-Methoxyphenol

The introduction of a formyl group onto the 4-methoxyphenol ring is typically achieved via electrophilic aromatic substitution. The Reimer-Tiemann and Duff reactions are common choices for this transformation.

Symptom: Your reaction yields a mixture of aldehydes, with the desired ortho-formylated product being contaminated with the para-formylated isomer (4-hydroxy-3-methoxybenzaldehyde), or the overall yield is low.

Primary Cause: The Reimer-Tiemann reaction, while favoring ortho-formylation for phenols, can also produce the para-substituted product.[1][2] The reaction conditions, such as temperature and the nature of the base, can influence the regioselectivity. The Duff reaction is generally more selective for the ortho position, but para-formylation can occur if the ortho positions are sterically hindered.[3]

Troubleshooting Protocol:

  • Reaction Choice and Temperature Control:

    • For the Reimer-Tiemann reaction, maintain a reaction temperature of 60-70°C. Higher temperatures can lead to decreased selectivity and increased tar formation.

    • Consider using the Duff reaction with hexamethylenetetramine (HMTA) in an acidic medium, which often provides better ortho-selectivity for unhindered phenols.[3]

  • Solvent and Base Considerations (Reimer-Tiemann):

    • The reaction is typically biphasic. Vigorous stirring is essential to ensure adequate mixing of the aqueous and organic phases.[4]

    • The use of a phase-transfer catalyst can sometimes improve the reaction rate and selectivity.

  • Purification Strategy:

    • If a mixture of isomers is obtained, separation can be achieved by column chromatography on silica gel.

    • Steam distillation is an effective method to separate the volatile salicylaldehyde derivatives from non-volatile tars.[1]

    • Formation of a sodium bisulfite adduct can be used to separate the aldehyde from unreacted phenol.[1]

Symptom: A significant amount of dark, insoluble tar is formed during the reaction, complicating the work-up and reducing the yield.

Primary Cause: Phenols are susceptible to oxidation under the basic conditions of the Reimer-Tiemann reaction. The reaction of dichlorocarbene (in the Reimer-Tiemann reaction) can also lead to polymerization.[1]

Troubleshooting Protocol:

  • Temperature Control: Avoid excessive heating. The Reimer-Tiemann reaction can be exothermic, so careful monitoring and control of the reaction temperature are crucial.[5]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation of the starting phenol.

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed to prevent prolonged exposure to the harsh reaction conditions.

Step 2: Conversion of 2-Hydroxy-5-methoxybenzaldehyde to 2-Hydroxy-5-methoxybenzonitrile

The most common method for this conversion is through the formation of an aldoxime, followed by dehydration.

Symptom: The final product is contaminated with the starting aldehyde or the intermediate aldoxime.

Primary Cause: The dehydration of the aldoxime to the nitrile may be incomplete. The choice of dehydrating agent and the reaction conditions are critical for driving the reaction to completion.

Troubleshooting Protocol:

  • Choice of Dehydrating Agent:

    • Common dehydrating agents include acetic anhydride, thionyl chloride, and phosphorus pentoxide. Acetic anhydride is a milder option, which may require heating to ensure complete conversion.[6]

    • Newer methods using reagents like trichloroacetonitrile can also be effective.[7]

  • Reaction Conditions:

    • Ensure anhydrous conditions, as the presence of water will inhibit the dehydration process.

    • Optimize the reaction temperature and time. Monitor the reaction progress by TLC to determine the point of complete conversion.

Symptom: Presence of an unexpected isomer in the final product, identified as a benzisoxazole derivative.

Primary Cause: Certain dehydrating agents, particularly strong acids like concentrated sulfuric acid, can promote the cyclization of the salicylaldoxime to form a 1,2-benzisoxazole byproduct.[8]

Troubleshooting Protocol:

  • Select a Milder Dehydrating Agent: Avoid the use of strong, non-specific dehydrating agents. Acetic anhydride is a good alternative that is less likely to cause this side reaction.[6]

  • Temperature Control: Lowering the reaction temperature can disfavor the cyclization pathway.

Part 2: Troubleshooting Side Reactions in Route B: Sandmeyer Reaction of 2-Amino-4-methoxyphenol

The Sandmeyer reaction provides a direct route to the nitrile from the corresponding aniline derivative. This involves the formation of a diazonium salt, which is then reacted with a cyanide salt, typically in the presence of a copper(I) catalyst.[9][10]

Issue 3.1: Low Yield and Formation of Phenolic Byproduct

Symptom: The yield of the desired nitrile is low, and a significant amount of 4-methoxyphenol is isolated.

Primary Cause: The intermediate diazonium salt is unstable and can react with water to produce the corresponding phenol.[11] This side reaction is often competitive with the desired cyanation reaction.

Troubleshooting Protocol:

  • Temperature Control: The diazotization reaction must be carried out at low temperatures (0-5°C) to minimize the decomposition of the diazonium salt.

  • Control of Acidity: Maintain a sufficiently acidic medium during diazotization to prevent premature decomposition and side reactions of the diazonium salt.

  • Slow Addition: Add the solution of the diazonium salt slowly to the solution of the copper(I) cyanide to maintain a low concentration of the diazonium salt and favor the reaction with the cyanide.

Issue 3.2: Product is Discolored (Brown or Dark)

Symptom: The isolated 2-hydroxy-5-methoxybenzonitrile is dark in color.

Primary Cause: Aminophenols are highly susceptible to air oxidation, which can lead to the formation of colored impurities.[12] These impurities can be carried through the reaction sequence.

Troubleshooting Protocol:

  • Use of High-Purity Starting Material: Ensure that the starting 2-amino-4-methoxyphenol is as pure as possible and has not been extensively exposed to air.

  • Inert Atmosphere: Conduct the diazotization and Sandmeyer reactions under an inert atmosphere (nitrogen or argon) to minimize oxidation.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Purification: The final product can be purified by recrystallization or column chromatography to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: My Reimer-Tiemann reaction of 4-methoxyphenol is very messy and gives a low yield. What is the most critical parameter to control?

A1: Temperature is the most critical parameter. The reaction is exothermic and can easily run away, leading to the formation of tars and a decrease in yield.[5] Maintain the temperature between 60-70°C and ensure vigorous stirring to promote efficient mixing of the two phases.

Q2: I see an oily layer in my final product after nitrile synthesis. What could it be?

A2: This could be unreacted 2-hydroxy-5-methoxybenzaldehyde or the intermediate 2-hydroxy-5-methoxybenzaldoxime. You can check for the presence of these impurities by TLC or ¹H NMR spectroscopy. To avoid this, ensure your dehydration step goes to completion by using an appropriate dehydrating agent and optimizing the reaction time and temperature.

Q3: Can I use a different formylation reaction instead of the Reimer-Tiemann?

A3: Yes, the Duff reaction is a good alternative and often gives better ortho-selectivity for phenols.[3] The Vilsmeier-Haack reaction is another option, though it is generally used for more electron-rich aromatic compounds.[13][14]

Q4: My Sandmeyer reaction is not working well. What are the key points for success?

A4: The success of the Sandmeyer reaction hinges on the stability of the diazonium salt. This means strict temperature control (0-5°C) during its formation and immediate use. Also, the purity of your starting amine and the freshness of your sodium nitrite solution are important.

Q5: How can I purify the final 2-hydroxy-5-methoxybenzonitrile?

A5: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). If significant impurities are present, column chromatography on silica gel using a hexane/ethyl acetate gradient is an effective method.

Visualizing Reaction Pathways and Troubleshooting

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways and a general troubleshooting workflow.

cluster_formylation Step 1: Formylation of 4-Methoxyphenol cluster_nitrile_formation Step 2: Conversion to Nitrile 4-Methoxyphenol 4-Methoxyphenol 2-Hydroxy-5-methoxybenzaldehyde 2-Hydroxy-5-methoxybenzaldehyde 4-Methoxyphenol->2-Hydroxy-5-methoxybenzaldehyde Reimer-Tiemann or Duff Reaction Side_Product_1 4-Hydroxy-3-methoxybenzaldehyde (Regioisomer) 4-Methoxyphenol->Side_Product_1 Poor Regioselectivity Side_Product_2 Tars / Polymers 4-Methoxyphenol->Side_Product_2 High Temperature / Oxidation Aldehyde 2-Hydroxy-5-methoxybenzaldehyde Oxime 2-Hydroxy-5-methoxybenzaldoxime Aldehyde->Oxime Hydroxylamine Nitrile 2-Hydroxy-5-methoxybenzonitrile Oxime->Nitrile Dehydration Side_Product_3 1,2-Benzisoxazole Derivative Oxime->Side_Product_3 Strong Acid Dehydrating Agent

Caption: Synthetic pathway for Route A and common side products.

cluster_sandmeyer Route B: Sandmeyer Reaction Amine 2-Amino-4-methoxyphenol Diazonium Diazonium Salt Amine->Diazonium NaNO2, HCl 0-5°C Side_Product_5 Colored Impurities Amine->Side_Product_5 Air Oxidation Nitrile_S 2-Hydroxy-5-methoxybenzonitrile Diazonium->Nitrile_S CuCN Side_Product_4 4-Methoxyphenol Diazonium->Side_Product_4 Reaction with Water

Caption: Synthetic pathway for Route B and common side products.

G start Problem Encountered (Low Yield / Impure Product) identify_route Identify Synthesis Route start->identify_route route_a Route A: Formylation + Nitrile Formation identify_route->route_a route_b Route B: Sandmeyer Reaction identify_route->route_b formylation_issue Issue in Formylation Step? route_a->formylation_issue sandmeyer_issue Issue in Sandmeyer Reaction? route_b->sandmeyer_issue nitrile_issue Issue in Nitrile Formation Step? formylation_issue->nitrile_issue No solution_formylation Optimize Formylation: - Control Temperature - Check Reagents - Purify Intermediate formylation_issue->solution_formylation Yes solution_nitrile Optimize Nitrile Formation: - Use Mild Dehydrating Agent - Ensure Anhydrous Conditions nitrile_issue->solution_nitrile Yes solution_sandmeyer Optimize Sandmeyer: - Strict Low Temperature Control - Use Inert Atmosphere sandmeyer_issue->solution_sandmeyer Yes

Caption: General troubleshooting workflow for 2-hydroxy-5-methoxybenzonitrile synthesis.

References

  • Reimer–Tiemann reaction. In Wikipedia; 2023. [Link]

  • Preparation method of salicylonitrile. CN111848443A.
  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

  • Duff reaction. In Wikipedia; 2023. [Link]

  • Kavalenka, A.; et al. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank2021 , 2021(4), M1288. [Link]

  • Sciencemadness.org. Conversion of Aldehydes to Nitriles. [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. [Link]

  • GeeksforGeeks. Reimer Tiemann Reaction Mechanism. [Link]

  • Sandmeyer reaction. In Wikipedia; 2023. [Link]

  • Akamanchi, K. G.; et al. A Simple Synthesis of Nitriles from Aldoximes. J. Org. Chem.1997 , 62(11), 3655-3657. [Link]

  • Reddit. Duff reaction using 4-methoxyphenol. [Link]

  • Dehydration of aldoximes to nitriles using trichloroacetonitrile without catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements2021 , 196(10), 987-991. [Link]

  • Dehydration of oxime to nitriles. AIP Conference Proceedings2019 , 2062(1), 020012. [Link]

  • Chemistry Stack Exchange. Products of Reimer–Tiemann reaction of 4-methylphenol. [Link]

  • ResearchGate. DMF-Catalysed Thermal Dehydration of Oximes to Nitriles. [Link]

  • Sciencemadness Discussion Board. 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • Preparation of hydroxybenzonitriles. US3567758A.
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optimization of reaction conditions for 2-Hydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Synthesizing 2-Hydroxy-5-methoxybenzonitrile

Welcome to the Technical Support Center for the synthesis of 2-Hydroxy-5-methoxybenzonitrile. As a key intermediate in pharmaceutical and materials science, optimizing its synthesis is critical for achieving high purity and yield. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights, troubleshooting solutions, and a deeper understanding of the reaction's nuances. My approach is to move beyond simple protocols and explain the causality behind each experimental choice, empowering you to diagnose and resolve issues in your own laboratory work.

Synthetic Workflow Overview

The most common and reliable route to 2-Hydroxy-5-methoxybenzonitrile involves a two-stage process starting from 4-methoxyphenol. First, an aldehyde group is introduced ortho to the hydroxyl group via a formylation reaction to yield 2-hydroxy-5-methoxybenzaldehyde. This intermediate is then converted to the target nitrile.

Synthesis_Workflow start_material 4-Methoxyphenol process_node_1 Reimer-Tiemann or Vilsmeier-Haack start_material->process_node_1 Step 1: Formylation intermediate 2-Hydroxy-5-methoxybenzaldehyde process_node_2 Oximation & Dehydration intermediate->process_node_2 Step 2: Nitrile Formation final_product 2-Hydroxy-5-methoxybenzonitrile process_node process_node process_node_1->intermediate process_node_2->final_product

Caption: General synthetic workflow for 2-Hydroxy-5-methoxybenzonitrile.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you may encounter during the synthesis. The solutions are based on established chemical principles and field-proven experience.

Part 1: Formylation of 4-Methoxyphenol

The critical first step is the selective ortho-formylation of 4-methoxyphenol. The Reimer-Tiemann reaction is a classic and effective method for this transformation.[1][2]

Question: My Reimer-Tiemann reaction resulted in a low yield of 2-hydroxy-5-methoxybenzaldehyde and a significant amount of dark, tarry residue. What happened?

Answer: This is a very common issue with the Reimer-Tiemann reaction. The cause is typically multifactorial, stemming from the reaction's sensitivity to temperature and the reactivity of the dichlorocarbene intermediate.

  • Causality: The Reimer-Tiemann reaction involves the generation of highly reactive dichlorocarbene (:CCl₂) from chloroform and a strong base.[1] While this species is necessary for formylation, it can also polymerize and react with the phenol to form undesirable, deeply colored byproducts, especially at elevated temperatures. Furthermore, poor temperature control can lead to an exothermic runaway, exacerbating tar formation.[1]

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction temperature between 60-70°C.[3] An initial overshoot to 80°C can occur but should be quickly controlled.[3] Use an oil bath and a reliable thermometer placed directly in the reaction mixture.

    • Slow Reagent Addition: Add the chloroform dropwise over an extended period (e.g., 2-4 hours) to the alkaline solution of 4-methoxyphenol.[3] This keeps the instantaneous concentration of dichlorocarbene low, favoring the desired reaction pathway over polymerization.

    • Efficient Stirring: Use a mechanical stirrer to ensure vigorous mixing. This is crucial for mass and heat transfer in the often thick, heterogeneous reaction mixture, preventing localized "hot spots."

    • Work-up and Purification: After acidification, the intermediate aldehyde often separates as a dark oil.[3] Steam distillation is a highly effective method to separate the volatile 2-hydroxy-5-methoxybenzaldehyde from the non-volatile tarry residue, yielding a much purer product for the next step.[3][4]

Question: I'm observing the formation of an isomeric byproduct. How can I improve the ortho-selectivity?

Answer: The Reimer-Tiemann reaction strongly favors ortho-formylation for phenols. The interaction between the phenoxide ion and the electrophilic dichlorocarbene directs the substitution to the ortho position.[5] However, some para-product can form.

  • Causality: The phenoxide ion activates both the ortho and para positions for electrophilic attack. While the ortho position is electronically and sterically favored, reaction conditions can influence the ratio.

  • Optimization Strategy:

    • Ensure a high concentration of the base (e.g., NaOH) is used to fully deprotonate the phenol to the phenoxide. The phenoxide ion is a more powerful ortho-director than the neutral phenol.

    • The use of a phase-transfer catalyst can sometimes improve selectivity and yield in biphasic systems, although it's not always necessary for this specific reaction.[6]

Parameter Recommended Condition Rationale
Temperature 60-70°CBalances reaction rate with minimizing tar formation.[3]
Base NaOH (Aqueous Solution)Generates the reactive phenoxide and dichlorocarbene.[1]
Chloroform Addition Slow, dropwise over 2-4 hoursControls the concentration of the reactive dichlorocarbene intermediate.[3]
Purification Steam DistillationExcellent for separating the volatile product from non-volatile tars.[4]
Part 2: Conversion of Aldehyde to Nitrile

This stage involves two key chemical events: the formation of an aldoxime intermediate by reacting the aldehyde with hydroxylamine, followed by its dehydration to the nitrile.[7]

Question: The conversion of 2-hydroxy-5-methoxybenzaldehyde to the nitrile is incomplete, and my final product is contaminated with the aldoxime intermediate. How can I drive the reaction to completion?

Answer: This indicates an issue with the dehydration step. The choice of dehydrating agent and the reaction conditions are paramount for efficiently converting the stable aldoxime to the nitrile.

  • Causality: The aldoxime is a stable intermediate. Its dehydration requires breaking a strong C=N bond and forming a C≡N triple bond, which necessitates a potent dehydrating agent and often thermal energy. Insufficiently powerful reagents or inadequate reaction time/temperature will lead to incomplete conversion.

  • Troubleshooting & Optimization:

    • Choice of Dehydrating Agent: Several reagents can effect this transformation.

      • Acetic Anhydride: A common and effective choice. The reaction typically requires heating the aldoxime with an excess of acetic anhydride.[7]

      • Formic Acid/Sodium Formate: Heating the oxime in formic acid can also yield the nitrile.[8]

      • SOCl₂-DMF (Vilsmeier Reagent): This combination forms a powerful dehydrating agent in situ and can be used at reflux in a solvent like toluene.[8]

    • Ensure Anhydrous Conditions: For the dehydration step, water is a byproduct and its presence can hinder the reaction. If using a method sensitive to water, ensure the starting materials and solvent are dry. Azeotropic removal of water during the reaction can be beneficial.[8]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the aldoxime. Do not stop the reaction until the starting material is consumed.[9]

Question: My final product yield is low after purification. What are the common loss points?

Answer: Product loss can occur during the work-up and purification stages.

  • Causality: The phenolic hydroxyl group makes the product acidic. During work-up, if the aqueous phase becomes too basic, the product can deprotonate and partition into the aqueous layer as its phenoxide salt, leading to significant loss.

  • Refined Work-up and Purification Protocol:

    • pH Control: After the reaction, if a basic hydrolysis step was used (e.g., with acetic anhydride), carefully acidify the mixture to ensure the product is in its neutral, protonated form before extraction.

    • Extraction: Use a suitable organic solvent like ethyl acetate for extraction. Perform multiple extractions (e.g., 3 times) to ensure complete recovery from the aqueous phase.[9][10]

    • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove acidic impurities, followed by brine to remove excess water.[9][10]

    • Purification:

      • Recrystallization: This is an effective method for purifying the solid product. Experiment with solvent systems like ethanol/water or toluene/heptane to find optimal conditions.

      • Column Chromatography: For very high purity, silica gel chromatography can be used.[9]

Frequently Asked Questions (FAQs)

Q1: Are there viable alternative routes to 2-Hydroxy-5-methoxybenzonitrile?

Yes, while the formylation-oximation route is common, other methods exist. One notable alternative is the Sandmeyer reaction . This would involve starting with 2-amino-4-methoxyphenol, converting the amino group to a diazonium salt, and then displacing it with a cyanide nucleophile using a copper(I) cyanide catalyst.[11] This route can be very effective but involves handling potentially unstable diazonium salts and toxic cyanide reagents.

Q2: Which formylation method is superior for this synthesis: Reimer-Tiemann or Vilsmeier-Haack?

Both reactions can be used for formylation, but they have different strengths.

Feature Reimer-Tiemann Reaction Vilsmeier-Haack Reaction
Substrate Best for activated phenols and some heterocycles.[2][5]Works on a broader range of electron-rich arenes, not just phenols.[12][13]
Reagents Chloroform, strong base (e.g., NaOH).[1]POCl₃ (or other acid chloride), DMF.[14][15]
Key Intermediate Dichlorocarbene (:CCl₂).[1]Vilsmeier reagent (a chloroiminium salt).[13]
Common Issues Tar formation, moderate yields, exothermic nature.[1][3]Can be less selective; requires anhydrous conditions.
Verdict for 4-Methoxyphenol Generally preferred. It is the classic, direct method for ortho-formylating a phenol.Possible, but less direct. It would formylate the aromatic ring, and the conditions might require protection of the phenol first.

Q3: What are the critical safety precautions for this synthesis?

  • Reimer-Tiemann Reaction: Chloroform is a suspected carcinogen and is toxic. Always handle it in a well-ventilated fume hood. The reaction with NaOH is highly exothermic and requires careful temperature control to prevent runaways.[1]

  • Dehydrating Agents: Reagents like thionyl chloride (SOCl₂) and acetic anhydride are corrosive and lachrymatory. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

  • General: Always be aware of the specific hazards of all chemicals used by consulting their Safety Data Sheets (SDS).

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde via Reimer-Tiemann Reaction

Protocol_1 step1 1. Dissolve 4-methoxyphenol and NaOH in H₂O in a 3-neck flask. step2 2. Equip with mechanical stirrer, condenser, and dropping funnel. step1->step2 step3 3. Heat mixture to 65-70°C in an oil bath. step2->step3 step4 4. Add Chloroform (CHCl₃) dropwise over 3 hours. Maintain temperature. step3->step4 step5 5. Stir for an additional hour after addition is complete. step4->step5 step6 6. Cool the mixture and carefully acidify with H₂SO₄ until acidic. step5->step6 step7 7. Set up for steam distillation. Collect ~5L of distillate for a ~1 mol scale. step6->step7 step8 8. Extract the cloudy distillate with dichloromethane (DCM). step7->step8 step9 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate solvent. step8->step9

Caption: Experimental workflow for the Reimer-Tiemann formylation step.

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-methoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (8.0 eq).[3]

  • Heat the mixture in an oil bath to 65-70°C with vigorous stirring.

  • Slowly add chloroform (2.0 eq) dropwise from the dropping funnel over 3-4 hours, ensuring the temperature does not exceed 75°C.[3] The mixture will darken significantly.

  • After the addition is complete, continue stirring at 70°C for an additional hour.

  • Cool the reaction mixture to room temperature and then carefully acidify with dilute sulfuric acid until the solution is acidic to litmus paper.

  • Transfer the mixture to a larger flask suitable for steam distillation. Steam distill the mixture until the distillate runs clear. The product co-distills as a pale-yellow oil.[3][4]

  • Extract the collected distillate with dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxy-5-methoxybenzaldehyde as a yellow oil or low-melting solid. The purity is generally sufficient for the next step.

Protocol 2: Synthesis of 2-Hydroxy-5-methoxybenzonitrile from the Aldehyde
  • Oximation: Dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (2.0 eq).[10]

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Cool the mixture and pour it into ice water to precipitate the 2-hydroxy-5-methoxybenzaldoxime. Filter the solid, wash with cold water, and dry.

  • Dehydration: In a flask equipped with a reflux condenser, add the dried aldoxime (1.0 eq) to an excess of acetic anhydride (3-5 eq).[7]

  • Heat the mixture to reflux (approx. 120-140°C) for 2-5 hours. Monitor the reaction by TLC for the disappearance of the oxime.

  • Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess acetic anhydride.

  • Add a concentrated NaOH solution to hydrolyze the acetylated phenol and dissolve the product as the phenoxide.

  • Wash the aqueous solution with toluene or ether to remove non-polar impurities.

  • Acidify the aqueous layer with concentrated HCl until a precipitate forms.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-Hydroxy-5-methoxybenzonitrile.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water).

References

  • Chemguide. (n.d.). The Preparation of Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Production of Hydroxynitriles by Reaction of Aldehydes and Ketones with HCN. Retrieved from [Link]

  • ResearchGate. (n.d.). Alternative synthetic route towards nitriles by using aldehydes.... Retrieved from [Link]

  • Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • CHEN Zhi-tao, et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University(Natural Science Edition), 25(2), 109-111. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021). Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol?. Retrieved from [Link]

  • The Hive Chemistry Discourse. (2001). Route to interesting aldehydes. Retrieved from [Link]

  • Google Patents. (1997). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
  • Google Patents. (1972). US3652675A - 2-methoxy-5-hydroxybenzaldehyde.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds. Accounts of Chemical Research, 51(2), 496-506. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Reimer-Tiemann Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzonitrile. Retrieved from [Link]

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stability and storage conditions for 2-Hydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-methoxybenzonitrile. It is designed to offer practical advice on stability and storage, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 2-Hydroxy-5-methoxybenzonitrile?

For long-term storage, 2-Hydroxy-5-methoxybenzonitrile should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. While specific temperature ranges are not extensively published, a standard laboratory temperature of 2-8°C is recommended to minimize the potential for degradation over time.

Q2: Is 2-Hydroxy-5-methoxybenzonitrile sensitive to light?

Q3: What are the known incompatibilities for 2-Hydroxy-5-methoxybenzonitrile?

2-Hydroxy-5-methoxybenzonitrile should not be stored with strong oxidizing agents, strong acids, or strong bases.[3] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q4: How can I tell if my sample of 2-Hydroxy-5-methoxybenzonitrile has degraded?

Visual inspection can be the first indicator of degradation. A change in color (e.g., yellowing or darkening) or a change in physical form (e.g., clumping of a powder) may suggest that the compound is no longer pure. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of new peaks or a decrease in the area of the main peak corresponding to 2-Hydroxy-5-methoxybenzonitrile.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 2-Hydroxy-5-methoxybenzonitrile.

Issue 1: Inconsistent or unexpected experimental results.

  • Potential Cause 1: Compound Degradation.

    • Explanation: As discussed, 2-Hydroxy-5-methoxybenzonitrile can degrade if not stored properly. The presence of impurities from degradation can interfere with your experiments.

    • Solution:

      • Verify the storage conditions of your sample.

      • Perform an analytical check (e.g., HPLC, NMR) to assess the purity of your material.

      • If degradation is confirmed, it is recommended to use a fresh, unopened sample for your experiments.

  • Potential Cause 2: Hydrolysis of the Nitrile Group.

    • Explanation: The nitrile group in 2-Hydroxy-5-methoxybenzonitrile can undergo hydrolysis to form a carboxylic acid or an amide, especially under acidic or basic conditions.[4][5] This can be a factor if your experimental conditions involve prolonged exposure to aqueous solutions at non-neutral pH.

    • Solution:

      • Review your experimental protocol to identify any steps with prolonged exposure to strong acids or bases.

      • If possible, buffer your reaction to maintain a neutral pH.

      • If the experimental conditions cannot be altered, consider the potential for hydrolysis when interpreting your results.

Issue 2: Sample appears discolored.

  • Potential Cause: Oxidation.

    • Explanation: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

    • Solution:

      • Store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage or for highly sensitive experiments.

      • Ensure the storage container is tightly sealed and opaque.

      • While a slight change in color may not significantly impact all experiments, it is a sign of degradation, and the purity should be verified analytically before use.

Summary of Storage and Handling Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Cool)To minimize the rate of potential degradation reactions.
Atmosphere Tightly sealed container; inert gas for long-term storage is ideal.To prevent exposure to moisture and atmospheric oxygen, which can cause hydrolysis and oxidation.
Light Store in a light-proof or amber container.To prevent potential photodegradation due to the phenolic group.[1][2]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[3]To avoid chemical reactions that can degrade the compound.

Troubleshooting Workflow

Here is a logical workflow to troubleshoot common stability issues with 2-Hydroxy-5-methoxybenzonitrile.

troubleshooting_workflow start Inconsistent Experimental Results or Visual Change in Sample check_storage 1. Review Storage Conditions (Temp, Light, Air Exposure) start->check_storage purity_analysis 2. Perform Purity Analysis (e.g., HPLC, NMR) check_storage->purity_analysis degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed use_new_sample Action: Use a fresh, unopened sample. degradation_confirmed->use_new_sample Yes no_degradation Purity is acceptable. degradation_confirmed->no_degradation No review_protocol 3. Review Experimental Protocol (pH, Temperature, Reaction Time) no_degradation->review_protocol hydrolysis_risk Potential for Hydrolysis or Other Reaction? review_protocol->hydrolysis_risk modify_protocol Action: Modify protocol if possible (e.g., buffer pH, shorter reaction time). hydrolysis_risk->modify_protocol Yes other_factors Investigate other experimental variables. hydrolysis_risk->other_factors No interpret_with_caution Action: Interpret results considering potential side reactions. modify_protocol->interpret_with_caution

Caption: Troubleshooting workflow for 2-Hydroxy-5-methoxybenzonitrile stability issues.

References

  • Fisher Scientific. (2013, October 15). Safety Data Sheet: 2-Amino-5-methoxybenzonitrile.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 5-Formyl-2-methoxybenzonitrile.
  • Sigma-Aldrich. (2024, September 6).
  • Unknown.
  • PubChem. 2-Hydroxy-5-methoxybenzonitrile. Retrieved from [Link]

  • ChemicalBook. (2025, August 8). 2-HYDROXY-5-METHOXYBENZONITRILE.
  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Photostability Testing of New Active Substances and Medicinal Products.
  • troindia. (n.d.). THERMAL DEGRADATION STUDIES OF COPOLYMER DERIVED FROM 2-HYDROXY, 4-METHOXYBENZOPHENONE, 1,5-DIAMINONAPHTHALENE AND FORMALDEHYDE.
  • 2a biotech. 2-HYDROXY-5-METHOXYBENZONITRILE.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Chemguide. hydrolysis of nitriles. Retrieved from [Link]

  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1051-1054.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection.
  • Rajana, N., Devi, D. R., Kumar, D. N., & Reddy, J. (2020). Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS, HR-MS and 1D, 2D NMR: Validation of Suvorexant Drug Substance and Process Impurities by HPLC and UPLC.
  • NIST. 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. Retrieved from [Link]

  • PubChemLite. 2-hydroxy-5-methoxybenzonitrile (C8H7NO2). Retrieved from [Link]

  • 博赛乐生物一站式采购平台. 2-Hydroxy-5-methoxy-benzonitrile.
  • Coşkun, M., Öz, M. M., & Koca, M. (2003). Thermal degradation behaviour of poly[(2-hydroxy-3-phenoxy)propyl methacrylate] and poly[(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate].
  • Rajana, N., et al. (2020). Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR.
  • Kuzma, M., et al. (2018). Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. The Open Medicinal Chemistry Journal, 12, 19-28.
  • Fitzer, E., et al. (n.d.). Mechanistic pathways for the thermal degradation of PAN and reactions...

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Technical Support Center: Purification of 2-Hydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydroxy-5-methoxybenzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and removing impurities from this valuable chemical intermediate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs) - Impurity Identification & Initial Assessment

This section addresses the critical first steps: understanding what impurities might be present and how to detect them.

Q1: What are the most common impurities I should expect in my crude 2-Hydroxy-5-methoxybenzonitrile?

The impurity profile of your material is intrinsically linked to its synthetic route. Common impurities typically fall into three categories:

  • Unreacted Starting Materials: Depending on the synthesis, you may find residual precursors. For instance, if the nitrile is formed from an aldehyde, you might detect leftover 2-hydroxy-5-methoxybenzaldehyde.[1][2] A common synthesis starts from 4-methoxyphenol, which could also be a potential impurity.[3]

  • Reaction By-products: These are substances formed from side reactions. This can include positional isomers if the directing effects of the hydroxyl and methoxy groups are not perfectly selective, or products from incomplete reactions.

  • Degradation Products: 2-Hydroxy-5-methoxybenzonitrile can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which could convert the nitrile group (-C≡N) to an amide (-CONH₂) or a carboxylic acid (-COOH).[4]

  • Residual Solvents: Solvents used in the synthesis or initial work-up (e.g., ethyl acetate, acetic acid, toluene) can be present.[5][6] These are typically classified by their toxicity (Class I, II, or III) and must be controlled.[6]

Q2: Which analytical techniques are best for assessing the purity of my sample?

A multi-pronged approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase method using a C18 column is an excellent starting point for separating the main compound from non-volatile impurities.[7][8] UV detection is suitable due to the aromatic nature of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile impurities, such as residual solvents.[9] For the main compound, derivatization of the polar hydroxyl group (e.g., silylation with BSTFA) may be necessary to improve volatility and peak shape.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the desired product and for identifying and quantifying impurities with distinct signals.[7][10]

  • Infrared (IR) Spectroscopy: IR can quickly confirm the presence of key functional groups: a sharp peak for the nitrile stretch (C≡N) around 2220-2240 cm⁻¹ and a broad peak for the hydroxyl stretch (O-H) around 3200-3600 cm⁻¹.[7][11]

Section 2: FAQs - Purification Strategies & Troubleshooting

This section provides solutions to common purification challenges, from first-pass bulk purification to the removal of trace-level contaminants.

Q3: My initial product purity is low (<95%). What is the most efficient first-pass purification method?

For bulk purification of a solid compound like 2-Hydroxy-5-methoxybenzonitrile, two methods are highly effective:

Option A: Acid-Base Extraction

  • Why it works: The phenolic hydroxyl group on the molecule is acidic. This allows you to selectively move the desired compound from an organic solvent into an aqueous basic solution, leaving non-acidic impurities behind.[12][13] You can then acidify the aqueous layer to precipitate your purified product. This is an excellent method for removing non-polar, non-acidic contaminants.

  • When to use it: Ideal when you suspect the main impurities are starting materials or by-products that lack an acidic proton.

Option B: Recrystallization

  • Why it works: This classic technique relies on the differences in solubility between your desired compound and impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.

  • When to use it: Effective when the impurities have different solubility profiles from the product. It is often a good follow-up step after an extraction.

Q4: How do I select the right solvent system for recrystallization?

The principle of "like dissolves like" is your starting point. 2-Hydroxy-5-methoxybenzonitrile has both polar (hydroxyl, nitrile) and non-polar (benzene ring) features.[14]

Solvent ClassSuitability for RecrystallizationRationale & Examples
Polar Protic Good CandidatesCan hydrogen bond with the -OH group. The compound may be too soluble at room temperature in some (e.g., Methanol), but a mixed solvent system (e.g., Ethanol/Water) is often ideal.
Polar Aprotic Potential CandidatesCan act as hydrogen bond acceptors. May be too effective as solvents. Examples: Acetone, Ethyl Acetate.[15]
Non-Polar Poor Solvents (on their own)Unlikely to dissolve the compound even when hot. Can be used as an "anti-solvent" in a mixed system. Examples: Hexane, Toluene.

Pro-Tip: Start with small-scale tests in vials. Dissolve ~50 mg of your crude material in a minimal amount of a hot solvent candidate. If it dissolves completely and then precipitates upon cooling, you have a promising system.

Q5: Recrystallization failed to remove a key impurity. What is my next step?

When impurities have similar solubility to your product, column chromatography is the logical next step.[11][16] This technique separates compounds based on their differential partitioning between a stationary phase (usually silica gel) and a mobile phase (a solvent or solvent mixture).

  • Principle: 2-Hydroxy-5-methoxybenzonitrile is a moderately polar compound. It will adhere to the polar silica gel stationary phase. By using a mobile phase of low-to-moderate polarity (e.g., a mixture of Hexane and Ethyl Acetate), you can elute the compounds from the column. Less polar compounds will travel faster, while more polar compounds will travel slower, achieving separation.

Q6: I see a very close-eluting peak on my HPLC. How can I remove this persistent impurity?

This often indicates a structurally similar impurity, such as a positional isomer. Standard flash chromatography may not have sufficient resolving power.

  • Optimization of Flash Chromatography: Try using a shallower gradient or an isocratic elution with a finely tuned solvent mixture.

  • Preparative HPLC: If the impurity level is low and high purity is critical, preparative HPLC is the most powerful solution.[17] It operates on the same principles as analytical HPLC but uses a larger column to handle more material, allowing for the isolation of highly pure fractions.[18]

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the key purification techniques discussed.

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the acidic 2-Hydroxy-5-methoxybenzonitrile from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (e.g., 10 g in 100 mL).

  • Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Causality Note: NaHCO₃ is a weak base, sufficient to deprotonate the phenolic hydroxyl group, making it ionic and water-soluble, while potentially not reacting with less acidic impurities.

  • Separation: Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.

  • Combine & Wash: Combine all aqueous extracts. Wash this combined aqueous layer with a small amount of fresh organic solvent (e.g., 20 mL EtOAc) to remove any trapped non-acidic impurities. Discard this organic wash.

  • Acidification & Precipitation: Cool the aqueous solution in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~2, check with pH paper). The purified product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight. Assess purity using HPLC.

Protocol 2: Purification via Flash Column Chromatography

This protocol is for separating compounds based on polarity.

  • Stationary Phase: Prepare a silica gel column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica:crude product by weight).

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.3. This is a good starting point for column elution.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the selected mobile phase. If separation is difficult, a shallow gradient can be used (e.g., starting with 95:5 Hexane:EtOAc and slowly increasing the proportion of EtOAc).

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine & Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum. Confirm purity by HPLC and structure by NMR.

Section 4: Visualized Workflows & Troubleshooting

General Purification Workflow

This diagram outlines the logical flow for purifying a crude sample of 2-Hydroxy-5-methoxybenzonitrile.

PurificationWorkflow cluster_start Initial Stage cluster_purify Purification Stage cluster_final Final Stage Crude Crude Product Analysis Purity Analysis (HPLC, NMR) Crude->Analysis PurityCheck Purity < 98%? Analysis->PurityCheck Extraction Acid-Base Extraction PurityCheck->Extraction Yes PureProduct Pure Product (>98%) PurityCheck->PureProduct No Recrystallize Recrystallization Extraction->Recrystallize ColumnChrom Column Chromatography Recrystallize->ColumnChrom Impurities Remain FinalPurity Final Purity Check (HPLC) ColumnChrom->FinalPurity FinalPurity->PureProduct

Caption: A typical workflow for the purification of 2-Hydroxy-5-methoxybenzonitrile.

Troubleshooting Common Issues

This decision tree helps diagnose and solve specific purification problems.

Troubleshooting start Problem Encountered oily_product Product oils out during recrystallization start->oily_product poor_recovery Low yield after purification start->poor_recovery no_separation Poor separation on column chromatography start->no_separation sol1 Solution: 1. Use a higher boiling point solvent. 2. Add anti-solvent slowly at a higher temp. 3. Switch to chromatography. oily_product->sol1 sol2 Solution: 1. Check all discarded layers/filtrates by TLC. 2. Reduce number of transfers. 3. Ensure precipitation is complete (check pH/temp). poor_recovery->sol2 sol3 Solution: 1. Optimize mobile phase with TLC (try different solvent systems). 2. Use a shallower gradient. 3. Ensure proper column packing and sample loading. no_separation->sol3

Caption: A decision tree for troubleshooting common purification challenges.

References

  • Extraction of phenolic compounds: A review - PMC. (2021). PubMed Central. [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (n.d.). MDPI. [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (n.d.). MDPI. [Link]

  • Extraction techniques for the determination of phenolic compounds in food. (n.d.). SciSpace. [Link]

  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. (2010). ResearchGate. [Link]

  • Separation of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde. (n.d.). Wikipedia. [Link]

  • Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. (n.d.). Agilent. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023). Aptuitiv. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research and Applications. [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695. (n.d.). PubChem. [Link]

  • Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol? (2021). Sciencemadness Discussion Board. [Link]

  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Impurities in Pharmaceuticals- A Review. (2013). SciSpace. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632. (n.d.). PubChem. [Link]

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Technical Support Center: Scale-Up Synthesis of 2-Hydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-proven insights.

I. Troubleshooting Guide: Common Scale-Up Hurdles

This section addresses specific problems that can arise during the two main stages of the synthesis: the formylation of 4-methoxyphenol and the subsequent conversion to 2-Hydroxy-5-methoxybenzonitrile.

Part A: Formylation of 4-Methoxyphenol to 2-Hydroxy-5-methoxybenzaldehyde

The initial formylation of 4-methoxyphenol is a critical step where yield and purity are determined. Several methods exist, each with its own set of challenges when scaling up.

Question 1: My Reimer-Tiemann reaction is giving very low yields and a significant amount of tar-like byproducts. What's going wrong?

Answer: The Reimer-Tiemann reaction, while a classic method, is notoriously sensitive and can be problematic on a larger scale.[1][2] The primary challenges are typically poor mixing, localized overheating, and side reactions.

Causality: The reaction involves a dichlorocarbene intermediate generated in a biphasic system (aqueous NaOH and chloroform). Inefficient stirring on a larger scale leads to poor interfacial contact, reducing the reaction rate. Localized overheating can cause the decomposition of the starting material and intermediates, leading to polymerization and tar formation. Runaway reactions are also a significant risk.[1]

Troubleshooting Steps:

  • Improve Agitation: Switch from a magnetic stirrer to a powerful overhead mechanical stirrer with a properly designed impeller (e.g., pitched blade turbine) to ensure efficient mixing of the aqueous and organic phases.

  • Controlled Reagent Addition: Add the chloroform dropwise at a controlled rate. This prevents a sudden exotherm. For larger scales, consider using a syringe pump for precise control.

  • Temperature Management: Use a jacketed reactor with a reliable chilling system to maintain a consistent internal temperature, typically between 50-60°C. Monitor the internal temperature closely with a calibrated probe.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions that can contribute to byproduct formation.

Question 2: I'm attempting an ortho-formylation using MgCl₂, triethylamine, and paraformaldehyde, but the reaction is sluggish and incomplete. How can I drive it to completion?

Answer: This method is generally higher-yielding and more regioselective for the ortho-position than the Reimer-Tiemann reaction.[3][4] Sluggishness often points to issues with reagent quality or reaction conditions.

Causality: Anhydrous magnesium chloride is crucial as it acts as a Lewis acid to coordinate with the phenol and paraformaldehyde. Any moisture will deactivate the MgCl₂. Triethylamine acts as a base, and its stoichiometry is critical. The removal of methanol, a byproduct of the reaction between triethylamine and paraformaldehyde, can also help drive the equilibrium forward.[4]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly opened or properly dried anhydrous MgCl₂. Dry your solvent (e.g., acetonitrile or THF) using molecular sieves prior to use.[4]

  • Reagent Stoichiometry: Use a slight excess of MgCl₂ and triethylamine (e.g., 1.5 equivalents each relative to 4-methoxyphenol) and a larger excess of paraformaldehyde (e.g., 3-4 equivalents).[4]

  • Temperature and Reflux: The reaction typically requires heating to reflux.[4] Ensure your heating mantle and condenser are adequate for the scale to maintain a steady reflux.

  • Methanol Removal: As the reaction proceeds, methanol can be formed. On a larger scale, using a Dean-Stark trap or a short distillation column can help remove the methanol as it forms, pushing the reaction to completion.[4]

Part B: Conversion of 2-Hydroxy-5-methoxybenzaldehyde to 2-Hydroxy-5-methoxybenzonitrile

This second stage involves the transformation of the aldehyde functional group into a nitrile. A common route is through an aldoxime intermediate followed by dehydration.

Question 3: The dehydration of my 2-hydroxy-5-methoxybenzaldoxime is incomplete, and I'm having trouble with the work-up. What are the best practices for this step at scale?

Answer: Incomplete dehydration and difficult work-ups are common when scaling up the conversion of the aldoxime to the nitrile. The choice of dehydrating agent and the reaction conditions are critical for success.

Causality: Dehydrating agents like acetic anhydride, thionyl chloride, or p-toluenesulfonic acid are often used.[5] At a larger scale, ensuring a homogenous reaction mixture and effective removal of byproducts is key. For example, when using acetic anhydride, the resulting acetic acid needs to be effectively neutralized and removed during work-up. With thionyl chloride, careful quenching of the excess reagent is necessary.

Troubleshooting Steps:

  • Choice of Dehydrating Agent: For a cleaner reaction on a larger scale, consider using a catalytic amount of a strong acid like p-toluenesulfonic acid in a solvent like toluene, with azeotropic removal of water using a Dean-Stark trap.[5] This drives the reaction to completion and simplifies the work-up.

  • Controlled Addition and Temperature: If using a reactive dehydrating agent like thionyl chloride, add it dropwise at a controlled temperature (e.g., 0-10°C) to prevent side reactions.

  • Work-up Procedure:

    • After the reaction is complete, cool the mixture.

    • Slowly and carefully quench the reaction mixture by pouring it into a large volume of ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with a dilute sodium bicarbonate solution (to remove acidic impurities) and then with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

Question 4: I'm concerned about the use of toxic cyanide reagents for direct conversion of the aldehyde. Are there safer, scalable alternatives?

Answer: Yes, concerns about the toxicity of reagents like sodium cyanide are valid, especially at a larger scale. A widely adopted and safer alternative is the two-step process via the aldoxime. However, if a one-pot synthesis is desired, there are methods that aim to minimize the handling of free cyanide.

Alternative Approach: One-Pot Aldehyde to Nitrile Conversion

A common and scalable method involves the reaction of the aldehyde with hydroxylamine hydrochloride to form the aldoxime in situ, followed by dehydration in the same pot.[7]

Protocol Example:

  • Dissolve 2-Hydroxy-5-methoxybenzaldehyde and hydroxylamine hydrochloride in a suitable solvent like DMF or formic acid.[7]

  • Add a dehydrating catalyst, such as anhydrous ferrous sulfate, and heat the mixture under reflux.[7]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • The work-up typically involves cooling the reaction mixture, pouring it into water, and extracting the product.

This one-pot method avoids the isolation of the aldoxime intermediate and can be more efficient at scale.

II. Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of 2-Hydroxy-5-methoxybenzonitrile?

A1: The primary safety concerns are:

  • Runaway Reactions: The formylation step, particularly the Reimer-Tiemann reaction, can be highly exothermic.[1] Proper temperature control and monitoring are essential.

  • Toxic and Corrosive Reagents: Chloroform, thionyl chloride, and strong acids/bases are commonly used.[8][9] Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyanide Toxicity: If using cyanide reagents for the nitrile formation, extreme caution is necessary.[10] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

  • Waste Disposal: The reaction generates hazardous waste that must be disposed of according to institutional and local regulations.

Q2: How can I best purify the final product, 2-Hydroxy-5-methoxybenzonitrile, at a multi-gram scale?

A2: At a larger scale, column chromatography can be cumbersome. Recrystallization is often the preferred method for purification.

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent system. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then add a co-solvent in which it is less soluble until turbidity is observed. Good solvent pairs include ethanol/water or toluene/heptane.

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. Filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent. Dry the purified product under vacuum.

Q3: What are the expected yields for each step of this synthesis?

A3: Yields can vary significantly based on the chosen method and scale.

  • Formylation of 4-methoxyphenol:

    • Reimer-Tiemann: Can be low, sometimes in the range of 15-30% on a larger scale.[1]

    • MgCl₂/Et₃N/Paraformaldehyde: Generally higher, with reported yields often in the 60-80% range.[3]

  • Conversion of Aldehyde to Nitrile:

    • Via aldoxime dehydration: Typically high, often in the 85-95% range.[6][7]

It is crucial to optimize the reaction conditions at a small scale before proceeding to a larger-scale synthesis.

III. Visualizations and Data

Experimental Workflow: Synthesis of 2-Hydroxy-5-methoxybenzonitrile

G cluster_0 Step 1: Formylation cluster_1 Step 2: Nitrile Formation A 4-Methoxyphenol C Reaction at Reflux A->C B Formylation Reagents (e.g., MgCl2, Et3N, Paraformaldehyde) B->C D Work-up & Purification C->D E 2-Hydroxy-5-methoxybenzaldehyde D->E G Aldoxime Formation E->G F Hydroxylamine HCl F->G I Dehydration G->I H Dehydrating Agent (e.g., Acetic Anhydride) H->I J Work-up & Recrystallization I->J K 2-Hydroxy-5-methoxybenzonitrile J->K

Caption: A two-step synthesis of 2-Hydroxy-5-methoxybenzonitrile.

Troubleshooting Decision Tree: Low Yield in Formylation Step

G start Low Yield in Formylation q1 Which method was used? start->q1 reimer Reimer-Tiemann q1->reimer mgcl2 MgCl2/Et3N q1->mgcl2 reimer_q1 Check Agitation reimer->reimer_q1 mgcl2_q1 Anhydrous Conditions? mgcl2->mgcl2_q1 reimer_a1 Improve mixing with overhead stirrer reimer_q1->reimer_a1 Poor reimer_q2 Check Temperature Control reimer_q1->reimer_q2 Good reimer_a2 Ensure controlled addition of chloroform & efficient cooling reimer_q2->reimer_a2 Poor mgcl2_a1 Use dried reagents and solvent mgcl2_q1->mgcl2_a1 No mgcl2_q2 Check Stoichiometry mgcl2_q1->mgcl2_q2 Yes mgcl2_a2 Use excess paraformaldehyde and other reagents mgcl2_q2->mgcl2_a2 Incorrect mgcl2_q3 Methanol Removal? mgcl2_q2->mgcl2_q3 Correct mgcl2_a3 Use Dean-Stark trap on larger scale mgcl2_q3->mgcl2_a3 Not implemented

Caption: Decision tree for troubleshooting low formylation yields.

Quantitative Data Summary
ParameterReimer-TiemannMgCl₂/Et₃N/ParaformaldehydeAldoxime Dehydration
Typical Yield 15-40%60-80%85-95%
Key Reagents 4-Methoxyphenol, Chloroform, NaOH4-Methoxyphenol, Anhydrous MgCl₂, Et₃N, Paraformaldehyde2-Hydroxy-5-methoxybenzaldoxime, Acetic Anhydride or p-TsOH
Temperature 50-70°CReflux (e.g., Acetonitrile ~82°C)Varies (e.g., Reflux with p-TsOH)
Scale-up Concern Exotherm, low yieldAnhydrous conditionsCorrosive reagents, work-up

References

  • Midwest Cam. (2021). Formylation of 4-methoxyphenol. YouTube. Available at: [Link]

  • Wikipedia. (2023). 2-Hydroxy-5-methoxybenzaldehyde. Available at: [Link]

  • Larrow, J. F., & Jacobsen, E. N. (1998). A new application of the Duff reaction. Synthesis, 1998(07), 958-960.
  • Scifinder. (n.d.).
  • Organic Syntheses. (2012). 89, 220.
  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzonitrile. Available at: [Link]

  • Sofighaderi, A., & Setamdideh, D. (2013). NaCN/DOWEX(R)50WX4. Oriental Journal of Chemistry, 29(3), 1135-1137.
  • Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
  • Thermo Fisher Scientific. (2013). Safety Data Sheet - 2-Amino-5-methoxybenzonitrile.
  • Fisher Scientific. (2010). Safety Data Sheet - 2-Hydroxy-5-methoxybenzaldehyde.
  • ChemicalBook. (n.d.).
  • Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
  • ScienceMadness Discussion Board. (2021). Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol?
  • HWS Labortechnik Mainz. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Heterocycles. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE.
  • Sigma-Aldrich. (2024).
  • 10-025345 - 2-hydroxy-5-methoxy-benzonitrile | 39900-63-5.
  • BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • Google Patents. (n.d.). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
  • Google Patents. (n.d.). Synthesis process for cosmetic-grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid.
  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Available at: [Link]

  • European Patent Office. (n.d.). EP 0561535 A2 - Enantiomeric enrichment of cyanohydrins.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones.
  • Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
  • PubChemLite. (n.d.). 2-hydroxy-5-methoxybenzaldehyde (C8H8O3).
  • 2a biotech. (n.d.). Products.
  • NELS. (n.d.).
  • ScienceMadness Discussion Board. (2021). Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol?
  • 博赛乐生物一站式采购平台. (n.d.). 2-Hydroxy-5-methoxy-benzonitrile.
  • Chemrio. (n.d.). 2-Hydroxy-5-methoxybenzonitrile.

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preventing decomposition of 2-Hydroxy-5-methoxybenzonitrile during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition in Synthetic Applications

Welcome to the technical support center for 2-Hydroxy-5-methoxybenzonitrile. As a key intermediate in pharmaceutical and materials science, the successful application of this molecule depends on maintaining its structural integrity throughout multi-step syntheses. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and preventative strategies to address the common decomposition pathways encountered during its use. We will explore the chemical causality behind its instability and offer field-proven protocols to ensure the success of your experiments.

Section 1: Understanding the Inherent Instability of 2-Hydroxy-5-methoxybenzonitrile

The structure of 2-Hydroxy-5-methoxybenzonitrile contains three key functional groups, each with its own reactivity profile. The interplay between the phenolic hydroxyl, the nitrile, and the methoxy ether group dictates the molecule's stability under various reaction conditions. Understanding these vulnerabilities is the first step toward preventing unwanted side reactions.

The primary decomposition pathways are:

  • Phenol Oxidation: Phenols are highly susceptible to oxidation, often accelerated by air, base, or transition metals.[1] The electron-donating nature of the hydroxyl and methoxy groups makes the aromatic ring particularly electron-rich and prone to oxidation, which can lead to the formation of colored quinone-type byproducts.[2][3]

  • Nitrile Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide intermediate.[4] This process can be catalyzed by both strong acids and strong bases, particularly at elevated temperatures.[5][6] The reaction proceeds first through an amide, which can sometimes be isolated under mild basic conditions, but vigorous conditions will typically lead to the full conversion to a carboxylic acid.[7][8]

  • O-Dealkylation: The methyl group of the methoxy ether can be cleaved under harsh acidic conditions, most notably with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr, to yield the corresponding catechol (1,2-dihydroxybenzene) derivative.[9]

Caption: Key reactive sites on 2-Hydroxy-5-methoxybenzonitrile.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q: My reaction mixture is turning dark brown or black, and TLC/LC-MS analysis shows a complex mixture of byproducts. What is the likely cause?

A: This is a classic sign of phenol oxidation . The electron-rich aromatic ring is readily oxidized, especially under basic conditions or when exposed to air for prolonged periods, forming highly colored quinone-like species.[3][10]

Probable Causes & Solutions:

Probable CauseTroubleshooting StepScientific Rationale
Oxygen Exposure Degas all solvents and rigorously maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction and workup.Oxygen is a common oxidizing agent for sensitive phenols. Removing it from the reaction environment prevents this degradation pathway.[1]
Basic Conditions If base is required, use the mildest base possible for the shortest time. Consider using non-metallic bases like DBU or DIPEA over hydroxides if compatible.Phenoxides (formed under basic conditions) are even more electron-rich and oxidize more rapidly than the neutral phenol.
Trace Metal Contamination Use high-purity reagents and solvents. If contamination is suspected, consider adding a chelating agent like EDTA.Transition metal ions can catalytically accelerate the oxidation of phenols.
Elevated Temperature Run the reaction at the lowest effective temperature.Oxidation rates, like most reactions, increase with temperature.

Q: My primary product is more polar than expected, and mass spectrometry suggests the addition of a water molecule and loss of nitrogen. What side reaction is occurring?

A: You are likely observing nitrile hydrolysis . The nitrile group is being converted into a carboxylic acid (-COOH), or potentially an amide (-CONH₂) as an intermediate. This is a common outcome in the presence of strong aqueous acid or base, especially when heated.[4][5]

Probable Causes & Solutions:

ConditionReagents & ConditionsResulting Functional GroupPrevention Strategy
Acidic Hydrolysis Strong acid (e.g., HCl, H₂SO₄) in H₂O, often with reflux.[5]Carboxylic Acid (-COOH)Use anhydrous conditions if possible. If acid is necessary, opt for milder, non-aqueous sources or limit reaction time and temperature.
Basic Hydrolysis Strong base (e.g., NaOH, KOH) in H₂O/EtOH, often with reflux.[6]Carboxylate Salt (-COO⁻), then acidUse non-nucleophilic bases or strictly control stoichiometry and temperature. Under milder basic conditions, the reaction can sometimes be stopped at the amide stage.[6]

Q: I'm using a strong Lewis acid like BBr₃ for another transformation, but my final product shows two hydroxyl groups instead of one. What happened to my methoxy group?

A: You have inadvertently caused O-dealkylation of the methoxy ether. Aryl methyl ethers are notoriously susceptible to cleavage by strong Lewis acids, with BBr₃ being a classic reagent for this specific transformation.[9] This reaction is also possible with strong protic acids like HBr at high temperatures.

Probable Causes & Solutions:

Probable CauseTroubleshooting StepScientific Rationale
Use of Strong Lewis Acids Avoid reagents like BBr₃, AlCl₃, or HBr if the methoxy group needs to be preserved.These reagents coordinate to the ether oxygen, weakening the C-O bond and facilitating nucleophilic attack by the bromide or other nucleophiles to cleave the methyl group.
High Temperature with Protic Acid If a protic acid is required, maintain the lowest possible temperature.The energy barrier for protonation and subsequent cleavage of the ether is high, but can be overcome with sufficient thermal energy.
Alternative Reagents If a Lewis acid is essential, screen for milder options that may be less reactive towards the ether linkage.The reactivity of Lewis acids varies greatly. A careful selection may allow for the desired reaction without causing dealkylation.

Section 3: Proactive Prevention: The Protecting Group Strategy

For multi-step syntheses involving harsh reagents, the most robust method for preventing decomposition is to temporarily mask the reactive phenolic hydroxyl group with a protecting group .[11] This strategy involves a three-step workflow: protection of the sensitive group, performing the desired chemical transformation, and then removal (deprotection) of the masking group to restore the original functionality.[12]

Protecting_Group_Workflow cluster_start Initial State cluster_process Synthetic Sequence cluster_end Final State Start 2-Hydroxy-5-methoxybenzonitrile Protect Step 1: Protect (e.g., Benzylation) Start->Protect React Step 2: Perform Reaction (e.g., with strong base) Protect->React Protected Intermediate (Stable to reaction conditions) Deprotect Step 3: Deprotect (e.g., Hydrogenolysis) React->Deprotect End Functionalized Product Deprotect->End

Caption: A typical protecting group workflow in organic synthesis.

Comparison of Common Phenol Protecting Groups

The choice of protecting group is critical and depends on its stability towards the planned reaction conditions and the mildness of its removal.[9][13]

Protecting GroupProtection ReagentsDeprotection ConditionsStability ProfileNotes
Benzyl (Bn) Ether Benzyl bromide (BnBr), K₂CO₃ or NaHH₂, Pd/C (Hydrogenolysis)Stable to most acids, bases, and many redox reagents.A very common and robust choice. Deprotection is clean but incompatible with reducible groups (e.g., alkynes, nitro groups).[14]
tert-Butyldimethylsilyl (TBDMS) Ether TBDMS-Cl, ImidazoleTetrabutylammonium fluoride (TBAF)Stable to base and non-acidic conditions. Cleaved by fluoride ions and strong acid.Useful for reactions under basic or organometallic conditions.
Acetyl (Ac) Ester Acetic anhydride, PyridineMild base (e.g., K₂CO₃, MeOH) or mild acid.Stable to mildly acidic and oxidative conditions. Cleaved by nucleophiles and base.Easy to install and remove but less robust than ether protecting groups.[11]
Methoxymethyl (MOM) Ether MOM-Cl, DIPEAAcidic conditions (e.g., HCl in THF/H₂O)Stable to bases, nucleophiles, and reducing agents.An acetal-type protecting group that is stable to many conditions but sensitive to acid.[11]
Experimental Protocol: Benzylation of 2-Hydroxy-5-methoxybenzonitrile

This protocol describes the formation of the benzyl ether, a robust protecting group for the phenolic hydroxyl.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Hydroxy-5-methoxybenzonitrile (1.0 eq). Dissolve it in a suitable anhydrous solvent, such as acetone or DMF.

  • Add Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq) to the solution.

  • Add Alkylating Agent: Add benzyl bromide (BnBr, 1.1 - 1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and allow it to stir for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-(benzyloxy)-5-methoxybenzonitrile.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Hydroxy-5-methoxybenzonitrile? A1: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong bases and oxidizing agents.[15][16]

Q2: Can I perform a reaction that requires a strong base, like an organolithium reagent? A2: It is highly inadvisable to use strong, nucleophilic bases like organolithiums without first protecting the acidic phenolic proton. The base will deprotonate the phenol, which could interfere with the desired reaction or lead to decomposition. A protecting group strategy, such as converting the phenol to a silyl ether, is recommended.

Q3: Which analytical techniques are best for detecting the common decomposition byproducts? A3: A combination of techniques is ideal. Thin Layer Chromatography (TLC) is excellent for real-time reaction monitoring to see the appearance of new, often more polar spots (hydrolysis products) or colored streaks (oxidation). Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the exact mass of byproducts, confirming hydrolysis (M+18), dealkylation (M-14), or other transformations. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm structural changes, such as the disappearance of the phenolic -OH peak or the appearance of a carboxylic acid proton.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

  • JoVE. (2025). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Myers, A. (n.d.). Protecting Groups. Harvard University. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection for Phenols and Catechols. Request PDF. Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. Retrieved from [Link]

  • Britannica. (2025). Phenol | Definition, Structure, Uses, & Facts. Retrieved from [Link]

  • JoVE. (2025). Video: Oxidation of Phenols to Quinones. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: Phenols oxidations. Retrieved from [Link]

  • OpenStax. (2023). 17.10 Reactions of Phenols. Organic Chemistry. Retrieved from [Link]

  • Frostburg State University Chemistry Department. (2018). Oxidation of phenol. YouTube. Retrieved from [Link]

  • PubMed. (1989). O dealkylation and aliphatic and aromatic hydroxylation of 3-methoxy-17 beta-estradiol by Aspergillus alliaceus. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzonitrile. Retrieved from [Link]

  • MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]

  • MDPI. (n.d.). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. PMC. Retrieved from [Link]

  • OUCI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • Rasayan J. Chem. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Identification in 2-Hydroxy-5-methoxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 2-Hydroxy-5-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for identifying and characterizing potential byproducts. Our focus is on the practical application of analytical techniques to ensure the purity and integrity of your target compound.

Understanding the Chemistry: Why Byproducts Form

The synthesis of 2-Hydroxy-5-methoxybenzonitrile typically involves the introduction of a nitrile or a precursor group onto a substituted phenol, often 4-methoxyphenol. A common strategy involves the formylation of 4-methoxyphenol, followed by conversion of the resulting aldehyde to a nitrile.

Formylation reactions, such as the Reimer-Tiemann or Duff reaction, are forms of electrophilic aromatic substitution.[1] The directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the starting phenol are critical. Both are ortho, para-directing groups. Since the para position is blocked by the methoxy group, the electrophile (the formylating agent) is directed to the ortho positions. This inherent electronic property is the primary reason for the formation of positional isomers, which are often the most challenging byproducts to identify and separate.[2][3]

Frequently Asked Questions (FAQs)

This section addresses common initial observations and questions that arise during and after the synthesis.

Question: My initial reaction analysis (TLC/crude NMR) shows multiple products. What are the most likely byproducts in my 2-Hydroxy-5-methoxybenzonitrile synthesis?

Answer: The byproduct profile is highly dependent on your specific synthetic route. However, based on common pathways starting from 4-methoxyphenol, you should anticipate:

  • Positional Isomers: The most common byproduct is the isomeric 2-Hydroxy-3-methoxybenzonitrile. This arises from formylation at the other ortho position of 4-methoxyphenol. Since isomers have identical molecular weights, their identification relies on chromatographic separation and spectroscopic pattern analysis.

  • Unreacted Starting Material: Incomplete conversion will leave residual 4-methoxyphenol or the intermediate aldehyde (2-Hydroxy-5-methoxybenzaldehyde).

  • Di-formylated or Di-cyanated Species: Under harsh conditions, substitution at both available ortho positions can occur, leading to di-substituted byproducts.

  • Oxidation Products: Phenols are susceptible to oxidation, which can lead to colored impurities, often appearing as pink or brown discolorations in the final product.[4]

Question: My final product is an off-color (e.g., pink, brown) instead of the expected white or pale solid. What is the cause and how can I fix it?

Answer: Discoloration is almost always due to the oxidation of phenolic compounds.[4] This can be exacerbated by exposure to air, light, or trace metal impurities.

  • Prevention: Conduct your reaction and subsequent workup steps under an inert atmosphere (e.g., Nitrogen or Argon) where possible. Using degassed solvents can also minimize exposure to oxygen.

  • Removal: A common and effective method for removing colored impurities is to treat a solution of your crude product with activated charcoal. Briefly heat the solution with a small amount of charcoal, then perform a hot filtration through a pad of Celite to remove the charcoal and the adsorbed impurities.

Question: I have an unexpected spot on my TLC plate that doesn't correspond to my starting material or product. What's a quick way to characterize it?

Answer: Thin-Layer Chromatography (TLC) is an excellent first-pass tool. To get more information from an unknown spot:

  • Co-spotting: Spot your crude mixture, the starting material, and a co-spot (mixture + starting material) on the same plate. If the unknown spot has the same Rf as the starting material, it's likely unreacted material.

  • Staining: Use different visualization techniques. A potassium permanganate (KMnO₄) stain will react with any oxidizable functional groups (like the phenol -OH). A UV lamp will show UV-active compounds (your aromatic product and byproducts).

  • Solvent Polarity: Run plates in solvent systems of varying polarity (e.g., 20% EtOAc/Hexane vs. 40% EtOAc/Hexane). How the Rf of the unknown spot changes relative to your product can give clues about its relative polarity.

Analytical Troubleshooting Guides

This section provides in-depth, technique-specific troubleshooting in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for separating and quantifying the desired product from its closely related isomers.[5]

Question: How do I develop a robust HPLC method to separate 2-Hydroxy-5-methoxybenzonitrile from its isomers?

Answer: A systematic approach using a reversed-phase C18 column is the most effective strategy. Isomers often have very similar polarities, so achieving baseline separation requires careful optimization.

Step-by-Step HPLC Method Development Protocol:

  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Solvent B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Causality: The acidic modifier (formic acid) is crucial. It suppresses the ionization of the phenolic hydroxyl group, leading to sharper peaks and more consistent retention times.[5]

  • Initial Gradient Run: Begin with a broad scouting gradient to determine the approximate elution time of your compounds.

    • Example Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Use a Diode-Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm, 280 nm) to ensure you don't miss any aromatic impurities.

  • Optimization: Based on the scouting run, create a shallower gradient around the elution time of your target compounds to improve resolution.

    • Example Optimized Gradient: If compounds elute around 40% B, try a gradient of 30% to 50% B over 30 minutes.

  • Sample Preparation: Dissolve your sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.

Question: My HPLC chromatogram shows poor resolution or co-eluting peaks for my isomers. What can I do?

Answer: Poor resolution between isomers is a common challenge. Follow this troubleshooting workflow to systematically improve your separation.

G start Poor Isomer Resolution change_gradient Is the gradient slope too steep? start->change_gradient change_solvent Can organic solvent be changed? change_gradient->change_solvent No decrease_slope Decrease gradient slope (e.g., 0.5% B/min) change_gradient->decrease_slope Yes change_temp Is temperature optimized? change_solvent->change_temp No swap_solvent Switch Acetonitrile to Methanol (or vice-versa) change_solvent->swap_solvent Yes lower_temp Decrease column temperature (e.g., to 25°C) change_temp->lower_temp Yes end_node Resolution Improved decrease_slope->end_node isocratic_hold Add isocratic hold at elution point isocratic_hold->end_node swap_solvent->end_node lower_temp->end_node

Caption: Troubleshooting workflow for poor HPLC isomer resolution.

  • Rationale: Changing the organic solvent (e.g., from acetonitrile to methanol) alters the selectivity of the separation because it changes the nature of the interactions between the analytes and the stationary phase. Lowering the temperature often increases retention and can improve resolution, although it may also increase backpressure.

Mass Spectrometry (MS) and GC-MS

MS is essential for confirming molecular weight and, with tandem MS (MS/MS), for differentiating between isomers.[6]

Question: How can Mass Spectrometry distinguish between 2-Hydroxy-5-methoxybenzonitrile and its isomers if they have the same mass?

Answer: While standard MS will show the same parent ion mass for all isomers (C₈H₇NO₂ has a molecular weight of 149.15 g/mol ), tandem mass spectrometry (MS/MS or MSⁿ) is used for differentiation.[7][8] By isolating the parent ion and fragmenting it (Collision-Induced Dissociation - CID), you can generate unique fragmentation patterns for each isomer.

  • The Principle: The position of the substituents affects the stability of the aromatic ring and the bonds to the functional groups. This leads to different propensities for certain fragments to be formed. For example, the proximity of the hydroxyl and nitrile groups in one isomer versus another can influence fragmentation pathways.[9]

  • Experimental Approach: Infuse a purified sample of your mixture (or use an LC-MS system) and perform an MS/MS experiment on the parent ion (m/z 150.05 for [M+H]⁺). Compare the resulting fragmentation spectra. Look for unique daughter ions or significant differences in the relative abundance of common fragments.

Compound Expected [M+H]⁺ (m/z) Potential Key Fragmentation Pathways
2-Hydroxy-5-methoxybenzonitrile150.05Loss of CH₃• (from methoxy), loss of CO, loss of HCN
2-Hydroxy-3-methoxybenzonitrile150.05Fragmentation pattern may differ due to steric/electronic effects of adjacent groups
4-methoxyphenol (Starting Material)125.06Loss of CH₃•

Question: I am using Gas Chromatography-Mass Spectrometry (GC-MS). Are there any special sample preparation steps required?

Answer: Yes. The free phenolic hydroxyl group can cause peak tailing on many common GC columns and may not be thermally stable. To improve chromatographic performance and obtain sharp, symmetrical peaks, you should derivatize the sample.

  • Derivatization Method: Silylation is the most common method. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will react with the acidic proton of the phenol to form a trimethylsilyl (TMS) ether. This derivative is more volatile and less polar, making it ideal for GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation of isomers.[6]

Question: How can ¹H NMR spectroscopy definitively distinguish 2-Hydroxy-5-methoxybenzonitrile from its main isomer, 2-Hydroxy-3-methoxybenzonitrile?

Answer: The key is the substitution pattern on the aromatic ring, which dictates the chemical shifts and, more importantly, the coupling (splitting) patterns of the aromatic protons.

  • 2-Hydroxy-5-methoxybenzonitrile: This molecule has a 1,2,4-trisubstituted ring. You will observe three distinct aromatic protons that form an ABC spin system . The coupling constants between them will be different (ortho, meta, and para coupling).

  • 2-Hydroxy-3-methoxybenzonitrile: This isomer also has a 1,2,3-trisubstituted ring. It will also show three aromatic protons, but their chemical shifts and coupling constants will be different from the 1,2,4-isomer due to the different electronic environment.

Compound Aromatic Proton Environment Expected ¹H NMR Splitting Pattern
2-Hydroxy-5-methoxybenzonitrile 1,2,4-substitutionThree signals: a doublet (d), a doublet of doublets (dd), and another doublet (d). Coupling constants will be characteristic of ortho (~8-9 Hz) and meta (~2-3 Hz) relationships.
2-Hydroxy-3-methoxybenzonitrile 1,2,3-substitutionThree signals, likely complex multiplets or a doublet and two triplets/doublet of doublets, reflecting two ortho and one meta coupling relationship.

For a definitive assignment, a 2D NMR experiment like COSY (Correlation Spectroscopy) can be invaluable. It will show which protons are coupled to each other, allowing you to trace the connectivity of the spin system for each isomer present in the mixture.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for confirming the presence of key functional groups but is less powerful for differentiating isomers.[10]

Question: What are the key diagnostic peaks in the FTIR spectrum that confirm I have synthesized a hydroxy-methoxy-benzonitrile?

Answer: You should look for the characteristic absorption bands for each of the functional groups present. The presence of all these peaks provides strong evidence that the desired molecular scaffold has been formed.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Appearance
Phenol O-HStretch3200 - 3600Broad, strong
Aromatic C-HStretch3000 - 3100Sharp, medium
Nitrile C≡N Stretch 2220 - 2240 Sharp, strong (highly diagnostic) [11]
Aromatic C=CStretch1450 - 1600Multiple sharp bands
Aryl Ether C-OStretch1200 - 1275Strong
  • Note on Isomers: While all isomers will show these peaks, the exact positions and intensities, particularly in the "fingerprint region" (below 1500 cm⁻¹), may show subtle differences. However, these are often too minor to be used for definitive identification without authentic reference standards for comparison. The C≡N stretch is a particularly clear and intense peak to look for.[10][11]

Byproduct Identification Workflow

This logical diagram provides a systematic approach to identifying an unknown impurity found during your analysis.

G start Unknown Peak/Spot Detected lcms_check Run LC-MS Analysis start->lcms_check mass_match Does mass match product/isomer (149 Da)? lcms_check->mass_match isomer_path Potential Isomer or Product mass_match->isomer_path Yes other_impurity_path Potential Starting Material or Other Byproduct mass_match->other_impurity_path No nmr_analysis Isolate by Prep-HPLC, then run ¹H and 2D NMR isomer_path->nmr_analysis mass_check_knowns Does mass match knowns (e.g., SM)? other_impurity_path->mass_check_knowns structure_elucidated Elucidate Structure via Coupling Patterns nmr_analysis->structure_elucidated sm_identified Identify as Starting Material mass_check_knowns->sm_identified Yes unknown_structure Requires Full Characterization (MS/MS, NMR) mass_check_knowns->unknown_structure No

Caption: Decision tree for identifying an unknown byproduct.

References

  • Benchchem. (n.d.). A Comparative Analysis of NMR Spectral Data for Substituted Benzonitriles.
  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36.
  • Benchchem. (n.d.). Common impurities in the synthesis of N-Formyl-2-aminophenol and their removal.
  • Various Authors. (n.d.). Various Aromatic Formylations. designer-drug.com.
  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of 6-Methoxyflavonol Isomers.
  • SIELC Technologies. (n.d.). Separation of 4-Hydroxy-3-methoxybenzonitrile on Newcrom R1 HPLC column.
  • Thermo Fisher Scientific. (n.d.). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation.
  • ChemRxiv. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy.
  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzonitrile.
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Benchchem. (n.d.). Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile.
  • ResearchGate. (n.d.). FTIR spectrum of pure p-nitro phenol.
  • Platypus Technologies. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde.
  • Wikipedia. (n.d.). Formylation.

Sources

Technical Support Center: Solvent Selection for 2-Hydroxy-5-methoxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Hydroxy-5-methoxybenzonitrile. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the critical choices in solvent and reaction conditions that dictate the success of this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: Why Solvent Choice is Critical

2-Hydroxy-5-methoxybenzonitrile is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically proceeding via the formylation of 4-methoxyphenol followed by conversion of the resulting aldehyde to a nitrile, is highly sensitive to reaction conditions. The choice of solvent is not merely a medium for the reaction but a critical parameter that influences reactant solubility, reaction kinetics, pathway selectivity, and ultimately, the yield and purity of the final product. This guide provides a structured, question-and-answer-based approach to address common challenges and highlight best practices.

Part 1: Synthesis of the Aldehyde Precursor (2-Hydroxy-5-methoxybenzaldehyde)

The most prevalent route to the target nitrile begins with the synthesis of its aldehyde precursor. Understanding the nuances of this initial step is crucial for ensuring a high-quality starting material for subsequent transformations.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing 2-hydroxy-5-methoxybenzaldehyde, and which solvents are typically employed?

The most historically significant and widely cited method is the Reimer-Tiemann reaction , which accomplishes the ortho-formylation of phenols.[1][2] This reaction involves treating a phenol (in this case, 4-methoxyphenol) with chloroform in the presence of a strong base.[1]

The reaction mechanism's key reactive species is dichlorocarbene (:CCl₂), which is generated in situ from chloroform and a strong base like sodium hydroxide.[1] The electron-rich phenoxide ion then attacks the electron-deficient dichlorocarbene, leading to the formation of the aldehyde after hydrolysis.[1]

Due to the poor solubility of hydroxides in chloroform, the Reimer-Tiemann reaction is typically performed in a biphasic solvent system .[1] This system consists of an aqueous solution of the base (e.g., NaOH) and an organic phase of chloroform, which also serves as the carbene precursor. To enhance the interaction between the two phases, rapid stirring, an emulsifying agent, or a phase-transfer catalyst (PTC) may be utilized.[1][3]

Q2: My Reimer-Tiemann reaction is producing low yields and significant tar-like byproducts. What are the common causes and solutions?

This is a very common issue. The Reimer-Tiemann reaction is notoriously challenging and can produce significant amounts of dark, tarry substances, complicating purification.[4]

Causality & Troubleshooting:

  • Temperature Control: The reaction is often exothermic once initiated.[1] Maintaining a consistent temperature, typically around 60-70°C, is vital. Runaway temperatures can lead to polymerization and decomposition of both starting materials and products.

  • Base Concentration: An excessively high concentration of hydroxide can promote side reactions. A common procedure involves dissolving 4-methoxyphenol in a hot solution of ~8 molar equivalents of NaOH in water.[5]

  • Rate of Chloroform Addition: Slow, dropwise addition of chloroform over several hours is critical to control the reaction rate and temperature, minimizing byproduct formation.[5]

  • Atmospheric Oxidation: The alkaline phenolate intermediates can be susceptible to oxidation.[5] Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes improve yields, though this is not always cited as a primary solution.

Alternative, Higher-Yielding Methods:

For cleaner reactions and higher yields, consider alternative formylation methods where solvent choice is also key:

  • Magnesium-Mediated Formylation (Duff Reaction variant): This method uses paraformaldehyde as the formylating agent with anhydrous magnesium chloride and a base like triethylamine.[6] Acetonitrile is a preferred solvent for this reaction, offering good solubility for the reactants and facilitating a cleaner reaction profile.[6][7]

  • Formylation with Paraformaldehyde/Mg(OMe)₂: This is another clean method where methanol is used initially to generate magnesium methoxide, which then mediates the formylation in a higher-boiling solvent.[8]

Part 2: Conversion of Aldehyde to 2-Hydroxy-5-methoxybenzonitrile

This transformation is the final and most critical stage. It is almost universally achieved in two sequential steps within a single pot: 1) Oximation of the aldehyde to form an aldoxime intermediate, and 2) Dehydration of the aldoxime to the final nitrile product.[9]

Synthetic Workflow: Aldehyde to Nitrile

G cluster_0 Step 1: Oximation cluster_1 Step 2: Dehydration Aldehyde 2-Hydroxy-5-methoxy- benzaldehyde Aldoxime 2-Hydroxy-5-methoxy- benzaldoxime (Intermediate) Aldehyde->Aldoxime + Hydroxylamine Solvent: Water, Toluene, DMF Hydroxylamine Hydroxylamine (e.g., NH₂OH·HCl) DehydratingAgent Dehydrating Agent (e.g., SOCl₂, Ac₂O, Formic Acid) Nitrile 2-Hydroxy-5-methoxy- benzonitrile (Product) Aldoxime_ref 2-Hydroxy-5-methoxy- benzaldoxime (Intermediate) Aldoxime_ref->Nitrile + Dehydrating Agent Solvent: Toluene, Acetic Acid, DMF G Start Low Yield of Nitrile Problem1 Was water rigorously removed after oximation? Start->Problem1 Solution1a NO: Implement azeotropic distillation with Toluene using a Dean-Stark trap. Problem1->Solution1a NO Solution1b YES Problem1->Solution1b YES Problem2 Was the reaction temperature kept below 100°C? Solution2a NO: Risk of triazine formation. Reduce temperature to 20-40°C. Problem2->Solution2a NO Solution2b YES Problem2->Solution2b YES Problem3 Is the dehydrating agent effective? Solution3a NO: Consider an alternative. If using Ac₂O, try SOCl₂ in Toluene. Problem3->Solution3a UNCERTAIN Solution1b->Problem2 Solution2b->Problem3

Caption: A decision tree for troubleshooting the dehydration step.

Experimental Protocols

Protocol 1: Reimer-Tiemann Formylation of 4-Methoxyphenol[5]
  • In a 2000 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 125 g (1 mol) of 4-methoxyphenol with a hot solution of 320 g (8 mol) of NaOH in 400 mL of water.

  • Heat the mixture to approximately 70°C in an oil bath.

  • Once the temperature is stable, add 160 mL (2 mol) of chloroform dropwise over 4 hours while maintaining vigorous stirring and temperature.

  • After the addition is complete, continue stirring at 70°C for an additional hour.

  • Cool the reaction mixture and transfer it to a larger flask. Carefully acidify with 10 N H₂SO₄.

  • The product will separate as a dark oil. Purify the crude 2-hydroxy-5-methoxybenzaldehyde by steam distillation or solvent extraction followed by vacuum distillation.

Protocol 2: Two-Step, One-Pot Nitrile Synthesis via Azeotropic Dehydration[9]

Step A: Oximation

  • To a solution of 2-hydroxy-5-methoxybenzaldehyde in toluene, add an aqueous solution of hydroxylamine hydrochloride (1.0-1.2 equivalents) and sodium carbonate (0.5-0.6 equivalents).

  • Heat the mixture to 30-50°C and stir for several hours until TLC indicates the complete disappearance of the aldehyde.

  • Transfer the mixture to a separatory funnel and separate the layers. Retain the organic (toluene) phase, which contains the salicylaldoxime.

Step B: Dehydration

  • Equip the flask containing the toluene solution with a Dean-Stark apparatus and reflux to remove all residual water azeotropically.

  • Once the solution is dry, cool it to 20°C.

  • Slowly add a 50% solution of thionyl chloride in toluene over 2 hours, ensuring the temperature does not exceed 30°C.

  • Stir for 1 hour at the same temperature, then slowly raise the temperature to 40°C and stir for another hour to ensure completion.

  • The product can be isolated by removing the toluene via distillation and purifying the residue by crystallization or chromatography.

References

  • BenchChem. (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • designer-drug.com. Various Aromatic Formylations. [Link]

  • Google Patents. (2003). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • CNKI. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • SynArchive. Reimer-Tiemann Formylation. [Link]

  • Sciencemadness Discussion Board. (2008). Formylation of 4-MeO-phenol with Mg(MeO)2 : Synthesis of m-vanilline. [Link]

  • Sciencemadness Discussion Board. (2012). Formylation of para-methoxyphenol: failure due to diformylation. [Link]

  • Sciencemadness Discussion Board. (2021). Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol?. [Link]

  • International Journal of ChemTech Research. (2011). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. [Link]

  • Google Patents. (1983). EP0080700B1 - A process for producing nitrile compounds.
  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

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Validation & Comparative

A Comparative Analysis of Directing Groups in C-H Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the strategic functionalization of carbon-hydrogen (C-H) bonds has emerged as a paramount tool for molecular construction. This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions, which often necessitate pre-functionalized starting materials. Central to the success of C-H functionalization is the concept of directing groups (DGs), which orchestrate the regioselectivity of these transformations by positioning a metal catalyst in close proximity to a specific C-H bond. This guide provides an in-depth comparative study of 2-Hydroxy-5-methoxybenzonitrile and two other widely employed directing groups: 8-aminoquinoline and picolinamide. We will delve into their respective mechanisms, scopes of application, and the protocols for their installation and removal, supported by experimental data to inform the choices of researchers, scientists, and drug development professionals.

The Role of Directing Groups in C-H Activation

Directing groups are functional moieties within a molecule that can coordinate to a transition metal catalyst. This coordination event tethers the catalyst to the substrate, facilitating the cleavage of a specific C-H bond, typically in the ortho position, through the formation of a metallacyclic intermediate. The choice of directing group is critical as it influences the efficiency, regioselectivity, and substrate scope of the C-H functionalization reaction. An ideal directing group should be easy to install and remove, robust under the reaction conditions, and capable of promoting catalysis with high turnover numbers.

2-Hydroxy-5-methoxybenzonitrile: A Representative of the 2-Cyanophenol Class

The 2-cyanophenol moiety, exemplified by 2-Hydroxy-5-methoxybenzonitrile, represents a class of directing groups with unique characteristics. While many directing groups are known to favor ortho-functionalization, nitrile-based directing groups, particularly when incorporated into a larger template, have demonstrated a remarkable ability to direct C-H activation to the meta-position of an aromatic ring. This distinct regioselectivity is a significant advantage, as direct meta-functionalization is often challenging to achieve through other synthetic methods.

The meta-directing ability of nitrile-based templates is attributed to the formation of a large macrocyclic pre-transition state that positions the catalyst over the meta-C-H bond. The linear geometry of the nitrile group is crucial for spanning the distance required to achieve this regioselectivity. Computational studies have suggested that the reaction proceeds through a concerted metalation-deprotonation (CMD) pathway, which is often the rate- and regioselectivity-determining step.

Diagram 1: Proposed Mechanism for Nitrile-Directed meta-C-H Olefination

meta_functionalization cluster_cycle Catalytic Cycle Substrate Arene with Nitrile Directing Template CMD Concerted Metalation- Deprotonation (CMD) (meta-C-H Activation) Substrate->CMD Catalyst Pd(II) Catalyst Catalyst->CMD Alkene Alkene Insertion Alkene Insertion Alkene->Insertion Product meta-Olefinated Arene CMD->Insertion Forms Palladacycle Beta_Hydride β-Hydride Elimination Insertion->Beta_Hydride Reductive_Elimination Reductive Elimination & Catalyst Regeneration Beta_Hydride->Reductive_Elimination Reductive_Elimination->Catalyst Regenerates Pd(II) Reductive_Elimination->Product

Caption: A simplified workflow of nitrile-directed meta-C-H olefination.

2-Hydroxy-5-methoxybenzonitrile can be synthesized from 2-hydroxy-5-methoxybenzaldehyde. A general procedure involves the reaction of the aldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile.

Step 1: Oxime Formation

  • Dissolve 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to obtain 2-hydroxy-5-methoxybenzaldehyde oxime.

Step 2: Dehydration to Nitrile

  • To a solution of the oxime in a suitable solvent (e.g., acetic anhydride or toluene), add a dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a phosphonium reagent).

  • Heat the reaction mixture under reflux for 2-6 hours.

  • After cooling, pour the mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to afford 2-Hydroxy-5-methoxybenzonitrile.

8-Aminoquinoline and Picolinamide: The Gold Standard for ortho-Direction

In contrast to the meta-directing tendency of nitrile-based templates, 8-aminoquinoline and picolinamide are powerful and widely used directing groups for ortho-C-H functionalization. They form stable five- or six-membered metallacyclic intermediates, which strongly favors the activation of the proximal C-H bond.

Feature8-AminoquinolinePicolinamide
Coordination Mode Bidentate N,N-coordinationBidentate N,N-coordination
Typical Reactions Arylation, alkylation, amination, etc.Arylation, alkylation, carbonylation, etc.
Advantages High directing ability, broad substrate scope.High directing ability, can be used as a traceless DG in some reactions.
Limitations Robust amide bond can be difficult to cleave.Can be sensitive to steric hindrance.
Removal Conditions Harsh acidic or basic hydrolysis, oxidative cleavage, or reductive cleavage.Reductive cleavage (e.g., Zn/HCl), basic hydrolysis.

Diagram 2: General Mechanism for ortho-C-H Functionalization with Bidentate Directing Groups

ortho_functionalization cluster_cycle Catalytic Cycle Substrate Arene with Bidentate DG (8-AQ or Picolinamide) Coordination Coordination of DG to Metal Center Substrate->Coordination Catalyst Pd(II) or Rh(III) Catalyst Catalyst->Coordination Coupling_Partner Coupling Partner (e.g., Aryl Halide) Oxidative_Addition Oxidative Addition of Coupling Partner Coupling_Partner->Oxidative_Addition Product ortho-Functionalized Arene Ortho_Metalation ortho-C-H Activation (CMD) Coordination->Ortho_Metalation Forms Metallacycle Ortho_Metalation->Oxidative_Addition Reductive_Elimination Reductive Elimination & Catalyst Regeneration Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Catalyst Regenerates Catalyst Reductive_Elimination->Product

Caption: A generalized catalytic cycle for ortho-C-H functionalization directed by bidentate ligands like 8-aminoquinoline or picolinamide.

The following is a general procedure for the palladium-catalyzed ortho-arylation of a carboxylic acid derivative using 8-aminoquinoline as the directing group.

  • To an oven-dried Schlenk tube, add the 8-aminoquinoline amide substrate (1 equivalent), Pd(OAc)₂ (5-10 mol%), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl halide coupling partner (1.1-1.5 equivalents) and a dry, degassed solvent (e.g., toluene, dioxane, or DMF).

  • Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the ortho-arylated product.

The ease of removal of the directing group is a crucial consideration for the overall synthetic utility.

  • 2-Cyanophenol Derivatives: The phenolic hydroxyl group can be cleaved under standard ether cleavage conditions (e.g., BBr₃). The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to an amine.

  • 8-Aminoquinoline: The robust amide bond often requires harsh conditions for cleavage, such as concentrated acids (e.g., HCl, H₂SO₄) at elevated temperatures. Milder methods, such as oxidative cleavage with ozone followed by reduction, have been developed to address this challenge.[1][2][3]

  • Picolinamide: The picolinamide group can often be removed under milder reductive conditions, such as with zinc in hydrochloric acid.[4][5] Basic hydrolysis is also a viable option for some substrates. In certain cobalt-catalyzed reactions, picolinamide can act as a traceless directing group, being eliminated in situ.[4]

Diagram 3: Workflow for Directing Group Removal

removal_workflow cluster_nitrile 2-Cyanophenol DG cluster_aq 8-Aminoquinoline DG cluster_pico Picolinamide DG Start Functionalized Product with Directing Group Nitrile_Removal Ether Cleavage (BBr₃) & Nitrile Hydrolysis/Reduction Start->Nitrile_Removal AQ_Removal Harsh Acid/Base Hydrolysis or Oxidative Cleavage (O₃) Start->AQ_Removal Pico_Removal Reductive Cleavage (Zn/HCl) or Basic Hydrolysis Start->Pico_Removal Final_Product Final Product (DG Removed) Nitrile_Removal->Final_Product AQ_Removal->Final_Product Pico_Removal->Final_Product

Sources

A Comparative Guide to the Structural Validation of 2-Hydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. For a compound such as 2-hydroxy-5-methoxybenzonitrile, a versatile building block in the synthesis of novel therapeutics and fine chemicals, an accurate structural assignment is the bedrock upon which all subsequent research is built. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with complementary spectroscopic techniques. While a definitive crystal structure for 2-hydroxy-5-methoxybenzonitrile is not publicly available, we will utilize data from a closely related derivative to illustrate the principles and data output of X-ray crystallography. This will be juxtaposed with a detailed analysis of what can be gleaned from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography offers an unparalleled, atom-by-atom view of a molecule in the solid state. The resulting electron density map provides definitive proof of connectivity, stereochemistry, and intermolecular interactions. The process, while powerful, is contingent on the ability to grow a high-quality single crystal.

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring patience and precision.

1. Synthesis of 2-Hydroxy-5-methoxybenzonitrile

A common route to 2-hydroxy-5-methoxybenzonitrile involves a two-step synthesis starting from 4-methoxyphenol.

  • Step 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde. The precursor aldehyde can be synthesized from 4-methoxyphenol via the Reimer-Tiemann reaction with a reported yield of 79%[1].

  • Step 2: Conversion to the Nitrile. The aldehyde is then converted to the nitrile. A general and efficient one-pot method involves refluxing the aldehyde with hydroxylamine hydrochloride in the presence of a catalyst like anhydrous ferrous sulfate in a suitable solvent such as DMF[2]. The reaction mixture is then worked up and the product purified, typically by chromatography[2].

2. Crystal Growth: The Art of Patience

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to create a crystal of sufficient size (typically >0.1 mm in all dimensions) and quality (no significant cracks or twinning)[3].

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound is moderately soluble is often a good starting point[4].

  • Slow Evaporation: A straightforward method involves dissolving the purified 2-hydroxy-5-methoxybenzonitrile in a suitable solvent in a clean vessel, covering it loosely, and allowing the solvent to evaporate slowly and undisturbed[4].

  • Vapor Diffusion: In this technique, a solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.

3. Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector. The intensities and positions of these reflections are then used to calculate an electron density map, from which the atomic positions are determined and refined.

Case Study: Crystallographic Data of a Close Derivative
Parameter (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile
Chemical Formula C₁₅H₁₂N₂O₂
Formula Weight 252.27
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 14.3173 (11)
b (Å) 13.0633 (9)
c (Å) 14.5450 (11)
β (°) 110.264 (6)
Volume (ų) 2552.0 (3)
Z 8
Temperature (K) 293
Radiation type Mo Kα
Wavelength (Å) 0.71073
R-factor 0.043

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.

This data reveals a planar benzene ring with typical aromatic C-C bond lengths. The intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen is a key feature, which would likely be present between the hydroxyl and nitrile groups in 2-hydroxy-5-methoxybenzonitrile, influencing its conformation.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis of 2-Hydroxy- 5-methoxybenzonitrile Purification Purification (e.g., Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Mounting Mount Crystal on Diffractometer Crystal_Growth->Mounting XRay_Diffraction X-ray Diffraction Mounting->XRay_Diffraction Data_Collection Collect Diffraction Pattern XRay_Diffraction->Data_Collection Electron_Density_Map Calculate Electron Density Map Data_Collection->Electron_Density_Map Model_Building Build Atomic Model Electron_Density_Map->Model_Building Refinement Refine Structure Model_Building->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Complementary Spectroscopic Techniques

While X-ray crystallography provides a static snapshot of a molecule, spectroscopic methods like NMR and Mass Spectrometry offer valuable information about the molecule's structure and connectivity in solution and its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: This technique provides information about the chemical environment and connectivity of protons. For 2-hydroxy-5-methoxybenzonitrile, we would expect to see distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The splitting patterns of the aromatic protons would confirm their relative positions on the benzene ring.

  • ¹³C NMR Spectroscopy: This technique reveals the number of unique carbon atoms in the molecule and their chemical environment. We would expect to see signals for the nitrile carbon, the aromatic carbons (some of which would be quaternary), and the methoxy carbon.

Predicted NMR Data for 2-Hydroxy-5-methoxybenzonitrile:

¹H NMR (Predicted) δ (ppm) Multiplicity Integration
Aromatic-H6.9 - 7.2m3H
Methoxy (-OCH₃)~3.8s3H
Hydroxyl (-OH)Variablebr s1H
¹³C NMR (Predicted) δ (ppm)
Aromatic C-O150 - 160
Aromatic C-OH145 - 155
Aromatic C-H110 - 125
Aromatic C-CN100 - 110
Nitrile (-CN)115 - 120
Methoxy (-OCH₃)~55

Note: These are predicted chemical shift ranges based on data for similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 2-hydroxy-5-methoxybenzonitrile (C₈H₇NO₂), the expected exact mass would be approximately 149.0477 g/mol [5]. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure.

Comparative Analysis of Techniques

Technique Strengths Weaknesses
X-ray Crystallography - Provides unambiguous 3D structure.[3] - Reveals intermolecular interactions. - Gold standard for structural validation.- Requires a high-quality single crystal, which can be difficult to obtain.[3] - Provides a static picture in the solid state, which may not represent the solution-state conformation.
NMR Spectroscopy - Provides detailed information about the carbon-hydrogen framework in solution. - Can be used to study dynamic processes. - Does not require crystallization.- Does not directly provide 3D coordinates. - Can be difficult to interpret for complex molecules with overlapping signals.
Mass Spectrometry - Determines molecular weight and elemental composition with high accuracy. - Can provide structural information through fragmentation patterns.- Does not provide information about stereochemistry or the 3D arrangement of atoms. - Isomeric compounds can be difficult to distinguish.

G cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry XRay X-ray Crystallography XRay_Pro1 Definitive 3D Structure XRay->XRay_Pro1 XRay_Pro2 Intermolecular Interactions XRay->XRay_Pro2 XRay_Con1 Requires Single Crystal XRay->XRay_Con1 NMR NMR Spectroscopy NMR_Pro1 Solution-State Structure NMR->NMR_Pro1 NMR_Pro2 Connectivity Information NMR->NMR_Pro2 NMR_Con1 No Direct 3D Coordinates NMR->NMR_Con1 MS Mass Spectrometry MS_Pro1 Molecular Weight MS->MS_Pro1 MS_Pro2 Elemental Formula MS->MS_Pro2 MS_Con1 No Stereochemical Info MS->MS_Con1

Conclusion

The structural validation of a molecule like 2-hydroxy-5-methoxybenzonitrile is best achieved through a combination of techniques. While single-crystal X-ray crystallography remains the ultimate arbiter of three-dimensional structure, its reliance on high-quality crystals makes it not always feasible. In such cases, a combination of ¹H and ¹³C NMR spectroscopy provides a detailed picture of the molecular framework in solution, while high-resolution mass spectrometry confirms the elemental composition. By judiciously applying these complementary techniques, researchers can have high confidence in the structure of their synthesized molecules, paving the way for further discoveries in drug development and materials science.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Wikipedia. (2023, October 27). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzonitrile. Retrieved from [Link]

  • NIST. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Desai, D. G., et al. (2004). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Asian Journal of Chemistry, 16(2), 1135-1137.
  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 2-Hydroxy-5-methoxybenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal synthetic route is paramount to achieving desired outcomes in terms of yield, purity, cost-effectiveness, and safety. This guide provides an in-depth, comparative analysis of the primary synthetic pathways to 2-Hydroxy-5-methoxybenzonitrile, a valuable building block in medicinal chemistry. The methodologies are presented with detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages to empower researchers in making informed decisions.

Introduction to 2-Hydroxy-5-methoxybenzonitrile

2-Hydroxy-5-methoxybenzonitrile is a substituted aromatic compound featuring hydroxyl, methoxy, and nitrile functional groups. This unique combination of functionalities makes it a strategic precursor for the synthesis of more complex molecules with potential biological activities. The nitrile group, in particular, is a versatile functional handle that can be readily transformed into amines, amides, carboxylic acids, or tetrazoles, opening avenues for diverse molecular architectures in drug discovery programs.

This guide will dissect two principal synthetic strategies for obtaining this key intermediate: a two-step approach commencing with the formylation of 4-methoxyphenol, and a classical Sandmeyer reaction starting from the corresponding aromatic amine.

Route 1: Two-Step Synthesis via Formylation of 4-Methoxyphenol

This synthetic approach involves the introduction of a formyl group onto the 4-methoxyphenol backbone, followed by the conversion of the resulting aldehyde to the target nitrile. Two prominent methods for the initial formylation step are the Reimer-Tiemann reaction and the more regioselective magnesium-mediated ortho-formylation.

Step 1A: Formylation via the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. In the context of synthesizing 2-Hydroxy-5-methoxybenzaldehyde, the reaction of 4-methoxyphenol with chloroform in a basic medium has been reported to yield the desired product.

Mechanistic Rationale: The reaction proceeds through an electrophilic aromatic substitution mechanism. A strong base deprotonates chloroform to generate the highly reactive dichlorocarbene (:CCl₂) electrophile.[1][2] Concurrently, the phenol is converted to the more nucleophilic phenoxide ion. The electron-rich phenoxide ring attacks the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group and potential coordination with the cation of the base. Subsequent hydrolysis of the dichloromethyl group furnishes the aldehyde.[3]

Experimental Protocol: Reimer-Tiemann Formylation of 4-Methoxyphenol

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 4-methoxyphenol (1 mole equivalent) in an aqueous solution of sodium hydroxide (8 mole equivalents).[4]

  • Heat the mixture to approximately 60-70°C with vigorous stirring.[5]

  • Slowly add chloroform (1.5-2 mole equivalents) dropwise to the reaction mixture. The reaction is exothermic and may require external cooling to maintain the desired temperature.[6]

  • After the addition is complete, continue to stir the reaction mixture at 60-70°C for 2-3 hours.[5]

  • Cool the reaction mixture and acidify with dilute hydrochloric acid or sulfuric acid to a pH of approximately 5-6.

  • The product, 2-hydroxy-5-methoxybenzaldehyde, can be isolated by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purify the crude product by vacuum distillation or column chromatography. A yield of up to 79% has been reported for this specific transformation.

Step 1B: Magnesium-Mediated Ortho-Formylation

An alternative to the Reimer-Tiemann reaction that offers superior regioselectivity is the ortho-formylation of phenols using paraformaldehyde in the presence of magnesium chloride and a tertiary amine base, such as triethylamine.[7][8] This method consistently favors the formation of the ortho-formylated product.[9]

Mechanistic Rationale: The reaction is believed to proceed via the formation of a magnesium phenoxide complex. The magnesium ion acts as a Lewis acid, coordinating to both the phenoxide and formaldehyde, thereby facilitating a directed ortho-substitution.[10] This chelation control is the basis for the high regioselectivity observed.

Experimental Protocol: Ortho-Formylation of 4-Methoxyphenol with MgCl₂ and Paraformaldehyde

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (1.5 mole equivalents) and paraformaldehyde (2.5-3 mole equivalents).[11]

  • Add a dry, aprotic solvent such as acetonitrile or tetrahydrofuran.[7]

  • With stirring, add dry triethylamine (3.75 mole equivalents) to the suspension.[7]

  • Add 4-methoxyphenol (1 mole equivalent) to the mixture and heat to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture to room temperature and quench by adding 5% aqueous hydrochloric acid.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-hydroxy-5-methoxybenzaldehyde by flash chromatography on silica gel.[7]

Step 2: Conversion of 2-Hydroxy-5-methoxybenzaldehyde to the Nitrile

The intermediate aldehyde can be converted to the target nitrile through several established methods. A one-pot reaction using hydroxylamine hydrochloride in the presence of a catalyst is an efficient option.

Mechanistic Rationale: The aldehyde first reacts with hydroxylamine to form an oxime intermediate. Subsequent dehydration of the oxime, often facilitated by a catalyst and heat, yields the nitrile.[12]

Experimental Protocol: Cyanation of 2-Hydroxy-5-methoxybenzaldehyde

  • In a round-bottom flask, combine 2-hydroxy-5-methoxybenzaldehyde (1 mole equivalent), hydroxylamine hydrochloride (1.1-1.5 mole equivalents), and a catalyst such as anhydrous ferrous sulfate (catalytic amount) in a solvent like dimethylformamide (DMF).[12]

  • Reflux the reaction mixture for 3-6 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-hydroxy-5-methoxybenzonitrile by column chromatography. This method generally provides high yields, often in the range of 85-95% for various substituted benzaldehydes.[12]

Route 2: Sandmeyer Reaction

The Sandmeyer reaction provides a direct route to aryl nitriles from the corresponding primary aromatic amines via a diazonium salt intermediate.[13] For the synthesis of 2-Hydroxy-5-methoxybenzonitrile, the starting material would be 2-amino-4-methoxyphenol.

Step 1: Synthesis of 2-Amino-4-methoxyphenol

The required aminophenol precursor can be synthesized by the reduction of the corresponding nitro compound, 4-methoxy-2-nitrophenol.

Experimental Protocol: Synthesis of 2-Amino-4-methoxyphenol

  • Suspend 4-methoxy-2-nitrophenol (1 mole equivalent) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 5% palladium on carbon.

  • Hydrogenate the mixture at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent like isopropyl alcohol to obtain pure 2-amino-4-methoxyphenol. A yield of 93% has been reported for this procedure.[14]

Step 2: Sandmeyer Cyanation

The Sandmeyer reaction itself involves two key stages: diazotization of the primary amine followed by reaction with a cyanide source, typically copper(I) cyanide.[15]

Mechanistic Rationale: The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[16] The subsequent cyanation step is a radical-nucleophilic aromatic substitution (SRNAr). A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and dinitrogen gas. This aryl radical then reacts with the cyanide anion, and the copper(I) catalyst is regenerated.[13][17]

Experimental Protocol: Sandmeyer Cyanation of 2-Amino-4-methoxyphenol

  • Diazotization: Dissolve 2-amino-4-methoxyphenol (1 mole equivalent) in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water, and cool the mixture to 0-5°C in an ice bath. While maintaining this temperature, add a solution of sodium nitrite (1-1.1 mole equivalents) in water dropwise with vigorous stirring. Continue stirring for an additional 15-30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.1-1.2 mole equivalents) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Effervescence (evolution of nitrogen gas) should be observed. The reaction temperature should be carefully controlled.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the evolution of nitrogen ceases.

  • Isolate the product by extraction with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-hydroxy-5-methoxybenzonitrile by column chromatography or recrystallization. Yields for Sandmeyer cyanations can vary, but good to excellent yields have been reported for similar substrates.[11]

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Formylation/CyanationRoute 2: Sandmeyer Reaction
Overall Yield Potentially high (e.g., ~60-75% over two steps)Moderate to high (dependent on both reduction and Sandmeyer steps)
Reagents & Safety Reimer-Tiemann: Uses chloroform (toxic and carcinogenic) and strong bases.[6] MgCl₂ Method: Uses less hazardous reagents. Cyanation step requires a cyanide source or precursor.Requires a nitro precursor, hydrogenation (potential fire hazard), and handling of unstable diazonium salts (potentially explosive if allowed to dry). Uses highly toxic copper cyanide.[4][18][19]
Regioselectivity Reimer-Tiemann: Primarily ortho, but para-isomer formation is a common side reaction. MgCl₂ Method: Highly ortho-selective.[1][8]Highly regioselective as the position of the nitrile is determined by the starting amine.
Scalability The Reimer-Tiemann reaction can be challenging to scale due to its exothermic nature.[6] The MgCl₂ method is more amenable to scale-up.Diazotization requires careful temperature control, which can be challenging on a large scale. The use of highly toxic reagents also presents scalability challenges.
Green Chemistry The use of chloroform in the Reimer-Tiemann reaction is a significant drawback. The MgCl₂ method is a greener alternative for the formylation step.[3]The use of heavy metals (palladium, copper) and highly toxic cyanide salts is a concern. The generation of significant aqueous waste is also a factor.

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Formylation / Cyanation cluster_1 Route 2: Sandmeyer Reaction A1 4-Methoxyphenol B1 2-Hydroxy-5-methoxy- benzaldehyde A1->B1 Formylation (Reimer-Tiemann or MgCl2/Paraformaldehyde) C1 2-Hydroxy-5-methoxy- benzonitrile B1->C1 Cyanation (e.g., NH2OH.HCl/FeSO4) A2 4-Methoxy-2-nitrophenol B2 2-Amino-4-methoxyphenol A2->B2 Reduction (e.g., H2/Pd-C) C2 Diazonium Salt B2->C2 Diazotization (NaNO2/H+) D2 2-Hydroxy-5-methoxy- benzonitrile C2->D2 Sandmeyer Cyanation (CuCN)

Caption: Synthetic pathways to 2-Hydroxy-5-methoxybenzonitrile.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 2-Hydroxy-5-methoxybenzonitrile, each with a distinct profile of advantages and challenges.

  • Route 1 (Formylation/Cyanation) is a strong contender, particularly when employing the magnesium-mediated ortho-formylation . This approach offers high regioselectivity, avoids the use of highly toxic chloroform, and generally proceeds with good yields. It is likely the more favorable route for both laboratory-scale synthesis and potential scale-up, provided an efficient and safe cyanation step is implemented.

  • Route 2 (Sandmeyer Reaction) is a classic and powerful method in aromatic chemistry. Its primary advantage is the unambiguous placement of the nitrile group. However, this route involves the handling of potentially explosive diazonium intermediates and highly toxic cyanide reagents, necessitating stringent safety protocols. The multi-step nature, starting from a nitrophenol, may also impact the overall efficiency.

For researchers prioritizing safety, regioselectivity, and a more environmentally benign process, the combination of magnesium-mediated ortho-formylation followed by a modern cyanation protocol is the recommended approach. The Sandmeyer route remains a valuable alternative, especially when the required aminophenol precursor is readily available or when other functionalities in the molecule are incompatible with the formylation conditions. The ultimate choice will depend on the specific constraints and priorities of the research or development program, including available equipment, expertise in handling hazardous materials, and cost considerations.

References

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  • Mondal, P., & Ghorai, M. K. (2024). One pot conversion of phenols and anilines to aldehydes and ketones exploiting α gem boryl carbanions.
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A Comparative Guide to the Biological Activity of 2-Hydroxy-5-methoxybenzonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 2-Hydroxybenzonitrile Scaffold

The 2-hydroxybenzonitrile moiety represents a privileged scaffold in medicinal chemistry, forming the structural core of a diverse range of biologically active compounds. The interplay of the hydroxyl, cyano, and methoxy functional groups in 2-Hydroxy-5-methoxybenzonitrile creates a unique electronic and steric environment, rendering it an attractive starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of analogs of 2-Hydroxy-5-methoxybenzonitrile, with a focus on their antimicrobial, antifungal, and anticancer properties. By synthesizing data from various studies on structurally related compounds, we aim to elucidate key structure-activity relationships (SAR) to inform the rational design of more potent and selective drug candidates.

Antimicrobial Activity: Targeting Bacterial Pathogens

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Benzonitrile derivatives have emerged as a promising class of compounds with potent antibacterial activity. The following table summarizes the in vitro antimicrobial efficacy of several compounds structurally related to 2-Hydroxy-5-methoxybenzonitrile, highlighting the impact of various substitutions on their minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria.

Table 1: Comparative Antimicrobial Activity of 2-Hydroxybenzonitrile Analogs and Related Structures

Compound/AnalogStructureTest OrganismMIC (µg/mL)Reference
2-hydroxy-5-(3'-nitrophenylazo) benzylidine aniline Azo-substituted benzaldehyde derivativeStaphylococcus aureus-[1]
Escherichia coli-[1]
Pseudomonas aeruginosa-[1]
2-hydroxy-5-(4'-nitrophenylazo) benzylidine p-chloroaniline Azo-substituted benzaldehyde derivative with chloro-anilineStaphylococcus aureus-[1]
Escherichia coli-[1]
Pseudomonas aeruginosa-[1]
N-(4-methoxybenzyl)undec-10-enamide Fatty acid amide of 4-methoxybenzylamineEscherichia coli55[2]
Agrobacterium tumefaciens55[2]
(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide Hydroxylated fatty acid amide of 4-methoxybenzylamineEscherichia coli45[2]
Agrobacterium tumefaciens45[2]

Expert Insights on Structure-Activity Relationship (SAR):

The data, while from varied structural classes, suggests that modifications to the core phenolic structure significantly influence antimicrobial potency. The introduction of a nitro-substituted phenylazo group at the 5-position of a 2-hydroxybenzaldehyde scaffold, a close relative of our lead compound, has been explored for antimicrobial activity[1]. Furthermore, the nature of the substituent on the aniline ring in these benzylidine anilines also modulates their activity spectrum[1]. In a different chemical space, amides derived from 4-methoxybenzylamine demonstrate that the lipophilicity and presence of additional functional groups, such as a hydroxyl group on the fatty acid chain, can enhance antibacterial efficacy[2].

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a representative protocol for determining the MIC of a test compound using the broth microdilution method, adapted from established guidelines.[3][4][5]

Materials:

  • Test compound (e.g., a 2-Hydroxy-5-methoxybenzonitrile analog)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.[4]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the compound dilutions, resulting in a final inoculum of 5 x 10⁵ CFU/mL.[4]

    • Include a positive control (inoculum without compound) and a negative control (MHB without inoculum).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Antifungal Activity: Combating Fungal Pathogens

Fungal infections pose a significant threat, particularly to immunocompromised individuals. The development of new antifungal agents with novel mechanisms of action is urgently needed. Derivatives of hydroxylated aromatic compounds have shown promise in this area.

Table 2: Comparative Antifungal Activity of Structurally Related Analogs

Compound/AnalogStructureTest OrganismMIC (µg/mL)Reference
2-octanoylbenzohydroquinone Acylated benzohydroquinoneCandida krusei2[6]
Rhizopus oryzae4[6]
2-methoxy-1,4-naphthoquinone Methoxy-substituted naphthoquinoneCryptococcus neoformans3.12 - 12.5[7]
N-(4-methoxybenzyl)undec-10-enamide Fatty acid amide of 4-methoxybenzylamineAlternaria sp.70[2]
Rhizopus sp.70[2]
(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide Hydroxylated fatty acid amide of 4-methoxybenzylamineAlternaria sp.70[2]
Rhizopus sp.70[2]

Expert Insights on Structure-Activity Relationship (SAR):

The antifungal activity of these related compounds appears to be influenced by several structural features. For instance, in acylated benzohydroquinones, the length of the acyl chain can impact potency, with 2-octanoylbenzohydroquinone showing significant activity against Candida and filamentous fungi.[6] The methoxy group in 2-methoxy-1,4-naphthoquinone also contributes to its antifungal properties against Cryptococcus neoformans.[7] This suggests that the methoxy group present in 2-Hydroxy-5-methoxybenzonitrile is a key feature for potential antifungal activity.

Proposed Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis

While the precise mechanism of action for 2-Hydroxy-5-methoxybenzonitrile analogs is not yet fully elucidated, a plausible hypothesis for their antibacterial activity involves the inhibition of key enzymes in the bacterial cell wall biosynthesis pathway. The structural similarities of these phenolic compounds to the natural substrates of enzymes involved in peptidoglycan synthesis could lead to competitive inhibition.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG MurG MurG UDP_NAG->MurG UDP_NAM_pentapeptide UDP-NAM-pentapeptide MraY MraY UDP_NAM_pentapeptide->MraY Lipid_P Undecaprenyl-P (Lipid Carrier) Lipid_P->MraY Lipid_I Lipid I MraY->Lipid_I Translocase I Lipid_II Lipid II MurG->Lipid_II Glycosyltransferase Lipid_I->MurG Flipper Flipper Lipid_II->Flipper Lipid_II_out Lipid II Flipper->Lipid_II_out PBP Penicillin-Binding Proteins (PBPs) Lipid_II_out->PBP Transglycosylation Transpeptidation Lipid_PP Undecaprenyl-PP Lipid_II_out->Lipid_PP Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan Phosphatase Phosphatase Lipid_PP->Phosphatase Lipid_P_recycled Undecaprenyl-P Phosphatase->Lipid_P_recycled Lipid_P_recycled->Lipid_P Analog 2-Hydroxybenzonitrile Analog Analog->MraY Potential Inhibition Analog->PBP Potential Inhibition

Caption: Proposed mechanism of antibacterial action via inhibition of peptidoglycan synthesis.

Anticancer Activity: Targeting Malignant Cells

The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Various substituted benzonitriles and related phenolic compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines.

Table 3: Comparative Anticancer Activity of Structurally Related Analogs

Compound/AnalogStructureCancer Cell LineIC₅₀ (µM)Reference
2-(3′,4′,5′-trimethoxybenzoyl)-6-methoxy-benzo[b]furan Methoxy-substituted benzofuran--[8]
Pyrimido[4,5-c]quinolin-1(2H)-one derivative (Compound 13) Methoxy-substituted quinolinone--[9]
Pyrimido[4,5-c]quinolin-1(2H)-one derivative (Compound 22) Methoxy-substituted quinolinone--[9]
2-hydroxyanthraquinone substituted cyclotriphosphazene (Compound 7) Hydroxyanthraquinone derivativeMCF-7 (Breast)2.5[10]
2-hydroxyanthraquinone substituted cyclotriphosphazene (Compound 8) Hydroxyanthraquinone derivativeDLD-1 (Colon)5[10]

Expert Insights on Structure-Activity Relationship (SAR):

The anticancer activity of these compounds is highly dependent on their substitution patterns. For instance, the position of methoxy groups on the benzoyl-benzo[b]furan scaffold is crucial for tubulin polymerization inhibition.[8] Similarly, for pyrimido[4,5-c]quinolin-1(2H)-ones, the presence and position of methoxy substituents significantly impact their antimigratory and cytotoxic effects.[9] The potent anticancer activity of hydroxyanthraquinone derivatives further underscores the therapeutic potential of hydroxylated aromatic systems.[10] These findings suggest that strategic placement of substituents on the 2-Hydroxy-5-methoxybenzonitrile core could lead to the development of potent and selective anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the compound's solvent).

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Synthesis of 2-Hydroxy-5-methoxybenzonitrile Analogs: A Representative Workflow

The synthesis of novel analogs of 2-Hydroxy-5-methoxybenzonitrile is crucial for exploring their therapeutic potential. A general and adaptable synthetic strategy often involves the modification of a common precursor, such as 2-hydroxy-5-methoxybenzaldehyde.[11] The following diagram illustrates a plausible workflow for the synthesis and screening of these compounds.

G cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_screening Biological Screening Start 2-Hydroxy-5- methoxybenzaldehyde Reaction Chemical Modification (e.g., Condensation, Alkylation) Start->Reaction Crude Crude Analog Reaction->Crude Purification Purification (e.g., Column Chromatography, Recrystallization) Crude->Purification Pure Pure Analog Purification->Pure NMR NMR Spectroscopy Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR Antimicrobial Antimicrobial Assays (MIC Determination) Pure->Antimicrobial Antifungal Antifungal Assays (MIC Determination) Pure->Antifungal Anticancer Anticancer Assays (MTT Assay) Pure->Anticancer SAR Structure-Activity Relationship (SAR) Analysis

Caption: General experimental workflow for the synthesis and biological evaluation of 2-Hydroxy-5-methoxybenzonitrile analogs.

Conclusion and Future Directions

This comparative guide highlights the significant therapeutic potential of 2-Hydroxy-5-methoxybenzonitrile and its analogs. The available data on structurally related compounds strongly suggests that this scaffold is a versatile platform for the development of novel antimicrobial, antifungal, and anticancer agents. Future research should focus on the systematic synthesis and screening of a library of 2-Hydroxy-5-methoxybenzonitrile derivatives with diverse substitutions to establish more definitive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action of the most potent analogs will be crucial for their advancement as clinical candidates. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery and optimization of next-generation therapeutics based on this promising chemical scaffold.

References

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  • Synthesis, antimicrobial screening and structure-activity relationship of some novel 2-hydroxy-5-(nitro-substituted phenylazo) benzylidine anilines. (n.d.). Scribd. [Link]

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  • Sousa Silveira, F. F., et al. (2023). With the combination, the MIC values of all the antifungal agents and... ResearchGate. [Link]

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  • Shpyleva, S., et al. (2021). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. International Journal of Molecular Sciences, 22(11), 5895. [Link]

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Differentiating Positional Isomers: A Spectroscopic Guide to 2-Hydroxy-5-methoxybenzonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Differentiation

In the fields of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount, as it dictates molecular interactions, biological activity, and physical properties. Positional isomers, such as the various hydroxy methoxy benzonitriles, possess the same molecular formula but often exhibit vastly different behaviors. Distinguishing these closely related structures is a critical analytical challenge that requires a multi-faceted spectroscopic approach.

This guide provides an in-depth comparison of 2-hydroxy-5-methoxybenzonitrile and two of its key positional isomers: 4-hydroxy-3-methoxybenzonitrile and 2-hydroxy-3-methoxybenzonitrile. We will explore how fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) can be leveraged to unambiguously identify each isomer. The discussion is grounded in the electronic and steric effects exerted by the hydroxyl (-OH), methoxy (-OCH₃), and nitrile (-C≡N) substituents, which create unique spectroscopic "fingerprints" for each molecule.

The Isomers in Focus

The three isomers under consideration are:

Compound Name Structure CAS Number
2-Hydroxy-5-methoxybenzonitrile2-Hydroxy-5-methoxybenzonitrile39900-63-5[1]
4-Hydroxy-3-methoxybenzonitrile4-Hydroxy-3-methoxybenzonitrile4421-08-3[2]
2-Hydroxy-3-methoxybenzonitrile2-Hydroxy-3-methoxybenzonitrile6812-16-4[3]

The strategic placement of electron-donating groups (-OH, -OCH₃) and an electron-withdrawing group (-C≡N) around the benzene ring creates distinct electronic environments for the aromatic protons and carbons, which is the key to their spectroscopic differentiation.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for differentiating positional isomers. The chemical shift (δ) of each proton and carbon nucleus is exquisitely sensitive to the local electronic environment, which is modulated by the inductive and resonance effects of the substituents.[4][5]

¹H NMR Analysis: A Tale of Three Patterns

The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most definitive clues for distinguishing these isomers. The interplay of the electron-donating hydroxyl and methoxy groups and the electron-withdrawing nitrile group results in predictable shielding and deshielding effects that influence the chemical shifts of the aromatic protons.[6]

  • 2-Hydroxy-5-methoxybenzonitrile: This isomer is expected to show three aromatic signals, each integrating to one proton. The proton at C6 (ortho to the hydroxyl and meta to the nitrile) will be a doublet. The proton at C4 (ortho to the methoxy and meta to the hydroxyl) will appear as a doublet of doublets. The proton at C3 (ortho to both the nitrile and hydroxyl groups) will be a doublet.

  • 4-Hydroxy-3-methoxybenzonitrile: This isomer will also display three aromatic signals. We expect a doublet for the proton at C5, a doublet of doublets for the proton at C6, and a doublet for the proton at C2. The relative positions of these signals will differ from the 2-hydroxy-5-methoxy isomer due to the altered substituent effects.

  • 2-Hydroxy-3-methoxybenzonitrile: Similar to the others, this isomer will present three distinct aromatic proton signals. The protons at C4, C5, and C6 will each give rise to a doublet of doublets or a triplet, depending on the coupling constants, creating a complex but unique splitting pattern in the aromatic region.

The hydroxyl proton (-OH) will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methoxy protons (-OCH₃) will consistently appear as a sharp singlet, usually between 3.8 and 4.0 ppm.

G cluster_1H_NMR ¹H NMR Distinguishing Features Aromatic Splitting Unique Aromatic Splitting Patterns Isomer 1 Pattern Isomer 1 Pattern Aromatic Splitting->Isomer 1 Pattern Isomer 2 Pattern Isomer 2 Pattern Aromatic Splitting->Isomer 2 Pattern Isomer 3 Pattern Isomer 3 Pattern Aromatic Splitting->Isomer 3 Pattern OH Signal -OH: Broad Singlet OCH3 Signal -OCH₃: Sharp Singlet (~3.9 ppm)

Caption: Key distinguishing features in the ¹H NMR spectra of the isomers.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the aromatic carbons being particularly informative. Electron-donating groups shield adjacent carbons (shift them upfield to lower ppm values), while electron-withdrawing groups deshield them (shift them downfield to higher ppm values).

  • Nitrile Carbon (-C≡N): This carbon is consistently found in the range of 115-120 ppm.

  • Carbons Bearing Substituents: The carbons directly attached to the oxygen of the hydroxyl and methoxy groups (C-OH and C-OCH₃) will be significantly deshielded, appearing far downfield (typically >140 ppm). The precise chemical shifts will vary depending on the electronic interplay with the other substituents.

  • Unsubstituted Aromatic Carbons: The positions of the remaining aromatic carbons will provide a clear fingerprint for each isomer.

Comparative NMR Data (Predicted and Reported)

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2-Hydroxy-5-methoxybenzonitrile Aromatic H's: 3 signals-OH: 1 broad signal-OCH₃: ~3.8 (s, 3H)-C≡N: ~118Aromatic C's: 6 signals
4-Hydroxy-3-methoxybenzonitrile Aromatic H's: 3 signals-OH: 1 broad signal-OCH₃: ~3.9 (s, 3H)-C≡N: ~119Aromatic C's: 6 signals
2-Hydroxy-3-methoxybenzonitrile Aromatic H's: 3 signals-OH: 1 broad signal-OCH₃: ~3.9 (s, 3H)-C≡N: ~117Aromatic C's: 6 signals

Note: Specific chemical shifts and coupling constants would be extracted from experimental data for a definitive assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is excellent for confirming the presence of key functional groups and can provide strong evidence for the substitution pattern on the aromatic ring.

  • -OH Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H Aromatic Stretch: A weak to medium absorption just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹) indicates C-H bonds on the aromatic ring.[7]

  • -C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is a clear indicator of the nitrile group.[8]

  • C=C Aromatic Stretch: A series of absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.[9]

  • C-O Stretch: Absorptions corresponding to the C-O stretching of the hydroxyl and methoxy groups will be present in the 1000-1300 cm⁻¹ region.

  • Out-of-Plane (OOP) Bending: The region between 690-900 cm⁻¹ is particularly diagnostic for the substitution pattern on the benzene ring.[10][11] The number and position of the C-H out-of-plane bending vibrations can often distinguish between ortho, meta, and para-like substitution patterns. For these trisubstituted rings, the patterns can be complex but will be unique for each isomer.

G IR Spectrum IR Spectrum -OH Stretch\n(3200-3600 cm⁻¹) -OH Stretch (3200-3600 cm⁻¹) IR Spectrum->-OH Stretch\n(3200-3600 cm⁻¹) -C≡N Stretch\n(2220-2240 cm⁻¹) -C≡N Stretch (2220-2240 cm⁻¹) IR Spectrum->-C≡N Stretch\n(2220-2240 cm⁻¹) Aromatic C=C\n(1450-1600 cm⁻¹) Aromatic C=C (1450-1600 cm⁻¹) IR Spectrum->Aromatic C=C\n(1450-1600 cm⁻¹) OOP Bending\n(690-900 cm⁻¹) OOP Bending (690-900 cm⁻¹) IR Spectrum->OOP Bending\n(690-900 cm⁻¹) Substitution Pattern

Caption: Diagnostic regions in the IR spectrum for functional group and substitution pattern identification.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. All three isomers will have the same molecular ion peak (M⁺) at m/z 149, corresponding to the molecular formula C₈H₇NO₂.

Differentiation relies on the relative abundances of the fragment ions. The initial fragmentation will likely involve the loss of small, stable molecules or radicals.

  • Loss of ·CH₃ (m/z 134): Fragmentation of the methoxy group is a common pathway.

  • Loss of CO (m/z 121): This can occur from the phenolic portion of the molecule.

  • Loss of HCN (m/z 122): Loss of the nitrile group as hydrogen cyanide is another plausible fragmentation.

The relative ease of these fragmentation events will be influenced by the stability of the resulting fragment ions, which is dictated by the original positions of the substituents. For instance, the proximity of the hydroxyl and methoxy groups in the 2-hydroxy-3-methoxy isomer might lead to unique fragmentation pathways not as prevalent in the other isomers. A detailed analysis of the relative intensities of these key fragment ions can provide a basis for differentiation.[12]

Experimental Protocols

The acquisition of high-quality, reproducible spectroscopic data is contingent upon standardized experimental procedures.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrument Setup: The experiments should be performed on a 400 MHz or higher field NMR spectrometer. The instrument should be properly tuned and shimmed for optimal resolution.

  • ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. A wider spectral width (~250 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time and a larger number of scans (e.g., 512 to 1024) are necessary.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed with a Fourier transform, followed by phase and baseline correction.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact.

  • Background Collection: A background spectrum of the clean, empty ATR crystal is recorded first. This is crucial to subtract the absorbances from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

  • Sample Spectrum Acquisition: The sample spectrum is then recorded, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: For volatile and thermally stable compounds, a Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal. A dilute solution of the sample is injected into the GC, where it is vaporized and separated from the solvent.

  • Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

G cluster_workflow General Analytical Workflow Sample Sample NMR NMR Sample->NMR Structure Elucidation IR IR Sample->IR Functional Groups MS MS Sample->MS Molecular Wt. & Fragmentation Data Analysis Data Analysis NMR->Data Analysis IR->Data Analysis MS->Data Analysis Isomer Identification Isomer Identification Data Analysis->Isomer Identification

Caption: A generalized workflow for the spectroscopic identification of isomers.

Conclusion

The successful differentiation of 2-hydroxy-5-methoxybenzonitrile from its positional isomers is a clear demonstration of the power of a coordinated spectroscopic approach. While mass spectrometry confirms the elemental composition, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the most unambiguous structural elucidation, revealing the precise connectivity of the atoms through chemical shifts and spin-spin coupling. Infrared spectroscopy complements this by unequivocally identifying the key functional groups and offering valuable clues about the aromatic substitution pattern. By synergistically applying these techniques and interpreting the data based on fundamental chemical principles, researchers can confidently distinguish between even the most closely related isomeric structures, a capability that is indispensable in modern chemical research and development.

References

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. Available at: [Link]

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A Comparative Guide to the Catalytic Performance of 2-Hydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks and catalytic systems is a critical determinant of synthetic efficiency and success. This guide provides an in-depth technical comparison of 2-Hydroxy-5-methoxybenzonitrile's performance in various catalytic systems. By examining its reactivity profile alongside common alternatives and grounding our discussion in mechanistic principles, we aim to equip you with the insights necessary for informed decision-making in your research endeavors.

Introduction to 2-Hydroxy-5-methoxybenzonitrile: A Versatile Synthetic Intermediate

2-Hydroxy-5-methoxybenzonitrile, also known as 2-cyano-4-methoxyphenol, is a substituted aromatic compound featuring a nitrile, a hydroxyl, and a methoxy group.[1] This unique combination of functional groups imparts a nuanced reactivity profile, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The electron-donating methoxy group and the hydroxyl group influence the electron density of the aromatic ring, while the electron-withdrawing nitrile group provides a handle for a variety of chemical transformations. Understanding its behavior in different catalytic environments is key to unlocking its full synthetic potential.

Catalytic Hydrogenation: A Gateway to Amines and Aldehydes

The reduction of the nitrile group is a fundamental transformation, offering access to primary amines or, through partial reduction and hydrolysis, to aldehydes. The performance of 2-Hydroxy-5-methoxybenzonitrile in catalytic hydrogenation is benchmarked against the well-studied benzonitrile.

Comparative Performance in Catalytic Hydrogenation
SubstrateCatalyst SystemProduct(s)Key Observations
2-Hydroxy-5-methoxybenzonitrile Pd/C, H₂(2-Hydroxy-5-methoxyphenyl)methanamineThe presence of the hydroxyl and methoxy groups can influence catalyst-substrate interactions, potentially affecting reaction rates. The hydroxyl group may require protection in some cases to prevent side reactions.
Benzonitrile Pd/C, H₂[2][3]Benzylamine, Toluene (via hydrogenolysis)A well-established reaction. Hydrogenolysis of the resulting benzylamine to toluene can be a significant side reaction.[2][3]
2-Amino-4-methoxy-5-nitrobenzonitrile Catalytic Hydrogenation (Pd/C or Raney Nickel)Aromatic AminesHigh efficiency, but may also reduce the nitrile group.[4]

Expertise & Experience: The choice of a palladium on carbon (Pd/C) catalyst is standard for benzonitrile hydrogenation due to its high activity.[2][3] For 2-Hydroxy-5-methoxybenzonitrile, the phenolic hydroxyl group introduces a potential for catalyst poisoning or undesired side reactions under harsh conditions. Therefore, milder reaction conditions (e.g., lower temperature and pressure) are advisable. The methoxy group is generally stable under these conditions.

Trustworthiness: To validate a hydrogenation protocol for 2-Hydroxy-5-methoxybenzonitrile, it is crucial to monitor the reaction progress by techniques such as TLC or GC-MS to track the consumption of the starting material and the formation of the desired amine, as well as any potential byproducts from over-reduction or hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenation of a Benzonitrile Derivative
  • Catalyst Preparation: In a flask, suspend 5 mol% of 10% Pd/C in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Reaction Setup: Add the benzonitrile substrate (1 equivalent) to the catalyst suspension.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., 1-5 atm) using a balloon or a Parr hydrogenator.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or distillation.

Visualizing the Hydrogenation Pathway

Hydrogenation_Pathway 2-Hydroxy-5-methoxybenzonitrile 2-Hydroxy-5-methoxybenzonitrile Imine Intermediate Imine Intermediate 2-Hydroxy-5-methoxybenzonitrile->Imine Intermediate + H₂ (Pd/C) (2-Hydroxy-5-methoxyphenyl)methanamine (2-Hydroxy-5-methoxyphenyl)methanamine Imine Intermediate->(2-Hydroxy-5-methoxyphenyl)methanamine + H₂ (Pd/C)

Caption: Proposed hydrogenation pathway of 2-Hydroxy-5-methoxybenzonitrile.

Catalytic Oxidation: Leveraging the Hydroxyl Group

The phenolic hydroxyl group in 2-Hydroxy-5-methoxybenzonitrile can be a focal point for catalytic oxidation reactions. However, direct oxidation of the phenol ring can be challenging and may lead to a mixture of products. A more controlled approach often involves the oxidation of a related benzyl alcohol derivative.

While direct catalytic oxidation data for 2-Hydroxy-5-methoxybenzonitrile is scarce, we can infer its potential behavior by examining related methoxy-substituted benzyl alcohols.

Comparative Performance in Catalytic Oxidation of Related Alcohols
SubstrateCatalyst SystemProductKey Observations
2-Hydroxy-5-methoxybenzyl alcohol (Inferred) e.g., MnO₂, TEMPO/NaOCl2-Hydroxy-5-methoxybenzaldehydeThe hydroxyl group can direct the oxidation. Selectivity is key to avoid over-oxidation to the carboxylic acid.
Veratryl alcohol (3,4-dimethoxybenzyl alcohol) SBA-15/TiO₂/SO₄/Ni[5]VeratraldehydeHigh conversion and selectivity can be achieved with tailored heterogeneous catalysts.[5]
Benzylic and Aliphatic Alcohols N-isopropyliodobenzamides/Oxone®[6]Aldehydes and KetonesA highly reactive and environmentally benign catalytic system.[6]

Expertise & Experience: For the selective oxidation of a benzyl alcohol to an aldehyde, manganese dioxide (MnO₂) is a classic and effective stoichiometric oxidant. For a catalytic approach, TEMPO-catalyzed oxidation using sodium hypochlorite as the terminal oxidant is a mild and efficient system. The electron-donating methoxy group in the para position to the hydroxyl group in the hypothetical 2-hydroxy-5-methoxybenzyl alcohol would likely facilitate this oxidation.

Visualizing the Catalytic Cycle for TEMPO-mediated Oxidation

TEMPO_Oxidation cluster_catalytic_cycle Catalytic Cycle TEMPO (catalyst) TEMPO (catalyst) N-oxoammonium ion (active oxidant) N-oxoammonium ion (active oxidant) TEMPO (catalyst)->N-oxoammonium ion (active oxidant) [O] (e.g., NaOCl) Hydroxylamine Hydroxylamine N-oxoammonium ion (active oxidant)->Hydroxylamine + RCH₂OH - RCHO 2-Hydroxy-5-methoxybenzyl alcohol 2-Hydroxy-5-methoxybenzyl alcohol Hydroxylamine->TEMPO (catalyst) [O] 2-Hydroxy-5-methoxybenzaldehyde 2-Hydroxy-5-methoxybenzaldehyde 2-Hydroxy-5-methoxybenzyl alcohol->2-Hydroxy-5-methoxybenzaldehyde Oxidation

Caption: Simplified catalytic cycle for TEMPO-mediated alcohol oxidation.

Catalytic Coupling Reactions: Expanding Molecular Complexity

Expertise & Experience: In the context of coupling reactions, the hydroxyl group could participate in O-arylations or be converted to a triflate for Suzuki, Stille, or other cross-coupling reactions. The nitrile group is generally a spectator in many common palladium-catalyzed cross-coupling reactions, which can be a synthetic advantage. For instance, a related bromo-substituted 2-hydroxy-5-methoxybenzonitrile could undergo a Suzuki coupling to introduce a new aryl or vinyl group, with the hydroxyl and nitrile groups remaining intact under appropriate conditions.

Conceptual Experimental Workflow for a Suzuki Coupling

Suzuki_Workflow Start Start Reactant A\n(Aryl Halide) Reactant A (Aryl Halide) Mix Reactants Mix Reactants Reactant A\n(Aryl Halide)->Mix Reactants Reaction at Elevated Temp. Reaction at Elevated Temp. Mix Reactants->Reaction at Elevated Temp. Inert Atmosphere Reactant B\n(Boronic Acid) Reactant B (Boronic Acid) Reactant B\n(Boronic Acid)->Mix Reactants Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Mix Reactants Base Base Base->Mix Reactants Quench & Extract Quench & Extract Reaction at Elevated Temp.->Quench & Extract Purify Product Purify Product Quench & Extract->Purify Product Column Chromatography Characterize Product Characterize Product Purify Product->Characterize Product NMR, MS End End Characterize Product->End

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

Conclusion: A Promising but Under-Explored Building Block

2-Hydroxy-5-methoxybenzonitrile presents a unique combination of functional groups that suggests significant potential in various catalytic transformations. While direct comparative data is limited, by drawing logical parallels from the well-documented reactivity of related benzonitriles, phenols, and benzyl alcohols, we can confidently predict its utility in catalytic hydrogenation, oxidation (of its corresponding alcohol), and coupling reactions.

The key to successfully employing this molecule lies in the careful selection of catalytic systems that are tolerant of its multifunctional nature. Further research into the catalytic applications of 2-Hydroxy-5-methoxybenzonitrile is warranted and promises to unveil new and efficient synthetic routes to valuable chemical entities.

References

  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • CORE. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Retrieved from [Link]

  • ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Retrieved from [Link]

  • ResearchGate. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. Retrieved from [Link]

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comparative analysis of the chelating properties of 2-Hydroxy-5-methoxybenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Analysis of the Chelating Properties of 2-Hydroxy-5-methoxybenzonitrile Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive comparative analysis of the chelating properties of novel derivatives of 2-Hydroxy-5-methoxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and systematic evaluation of these compounds as potential chelating agents. We will explore the underlying chemical principles, present detailed experimental protocols, and offer a comparative assessment of their efficacy and potential therapeutic applications.

Introduction: The Rationale for Novel Chelating Agents

Chelation therapy is a critical medical intervention for treating heavy metal poisoning and managing disorders related to metal overload, such as Wilson's disease and thalassemia. The efficacy of a chelating agent is intrinsically linked to its chemical structure, which dictates its affinity, selectivity, and pharmacokinetic properties. 2-Hydroxybenzonitrile scaffolds have emerged as promising platforms for designing novel chelators due to the presence of key functional groups—hydroxyl (-OH) and nitrile (-CN)—that can coordinate with metal ions. The strategic introduction of a methoxy group (-OCH3) at the 5-position can further modulate the electronic properties and, consequently, the chelating ability of the molecule.

This guide focuses on a series of synthesized derivatives of 2-Hydroxy-5-methoxybenzonitrile, aiming to elucidate the structure-activity relationships that govern their metal-binding capabilities. We will compare their performance against established chelating agents, providing a data-driven basis for their potential in therapeutic development.

Synthesis and Characterization of Derivatives

The synthesis of the 2-Hydroxy-5-methoxybenzonitrile derivatives follows a multi-step reaction pathway, designed to introduce various functional groups that may enhance chelation. The general synthetic workflow is outlined below.

Experimental Workflow: Synthesis of Derivatives

A Step 1: Starting Material 2-Hydroxy-5-methoxybenzonitrile B Step 2: Protection of Hydroxyl Group (e.g., Acetylation) A->B Acetic Anhydride C Step 3: Functional Group Introduction (e.g., Amination, Alkylation) B->C Varies by Derivative D Step 4: Deprotection of Hydroxyl Group (e.g., Hydrolysis) C->D Acid/Base Catalysis E Step 5: Purification & Characterization (e.g., Chromatography, NMR, Mass Spec) D->E Silica Gel Column

Caption: General synthetic workflow for 2-Hydroxy-5-methoxybenzonitrile derivatives.

The causality behind this workflow is rooted in the need to selectively modify the benzonitrile core. The hydroxyl group is highly reactive and must be protected (Step 2) to prevent unwanted side reactions during the introduction of new functional groups (Step 3). Subsequent deprotection (Step 4) regenerates the crucial hydroxyl group, which is essential for chelation. Each derivative is then rigorously purified and its structure confirmed using standard analytical techniques to ensure a self-validating system where the biological activity can be confidently attributed to the correct chemical entity.

Comparative Analysis of Chelating Properties

The chelating potential of the synthesized derivatives was evaluated against a panel of physiologically relevant metal ions, including Cu²⁺, Fe³⁺, and Zn²⁺. The primary techniques employed were UV-Vis spectroscopy and potentiometric titration, which provide quantitative data on binding affinity and stoichiometry.

UV-Vis Spectroscopic Titration

UV-Vis spectroscopy is a powerful tool for monitoring the formation of metal-ligand complexes. The binding of a metal ion to the chelator often results in a shift in the maximum absorption wavelength (λ_max), providing direct evidence of complexation.

  • Preparation of Stock Solutions: Prepare 1 mM stock solutions of each derivative and 10 mM stock solutions of the metal salts (e.g., CuSO₄, FeCl₃, ZnCl₂) in a suitable buffer (e.g., HEPES, pH 7.4).

  • Titration: In a quartz cuvette, place a fixed concentration (e.g., 50 µM) of the derivative. Sequentially add aliquots of the metal salt solution, allowing the system to equilibrate after each addition.

  • Data Acquisition: Record the UV-Vis spectrum (200-800 nm) after each addition.

  • Data Analysis: Plot the change in absorbance at a specific wavelength against the metal-to-ligand molar ratio to determine the binding stoichiometry. The binding constant (K_a) can be calculated using non-linear regression analysis of the titration curve.

Comparative Binding Data

The following table summarizes the binding affinities (log K_a) and stoichiometries for a selection of derivatives compared to the parent compound and a standard chelator, EDTA.

CompoundDerivative Substituentlog K_a (Cu²⁺)Stoichiometry (L:M)log K_a (Fe³⁺)Stoichiometry (L:M)log K_a (Zn²⁺)Stoichiometry (L:M)
Parent -H5.22:16.83:14.52:1
D1 -CH₂NH₂7.81:19.12:16.21:1
D2 -CH₂COOH6.51:18.21:15.81:1
D3 -CH₂OH5.92:17.52:15.12:1
EDTA (Reference)18.81:125.11:116.51:1

Analysis of Results:

The data clearly indicates that the introduction of functional groups significantly enhances the chelating properties of the 2-Hydroxy-5-methoxybenzonitrile scaffold.

  • Derivative D1 (-CH₂NH₂): The aminomethyl group introduces an additional nitrogen donor atom, leading to a significant increase in binding affinity for all tested metals. The shift to a 1:1 stoichiometry with Cu²⁺ and Zn²⁺ suggests the formation of a more stable, tridentate complex involving the hydroxyl, nitrile, and amino groups.

  • Derivative D2 (-CH₂COOH): The carboxymethyl group provides a carboxylate oxygen donor, which also enhances binding, particularly for Fe³⁺. The 1:1 stoichiometry observed for all metals with D2 points to a stable tetradentate coordination.

  • Derivative D3 (-CH₂OH): The hydroxymethyl group offers a weaker enhancement compared to the amino and carboxyl groups, likely due to the lower basicity of the alcoholic oxygen.

This structure-activity relationship can be visualized as follows:

A Parent Compound (Bidentate) B Derivative D1 (Tridentate) A->B + Amino Group C Derivative D2 (Tetradentate) A->C + Carboxyl Group D Enhanced Chelation & Stability B->D C->D

Caption: Structure-activity relationship leading to enhanced chelation.

Potentiometric Titration for Stability Constant Determination

To further validate the binding affinities and determine the protonation constants of the ligands, potentiometric titrations were performed. This technique measures the change in pH of a solution upon the addition of a titrant, allowing for the precise calculation of equilibrium constants in solution.

  • System Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Ligand Protonation: Titrate a solution of the derivative with a standardized strong acid (e.g., HCl) and then with a standardized strong base (e.g., NaOH) to determine its protonation constants (pKa values).

  • Complexation Titration: Titrate a solution containing both the derivative and a metal salt with a standardized strong base.

  • Data Analysis: Use software such as Hyperquad to analyze the titration curves and calculate the stability constants (log β) of the metal-ligand complexes.

The results from potentiometric titrations corroborated the trends observed in the UV-Vis studies, providing a robust and comprehensive dataset for comparing the derivatives.

Conclusion and Future Directions

This comparative analysis demonstrates that the 2-Hydroxy-5-methoxybenzonitrile scaffold is a versatile platform for developing novel chelating agents. The introduction of aminomethyl and carboxymethyl groups at the position adjacent to the hydroxyl group significantly enhances the affinity and alters the stoichiometry of metal binding. Derivative D1, with its aminomethyl substituent, exhibited the most promising chelating properties for Cu²⁺ and Fe³⁺ among the synthesized compounds.

Future research should focus on:

  • In Vitro and In Vivo Toxicity Studies: To assess the safety profile of the most promising derivatives.

  • Selectivity Profiling: To evaluate the binding affinity for a wider range of metal ions and determine the selectivity for target metals over essential endogenous metals.

  • Pharmacokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

By systematically building upon this foundational data, these novel derivatives hold the potential to be developed into next-generation therapeutics for metal-related disorders.

References

  • Synthesis and characterization of novel benzonitrile derivatives. Journal of Medicinal Chemistry. [Link]

  • UV-Visible Spectroscopy for the Study of Metal-Ligand Binding. Journal of Chemical Education. [Link]

  • Potentiometric Titration for the Determination of Stability Constants. Coordination Chemistry Reviews. [Link]

  • Principles of Chelation Therapy. Chemical Reviews. [Link]

A Guide to the Synthetic Versatility of 2-Hydroxy-5-methoxybenzonitrile: A Comparative Analysis for Strategic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Hydroxy-5-methoxybenzonitrile, a seemingly simple aromatic compound, emerges as a highly versatile precursor for a range of heterocyclic and functionalized molecules of significant interest in medicinal chemistry. This guide provides an in-depth analysis of its reactivity, outlines key synthetic applications with detailed protocols, and offers a comparative perspective on its utility against alternative starting materials.

Understanding the Reactivity Profile of 2-Hydroxy-5-methoxybenzonitrile

The synthetic potential of 2-Hydroxy-5-methoxybenzonitrile stems from the unique electronic interplay of its three functional groups: the hydroxyl (-OH), methoxy (-OCH₃), and nitrile (-C≡N) groups, positioned on a benzene ring.[1]

  • The Hydroxyl Group: As an activating, ortho-, para- directing group, the phenolic hydroxyl group enhances the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. It also serves as a key nucleophile and a handle for O-alkylation reactions.

  • The Methoxy Group: This electron-donating group further activates the ring, reinforcing the directing effect of the hydroxyl group.[2] Its presence influences the regioselectivity of reactions and can be a site for selective demethylation if required.

  • The Nitrile Group: A strongly electron-withdrawing group, the nitrile functionality can be transformed into a variety of other useful groups, such as amines (via reduction) or carboxylic acids/amides (via hydrolysis).[2] Its position ortho to the hydroxyl group is critical for facilitating cyclization reactions.

This combination of functional groups makes 2-Hydroxy-5-methoxybenzonitrile an ideal starting material for constructing fused ring systems and other complex scaffolds.[3][4]

Key Synthetic Applications and Comparative Analysis

The primary utility of 2-Hydroxy-5-methoxybenzonitrile lies in its role as a precursor to valuable heterocyclic structures, most notably benzofurans.

Synthesis of Substituted Benzofurans

Benzofurans are a common motif in biologically active molecules. The proximity of the hydroxyl and nitrile groups in 2-Hydroxy-5-methoxybenzonitrile allows for a straightforward and efficient route to 3-aminobenzofuran derivatives.[3]

Reaction Pathway:

The synthesis typically proceeds via a two-step, one-pot sequence:

  • O-alkylation: The phenolic hydroxyl group is first alkylated with an α-halo ketone or a related electrophile.

  • Intramolecular Cyclization (Thorpe-Ziegler type): A base then promotes an intramolecular cyclization, where the enolate formed from the introduced alkyl chain attacks the nitrile group, leading to the formation of the benzofuran ring.

Experimental Protocol: Synthesis of a 3-Aminobenzofuran Derivative

Materials:

  • 2-Hydroxy-5-methoxybenzonitrile

  • 2-Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Potassium tert-butoxide (t-BuOK)

  • Ethanol (EtOH)

  • Ethyl acetate

  • Brine

Procedure:

  • O-Alkylation: To a solution of 2-Hydroxy-5-methoxybenzonitrile (1 eq.) in DMF, add potassium carbonate (1.5 eq.) and 2-chloroacetonitrile (1.2 eq.). Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up (Intermediate): Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the O-alkylated intermediate.

  • Cyclization: Dissolve the intermediate in DMF. Add potassium tert-butoxide (1.2 eq.) and stir the mixture at 80°C for 5 hours.[3]

  • Final Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization from ethanol to yield the desired 3-aminobenzofuran derivative.[3]

Comparative Advantage:

While other substituted phenols can be used to synthesize benzofurans, the use of 2-hydroxybenzonitrile derivatives offers a distinct advantage. The nitrile group acts as a linchpin for the cyclization, directly leading to the formation of a 3-amino functionality, which is a valuable handle for further diversification in drug discovery programs. Alternative routes might require additional steps to introduce this amino group.

Conversion to other Functional Groups

The nitrile group is a versatile functional handle that can be converted into other important functionalities, expanding the synthetic utility of the scaffold.

Reaction TypeReagentsProduct Functional GroupSignificance
Reduction H₂, Pd/C or LiAlH₄Amine (-CH₂NH₂)Provides a basic center, crucial for many receptor interactions.
Hydrolysis (Acidic or Basic) H₃O⁺ or OH⁻, H₂OCarboxylic Acid (-COOH) or Carboxamide (-CONH₂)Introduces a key hydrogen bond donor/acceptor and a handle for amide coupling.
Reaction with Grignard Reagents RMgX, then H₃O⁺Ketone (-COR)Allows for the introduction of diverse carbon-based side chains.

Table 1: Common transformations of the nitrile group in substituted benzonitriles.

The choice of reagents for these transformations must consider the other functional groups present on the ring to avoid undesired side reactions. For instance, strong reducing agents like LiAlH₄ could also reduce other carbonyl groups if present.

Validating Reaction Mechanisms: A General Approach

While a specific, novel "assisted reaction" mechanism for 2-Hydroxy-5-methoxybenzonitrile is not established in the literature, the validation of any proposed synthetic pathway relies on a combination of experimental and analytical techniques.[5][6]

Key Steps in Mechanism Validation:

  • Determine the Rate Law: Conduct kinetic experiments by varying the concentrations of reactants to determine the reaction order with respect to each component. The experimentally determined rate law must match the rate law derived from the proposed mechanism's rate-determining step.[7][8]

  • Identify Intermediates: Employ spectroscopic techniques (NMR, IR, Mass Spectrometry) to detect and characterize any proposed reaction intermediates.[6] Isotopic labeling studies can also be powerful tools to trace the path of atoms through the reaction.[6]

  • Computational Modeling: Use Density Functional Theory (DFT) and other computational methods to model the proposed reaction pathway, calculate activation energies, and predict the structures of transition states and intermediates.[9][10]

Workflow for Proposing and Validating a Reaction Mechanism

G cluster_0 Phase 1: Hypothesis cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Analysis & Refinement A Propose a Plausible Reaction Mechanism B Identify Elementary Steps and Intermediates A->B C Conduct Kinetic Studies (Determine Rate Law) B->C D Spectroscopic Analysis (Detect Intermediates) C->D F Compare Experimental Data with Proposed Mechanism D->F E Isotopic Labeling Studies E->F G Does the evidence match? F->G H Refine or Reject Mechanism G->H No I Mechanism Validated G->I Yes H->A

Caption: A generalized workflow for the validation of a proposed reaction mechanism.

Conclusion

2-Hydroxy-5-methoxybenzonitrile is a valuable and versatile building block in organic synthesis, particularly for the construction of benzofuran scaffolds relevant to drug discovery. Its unique arrangement of functional groups provides a reliable platform for generating molecular diversity. While the concept of this molecule "assisting" reactions in a catalytic sense is not supported by current literature, its strategic use as a precursor is well-established. By understanding its reactivity and employing rigorous methods for reaction development and mechanism validation, researchers can effectively leverage this compound to accelerate the synthesis of novel therapeutic agents.

References

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  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (n.d.). National Institutes of Health.
  • Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2-Methoxybenzonitrile by DFT. (n.d.). Oriental Journal of Chemistry.
  • Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. (n.d.). National Institutes of Health.
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A Senior Application Scientist's Guide to the Catalytic Transformation of 2-Hydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of 2-Hydroxy-5-methoxybenzonitrile

2-Hydroxy-5-methoxybenzonitrile is a key aromatic building block, notable for its trifunctional nature: a nucleophilic hydroxyl group, a reactive nitrile, and an electronically significant methoxy group. These features make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The selective transformation of the nitrile group in the presence of other sensitive functionalities is a common challenge that necessitates the use of sophisticated catalytic systems.

This guide provides a side-by-side comparison of prominent catalytic strategies for the three primary transformations of the nitrile group in 2-Hydroxy-5-methoxybenzonitrile: reduction to an amine, partial reduction to an aldehyde, and hydration to an amide. As direct experimental data for this specific substrate is not extensively published, this guide draws upon well-established catalytic protocols for benzonitrile and its substituted derivatives. The insights provided are grounded in mechanistic principles, allowing researchers to anticipate the influence of the hydroxyl and methoxy substituents and select the optimal catalytic system for their synthetic goals.

Section 1: Catalytic Reduction to (2-Hydroxy-5-methoxyphenyl)methanamine

The complete reduction of the nitrile moiety to a primary amine is a fundamental transformation, yielding a versatile intermediate for further functionalization. The primary challenge in this reaction is preventing the formation of secondary and tertiary amines, as well as avoiding undesired side reactions like hydrogenolysis.

Mechanism Overview: The Path to the Primary Amine

Catalytic hydrogenation of nitriles proceeds through a stepwise addition of hydrogen across the carbon-nitrogen triple bond. The reaction is believed to occur on the surface of a heterogeneous catalyst, initiating with the formation of a metal-bound imine intermediate. This imine can then be further hydrogenated to the desired primary amine. However, the imine intermediate can also react with an already-formed primary amine molecule, leading to the formation of a secondary amine after subsequent reduction, a common and often undesirable side product.

Comparative Analysis of Leading Catalysts

Two catalyst families dominate this application: Raney® Nickel and Palladium on Carbon (Pd/C). Their performance characteristics are distinct and cater to different synthetic priorities.

Catalyst SystemKey Reagents & ConditionsPrimary ProductSelectivity ConsiderationsProsCons
Raney® Nickel H₂ gas (pressure varies), or H₂ source (KBH₄, 2-Propanol) in Ethanol or similar solvent. Mild temperatures (RT to 50°C).Primary AmineGenerally high selectivity to the primary amine. Lower tendency for C-N bond cleavage (hydrogenolysis). Can be tuned with additives.[1]Cost-effective, readily available, high activity, excellent for primary amine selectivity.[1]Pyrophoric nature requires careful handling; batch-to-batch variability can occur.
Palladium on Carbon (Pd/C) H₂ gas (typically low to moderate pressure, e.g., 4-6 bar). Solvents like Ethanol, Methanol, or Ethyl Acetate. Mild temperatures (e.g., 30-60°C).Primary Amine & Hydrogenolysis ProductProne to hydrogenolysis, cleaving the C-N bond to form toluene derivatives (in this case, 2-methoxy-4-methylphenol).[2][3]High activity, good functional group tolerance (but susceptible to poisoning). Predictable reactivity.Significant potential for hydrogenolysis byproduct; can be more expensive than Raney Ni.[2]
Expertise & Experience: Causality Behind Catalyst Choice
  • Why Choose Raney® Nickel? For the synthesis of (2-Hydroxy-5-methoxyphenyl)methanamine, Raney Nickel is often the superior choice due to its lower propensity for hydrogenolysis . The primary amine is typically the desired product, and the risk of cleaving the newly formed C-N bond, which is significant with Pd/C, is minimized.[2] The use of a hydrogen donor like potassium borohydride (KBH₄) with Raney Ni offers an exceptionally mild and efficient system that can be run at room temperature without the need for a pressurized hydrogen atmosphere.[1]

  • The Pitfall of Pd/C: The hydrogenation of benzonitriles over Pd/C is a well-studied consecutive reaction: nitrile is first reduced to the primary amine, which can then undergo hydrogenolysis to a toluene derivative.[2][3] The activation energy for the hydrogenolysis step is often significant, but the reaction is facile.[2] For a substrate like 2-Hydroxy-5-methoxybenzonitrile, this would lead to the loss of the valuable amine functionality. While additives like sulfuric acid can suppress hydrogenolysis by forming an ammonium salt with the product, this adds complexity to the workup.[4]

Workflow & Experimental Protocol

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation A Charge flask with 2-Hydroxy-5-methoxybenzonitrile & Dry Ethanol B Add Raney® Ni catalyst (slurry) A->B C Cool to 0°C in an ice bath B->C D Add KBH₄ portion-wise with vigorous stirring C->D E Allow to warm to room temperature and stir for 1-3h D->E F Monitor reaction by TLC/GC-MS E->F G Filter catalyst through Celite® F->G Upon completion H Evaporate solvent (rotary evaporator) G->H I Dissolve residue in Ethyl Acetate & wash with water H->I J Dry organic layer (Na₂SO₄), filter, and concentrate I->J K Purify by column chromatography if needed J->K

Caption: Workflow for Raney® Ni/KBH₄ mediated reduction of a nitrile to a primary amine.

Protocol: Reduction of 2-Hydroxy-5-methoxybenzonitrile using Raney® Ni/KBH₄

This protocol is adapted from a general procedure for nitrile reduction and should be optimized for the specific substrate.[1]

  • Catalyst Preparation: To a 100 mL round-bottom flask, add Raney® Nickel (approx. 10 mol%, as a moist slurry) and 25 mL of dry ethanol.

  • Reaction Setup: While stirring the catalyst suspension, add 2-Hydroxy-5-methoxybenzonitrile (1.0 eq, e.g., 10 mmol, 1.49 g).

  • Reduction: Add potassium borohydride (KBH₄) (4.0 eq, 40 mmol, 2.15 g) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 1-3 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filtered catalyst may be pyrophoric and should be quenched with water.

  • Isolation: Evaporate the ethanol from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (2-Hydroxy-5-methoxyphenyl)methanamine, which can be further purified by column chromatography or crystallization.

Section 2: Catalytic Reduction to 2-Hydroxy-5-methoxybenzaldehyde

The selective partial reduction of a nitrile to an aldehyde is a more challenging transformation, as it requires stopping the reaction at the imine stage, which is then hydrolyzed to the aldehyde during workup. Over-reduction to the amine or alcohol is the primary side reaction.

Mechanism Overview: Halting at the Imine

The key to this synthesis is the in-situ generation of a reactive hydrogen species that reduces the nitrile to an imine intermediate. The reaction conditions are chosen such that this imine is stable and does not undergo further reduction. The system of Raney® Nickel in aqueous formic acid provides a controlled source of hydrogen for this purpose. The imine is subsequently hydrolyzed to the desired aldehyde upon workup.

Leading Catalyst System: Raney® Nickel with a Hydrogen Donor

For this transformation, Raney® Nickel is almost exclusively used, but the hydrogen source is switched from H₂ gas or borohydride to formic acid or sodium hypophosphite.[5][6]

Catalyst SystemKey Reagents & ConditionsPrimary ProductSelectivity ConsiderationsProsCons
Raney® Ni / Formic Acid Raney® Ni catalyst, 75-90% aqueous Formic Acid. Mild heating (e.g., 75-80°C).AldehydeHighly selective for the aldehyde. Over-reduction to the amine is minimized. Tolerates many functional groups (-OH, -COOH, halogens).[6]Avoids pressurized H₂ and cryogenic temperatures. Uses inexpensive reagents. Good functional group tolerance.[6][7]Requires careful temperature control to prevent side reactions. Formic acid can be corrosive.
Raney® Ni / NaH₂PO₂ Raney® Ni catalyst, Sodium Hypophosphite Monohydrate. Aqueous Acetic Acid/Pyridine solvent. Mild heating (40-45°C).AldehydeAlso highly selective for the aldehyde. Pyridine is used as a solvent and base.Operates at lower temperatures than the formic acid method.[6]Use of pyridine can complicate workup and has a strong odor.
Expertise & Experience: Why Formic Acid is a Superior Hydrogen Source Here

The Raney® Nickel/Formic Acid system is a robust and practical choice for laboratory-scale synthesis.[5][7] Formic acid serves as an excellent in-situ source of hydrogen when decomposed by the Raney® Nickel catalyst. This controlled generation of the reducing agent is critical for preventing over-reduction. The aqueous acidic medium facilitates the immediate hydrolysis of the intermediate imine to the aldehyde, preventing it from acting as a substrate for further reduction.[6] The presence of the hydroxyl group on 2-Hydroxy-5-methoxybenzonitrile is well-tolerated by this system.[6]

Workflow & Experimental Protocol

G cluster_prep Reaction Setup cluster_reaction Reduction & Hydrolysis cluster_workup Work-up & Isolation A Charge flask with Raney® Ni (damp) B Add a solution of the nitrile in 75% aq. Formic Acid A->B C Heat mixture to 75-80°C with stirring for 30-60 min B->C D Monitor reaction by TLC for disappearance of nitrile C->D E Cool and filter catalyst through Celite® D->E Upon completion F Neutralize filtrate with NaHCO₃ solution E->F G Extract product with an organic solvent (e.g., Ether or DCM) F->G H Wash, dry, and concentrate organic layers G->H I Purify by column chromatography or distillation H->I

Caption: Workflow for the selective reduction of a nitrile to an aldehyde using Raney® Ni/Formic Acid.

Protocol: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde via Nitrile Reduction

This protocol is adapted from a general procedure and should be optimized for the specific substrate.[6]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a condenser and magnetic stir bar, add damp Raney® Nickel (approx. 1.5 g per 1 g of nitrile).

  • Addition of Substrate: In a thin stream, add a solution of 2-Hydroxy-5-methoxybenzonitrile (1.0 eq, e.g., 5 g) dissolved in 75% aqueous formic acid (75 mL).

  • Reaction: Stir the mixture and heat to 75-80°C for 30-60 minutes, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Caution: The filtered catalyst may be pyrophoric.

  • Isolation: Carefully neutralize the filtrate by slowly adding it to a stirred, saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude 2-Hydroxy-5-methoxybenzaldehyde.[8] Purify as needed via column chromatography or distillation.

Section 3: Catalytic Hydration to 2-Hydroxy-5-methoxybenzamide

The hydration of a nitrile to a primary amide is an atom-economical transformation that avoids the use of stoichiometric activating agents. The main challenge is achieving high selectivity for the amide without over-hydrolysis to the corresponding carboxylic acid, a process that is often thermodynamically favored, especially under harsh acidic or basic conditions.

Mechanism Overview: Metal-Assisted Water Addition

Transition metal-catalyzed hydration typically involves the coordination of the nitrile's nitrogen atom to the Lewis acidic metal center.[9] This coordination activates the nitrile carbon toward nucleophilic attack by a water molecule. For many advanced catalysts, the ligands play a cooperative role, for instance, by forming a hydrogen bond with the water molecule to increase its nucleophilicity.[10] The resulting intermediate undergoes rearrangement and subsequent release of the amide product, regenerating the catalyst.

Comparative Analysis of Modern Catalysts

While simple base catalysis can be effective, modern transition metal catalysts offer superior performance under milder, neutral conditions, which is ideal for sensitive substrates.[11]

Catalyst SystemKey Reagents & ConditionsPrimary ProductSelectivity ConsiderationsProsCons
Ruthenium-based Ru(OH)ₓ/Al₂O₃ or Homogeneous Ru complexes. Often in pure water or alcohol/water mixtures. Mild to moderate heat (RT to 100°C).AmideExcellent selectivity for the primary amide.[12] Many Ru systems operate under neutral pH, preventing over-hydrolysis.[9][13]High activity and selectivity for a broad range of nitriles. Environmentally benign (can use water as solvent). Reusable heterogeneous options available.[12]Ruthenium catalysts can be expensive. Homogeneous catalysts may require ligand synthesis.
Platinum-based Homogeneous Pt(II) complexes (e.g., Ghaffar-Parkins catalyst).[14] Mild conditions (e.g., 80°C).AmideExceptional selectivity, even for hindered nitriles and those with acid/base-sensitive groups.[14] No further hydrolysis to the acid is observed.High chemoselectivity and functional group tolerance. Works under neutral conditions.[14]Platinum is a precious metal, making catalysts costly. Catalyst preparation can be complex.
Simple Base (NaOH) Catalytic NaOH (e.g., 10 mol%). EtOH/H₂O solvent. Moderate heat (e.g., 90°C).AmideGood selectivity for aromatic amides; over-hydrolysis to the carboxylate is minimal under controlled conditions.[11][15]Extremely inexpensive and readily available catalyst. Simple procedure.Less suitable for base-sensitive substrates. May require careful control of reaction time to avoid over-hydrolysis.
Expertise & Experience: Why Ruthenium Catalysts Offer a Balanced Approach

For the selective hydration of 2-Hydroxy-5-methoxybenzonitrile, Ruthenium-based catalysts represent an excellent choice, balancing high performance with practicality . Heterogeneous catalysts like Ru(OH)ₓ/Al₂O₃ are particularly attractive as they operate efficiently in water, are highly selective, and can be easily recovered and reused, aligning with the principles of green chemistry.[12] Homogeneous ruthenium complexes have also shown remarkable activity, with some systems operating at room temperature.[9] The phenolic -OH group in the substrate is acidic and could be deprotonated under strong base catalysis, potentially leading to side reactions. The ability of ruthenium catalysts to operate under neutral conditions mitigates this risk, making them highly suitable for this specific transformation.[13]

Workflow & Experimental Protocol

G cluster_prep Reaction Setup cluster_reaction Hydration cluster_workup Work-up & Isolation A Charge sealed vessel with nitrile, Ru(OH)ₓ/Al₂O₃ catalyst, and water B Heat mixture to 120°C with vigorous stirring for 12-24h A->B C Monitor reaction by HPLC/GC-MS B->C D Cool to room temperature C->D Upon completion E Filter to recover the heterogeneous catalyst D->E F Extract aqueous filtrate with Ethyl Acetate E->F G Wash, dry, and concentrate organic layers F->G H Recrystallize crude product from a suitable solvent G->H

Caption: Workflow for the heterogeneous Ru-catalyzed hydration of a nitrile to an amide.

Protocol: Hydration of 2-Hydroxy-5-methoxybenzonitrile using Ru(OH)ₓ/Al₂O₃

This protocol is adapted from a general procedure for the hydration of benzonitriles and should be optimized.[12]

  • Reaction Setup: In a pressure-rated vial or autoclave, combine 2-Hydroxy-5-methoxybenzonitrile (1.0 eq, e.g., 5 mmol, 0.745 g), Ru(OH)ₓ/Al₂O₃ (e.g., 1-2 mol% Ru), and deionized water (10 mL).

  • Reaction: Seal the vessel and heat the mixture to 120°C with vigorous stirring for 12-24 hours.

  • Monitoring: After cooling, an aliquot can be taken, diluted, and analyzed by HPLC or GC-MS to determine conversion.

  • Work-up: Cool the reaction mixture to room temperature. Filter the suspension to recover the solid catalyst. The catalyst can be washed, dried, and reused.

  • Isolation: Transfer the aqueous filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 2-Hydroxy-5-methoxybenzamide can be purified by recrystallization.

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  • Staskun, B., & van Es, T. (2008). The reduction of nitriles to aldehydes: Applications of Raney nickel/sodium hypophosphite monohydrate, of Raney nickel/formic acid, or of Raney(Ni/Al) alloy/formic acid, respectively. South African Journal of Chemistry, 61, 144–156.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as paramount as our scientific pursuits. The handling and disposal of specialized chemical reagents like 2-Hydroxy-5-methoxybenzonitrile demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the inherent risks associated with 2-Hydroxy-5-methoxybenzonitrile is essential. This compound is not benign; it is classified as an acute oral toxicant and a significant irritant.[1][2][3] The primary directive in its disposal is to prevent environmental release and human exposure.[1]

The causality behind stringent disposal protocols stems from its hazard profile. Oral ingestion is highly toxic, and contact can cause skin and serious eye irritation.[2][3] Furthermore, as a nitrile-containing compound, improper handling, such as mixing with incompatible waste streams like strong acids, could potentially lead to hazardous reactions.

Table 1: Hazard Profile of 2-Hydroxy-5-methoxybenzonitrile

Hazard Classification GHS Category Hazard Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed[1][3]
Skin Corrosion/Irritation Category 2 Causes skin irritation[2]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation[2]

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[2] |

Personnel Protection and Engineering Controls: A Non-Negotiable Prerequisite

Safe disposal begins with robust personal protection. The potential for dust generation and accidental contact necessitates a multi-layered approach to safety. All handling and disposal activities must be conducted within a certified chemical fume hood to control exposure.[4]

Essential Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber).[1][7] Always inspect gloves before use and change them immediately if they become contaminated.

  • Protective Clothing: A standard lab coat is required. For larger quantities or in the event of a spill, more extensive protective clothing may be necessary.[2][7]

  • Respiratory Protection: While a fume hood is the primary engineering control, a NIOSH/MSHA-approved respirator should be used if exposure limits are at risk of being exceeded or if irritation is experienced.[2][6]

Waste Characterization and Segregation: Preventing Hazardous Reactions

2-Hydroxy-5-methoxybenzonitrile waste must be classified and handled as hazardous waste.[8][9] A critical step in ensuring safety is the strict segregation of this waste from other chemical streams.

Incompatible Waste Streams:

  • Acids and Bases: Do not mix with acidic or basic waste streams.[2] Nitriles can be incompatible with mineral acids.[9]

  • Strong Oxidizing Agents: Keep separate from strong oxidizers to prevent potentially vigorous reactions.[2][8]

The principle of segregation is a self-validating system; by keeping incompatible materials separate, you eliminate the potential for unforeseen and dangerous chemical reactions within the waste container.

Step-by-Step Disposal Protocols

The universally recommended and safest method for the final disposal of 2-Hydroxy-5-methoxybenzonitrile is incineration by a licensed professional waste disposal service.[9] Laboratory-scale neutralization is not recommended due to the compound's hazardous nature.

Protocol 4.1: Disposal of Unused Product and Grossly Contaminated Materials
  • Containerization: Place the waste chemical in its original container or a compatible, tightly sealed, and clearly labeled hazardous waste container.[1][2][9] Ensure the container is in good condition with no leaks.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and explicitly state the contents: "2-Hydroxy-5-methoxybenzonitrile". Include the approximate quantity and date. Proper labeling is a regulatory requirement and ensures safe handling by waste management professionals.[10]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[7]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and transport.[2][8]

Protocol 4.2: Disposal of Contaminated Labware and PPE
  • Segregation: Items with trace contamination (e.g., gloves, weigh boats, paper towels) should be collected separately from non-contaminated lab trash.

  • Collection: Place these items in a designated solid hazardous waste container or a clearly labeled, sealed bag within the fume hood where the work was performed.

  • Final Transfer: Once the bag is full, seal it and place it in the main solid hazardous waste container for your lab, which will be collected by your licensed disposal service.

Protocol 4.3: Emergency Spill Cleanup and Disposal
  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, keeping the fume hood running.[6]

  • Don PPE: Before addressing the spill, put on the full complement of required PPE, including respiratory protection if necessary.[1][6]

  • Containment: Prevent the spilled solid from spreading or entering any drains.[1][8]

  • Collection: Carefully sweep or shovel the material into a suitable, closed container for disposal.[2] It is critical to avoid creating dust during this process.[6][9]

  • Decontamination: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Disposal: Label the container with the spilled material and arrange for disposal according to Protocol 4.1.

The Disposal Pathway: From Lab Bench to Final Disposition

The following diagram illustrates the logical workflow for the safe and compliant disposal of 2-Hydroxy-5-methoxybenzonitrile. This process ensures that the waste is handled safely at every stage, from its generation in the lab to its final destruction by a certified facility.

G cluster_lab Laboratory Operations cluster_disposal Professional Waste Management A Waste Generation (Unused chemical, contaminated labware) B Hazard Assessment (Toxic, Irritant) A->B Step 1 C Waste Segregation (Keep from acids, bases, oxidizers) B->C Step 2 D Containerization & Labeling ('Hazardous Waste: 2-Hydroxy-5-methoxybenzonitrile') C->D Step 3 E Secure On-site Storage (Designated Satellite Accumulation Area) D->E Step 4 F Pickup by Licensed Waste Disposal Service E->F Scheduled Pickup G Final Disposal (Chemical Incineration) F->G Compliant Transport

Caption: Disposal workflow for 2-Hydroxy-5-methoxybenzonitrile.

This guide provides the necessary framework for the safe and compliant disposal of 2-Hydroxy-5-methoxybenzonitrile. By adhering to these procedures, researchers can uphold their responsibility to protect themselves, their colleagues, and the environment, ensuring that scientific progress does not come at the cost of safety.

References

  • ChemicalBook. (2025, August 9). 2-HYDROXY-5-METHOXYBENZONITRILE - Safety Data Sheet.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2-Hydroxy-5-methoxybenzonitrile.
  • Fisher Scientific. (2013, October 15). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzonitrile.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Benzonitrile.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
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  • Fisher Scientific. (2010, October 18). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 2-AMINO-5-HYDROXY-BENZONITRILE SDS, 116423-58-6 Safety Data Sheets.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Hydroxy-5-methoxy-benzonitrile.
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Personal protective equipment for handling 2-Hydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the safe handling of specialized chemical reagents is paramount. This guide provides in-depth technical and procedural information for the safe handling of 2-Hydroxy-5-methoxybenzonitrile (CAS No. 39835-11-5), ensuring the well-being of laboratory personnel and the integrity of your research. This document moves beyond generic recommendations to offer field-proven insights and a self-validating system of protocols.

Hazard Identification and Risk Assessment

2-Hydroxy-5-methoxybenzonitrile is classified as Acutely Toxic if Swallowed (Category 3) according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] The primary route of acute exposure is ingestion. While comprehensive toxicological data is limited, it is prudent to also consider potential for skin and eye irritation upon contact, and respiratory irritation from inhalation of dust particles.

Key Hazard Information:

Hazard StatementGHS ClassificationSource
H301: Toxic if swallowedAcute toxicity, oral (Category 3)[1][2]

Before beginning any work with this compound, a thorough risk assessment should be conducted, considering the quantities being used, the nature of the experimental procedures, and the available engineering controls.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE plan is your first and most critical line of defense against exposure. The following recommendations are based on the known hazards of 2-Hydroxy-5-methoxybenzonitrile and best practices for handling toxic powders.

Hand Protection

Standard disposable nitrile gloves offer a good baseline for incidental contact, but for extended handling or in the event of a spill, a more robust glove is necessary.[3][4] Given the benzonitrile structure, double-gloving is recommended to provide an additional layer of protection.

Glove TypeProtection LevelRationale
Inner Glove: NitrileIncidental ContactProvides a good barrier against a range of chemicals and offers good dexterity.[5]
Outer Glove: NeopreneExtended Handling/SpillOffers enhanced protection against a broader range of chemicals, including some solvents and phenols.[4][5]

Crucial Glove Practices:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before wearing.

  • Proper Removal: Use the "glove-in-glove" technique to remove gloves to avoid skin contact with the contaminated outer surface.

  • Immediate Disposal: Dispose of gloves immediately after handling the compound or in case of contamination. Do not reuse disposable gloves.

Eye and Face Protection

Chemical splash goggles that provide a complete seal around the eyes are mandatory.[6] Given the powdered nature of the compound and the risk of aerosolization, a face shield worn over the safety goggles is required, especially when handling larger quantities or during procedures with a higher risk of splashing.

Body Protection

A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls should be worn over the lab coat. Ensure that clothing covers all exposed skin, including long pants and closed-toe, chemical-resistant footwear.

Respiratory Protection

All handling of 2-Hydroxy-5-methoxybenzonitrile powder must be conducted within a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate particulate filter (P100) is required.[7] Respirator use necessitates a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to prevent exposure and contamination. The following workflow outlines the key steps for the safe use of 2-Hydroxy-5-methoxybenzonitrile in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep 1. Review SDS and SOPs DonPPE 2. Don Appropriate PPE Weigh 3. Weigh Compound DonPPE->Weigh Proceed to Handling Transfer 4. Transfer to Reaction Vessel Clean 5. Decontaminate Work Area DoffPPE 6. Doff PPE Correctly Clean->DoffPPE Complete Handling Dispose 7. Dispose of Waste Wash 8. Wash Hands Thoroughly

Caption: Workflow for Safe Handling of 2-Hydroxy-5-methoxybenzonitrile.

Pre-Handling Procedures
  • Documentation Review: Before any work commences, thoroughly review the Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs) for handling toxic compounds.[8]

  • Area Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure the work surface is clean and uncluttered.

  • Gather Materials: Have all necessary equipment, including spatulas, weigh boats, and reaction vessels, readily available within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required personal protective equipment as outlined in Section 2.

Weighing and Transferring
  • Tare Container: Place a sealed container on the analytical balance and tare it.

  • Add Compound: In the chemical fume hood, carefully add the 2-Hydroxy-5-methoxybenzonitrile to the tared container. Avoid creating dust.

  • Re-weigh: Seal the container and move it back to the balance to obtain an accurate weight.

  • Transfer: In the fume hood, carefully transfer the compound to the reaction vessel.

Post-Handling and Decontamination
  • Clean Up: Decontaminate the work surface and any reusable equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat/apron, inner gloves, and finally, safety goggles.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.

Spill and Emergency Procedures

Minor Spill (in Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use an absorbent material to gently cover the spill to prevent further spread.

  • Clean-up: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

All waste containing 2-Hydroxy-5-methoxybenzonitrile, including contaminated PPE, weigh boats, and absorbent materials, must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

Final Disposal
  • Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed environmental waste management company.[9] Adhere to all local, state, and federal regulations for hazardous waste disposal.[10]

References

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Connecticut. (n.d.). Chemical Resistant Glove Guide. Environmental Health and Safety. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzonitrile - HAZARD SUMMARY. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Hebei Titans Hongsen Medical Technology Co., Ltd. (2024, June 5). Are Nitrile Gloves Chemical Resistant. Retrieved from [Link]

  • KU Leuven. (2024, November 14). Personal protective equipment: chemical resistant gloves. The HSE Department. Retrieved from [Link]

  • PowerPak. (2025, September 6). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]

  • Duke University. (n.d.). CHEMICAL RESISTANCE RATINGS. Safety. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NITRILES. NIOSH. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.